4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZOBOWGDDNXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394222 | |
| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832076-92-3 | |
| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters influencing the reaction outcome.
Introduction
The oxazole moiety is a cornerstone in the architecture of numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities.[1] The specific substitution pattern of this compound, featuring a reactive chloromethyl group, a substituted aryl moiety, and a methyl group, makes it a versatile building block for the synthesis of novel derivatives with tailored properties. The chloromethyl group, in particular, serves as a valuable handle for further chemical modifications, enabling the construction of diverse molecular libraries for drug discovery and development.[2]
This guide will focus on a well-established and reliable synthetic approach: a modification of the Robinson-Gabriel synthesis. This pathway involves the formation of an α-acylamino ketone intermediate followed by a cyclodehydration step to yield the desired oxazole.[1][3][4]
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process, as illustrated in the workflow diagram below. This approach utilizes readily available starting materials and follows a logical progression of chemical transformations.
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Pathway and Mechanistic Insights
The core of this synthesis lies in the Robinson-Gabriel methodology, which provides a reliable route to substituted oxazoles through the cyclization of α-acylamino ketones.[1][3][4]
Step 1: Synthesis of the α-Acylamino Ketone Intermediate
The initial step involves the N-acylation of an amino ketone precursor. In this specific synthesis, we propose the reaction between 4-chlorobenzamide and 1,3-dichloroacetone. This reaction forms the crucial α-acylamino ketone intermediate, N-(1,3-dichloroaceton-2-yl)-4-chlorobenzamide.
The selection of 1,3-dichloroacetone is strategic. One of the chloro- groups acts as a leaving group during the initial acylation, while the other is retained in the intermediate and ultimately becomes the chloromethyl group at the 4-position of the oxazole ring.
Reaction Mechanism: The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of 4-chlorobenzamide attacks one of the primary carbons of 1,3-dichloroacetone, displacing a chloride ion.
Step 2: Cyclodehydration to Form the Oxazole Ring
The second and final step is the acid-catalyzed cyclodehydration of the α-acylamino ketone intermediate. This intramolecular reaction is the hallmark of the Robinson-Gabriel synthesis and leads to the formation of the aromatic oxazole ring.[1][4]
Reaction Mechanism:
Caption: Proposed mechanism for the Robinson-Gabriel cyclodehydration step.
The reaction is initiated by the protonation of the ketone carbonyl group, which facilitates enolization. The enol tautomer then undergoes an intramolecular nucleophilic attack by the amide oxygen onto the protonated carbonyl carbon, forming a five-membered ring intermediate. Subsequent dehydration and tautomerization lead to the formation of the stable aromatic oxazole ring.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| 4-Chlorobenzamide | 619-56-7 | C₇H₆ClNO | Reagent grade, >98% purity |
| 1,3-Dichloroacetone | 534-07-6 | C₃H₄Cl₂O | Reagent grade, >97% purity |
| Concentrated Sulfuric Acid | 7664-93-9 | H₂SO₄ | 95-98% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | Saturated aqueous solution |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | For drying organic layers |
| Hexane | 110-54-3 | C₆H₁₄ | For recrystallization |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | For thin-layer chromatography (TLC) |
Step-by-Step Methodology
Step 1: Synthesis of N-(1,3-dichloroaceton-2-yl)-4-chlorobenzamide (Intermediate)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzamide (15.5 g, 0.1 mol) in 100 mL of a suitable anhydrous solvent such as toluene or acetonitrile.
-
Add 1,3-dichloroacetone (12.7 g, 0.1 mol) to the solution.
-
Add a catalytic amount of a non-nucleophilic base, such as potassium carbonate (1.38 g, 0.01 mol), to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate. The crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
-
To the crude N-(1,3-dichloroaceton-2-yl)-4-chlorobenzamide from the previous step, add 50 mL of concentrated sulfuric acid carefully at 0 °C (ice bath).
-
Stir the mixture at room temperature for 2-4 hours. The progress of the cyclodehydration can be monitored by TLC.
-
Once the reaction is complete, pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and wash with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield the final product as a crystalline solid.
Data Summary and Characterization
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Step 1: Acylation | Step 2: Cyclodehydration |
| Reactants | 4-Chlorobenzamide, 1,3-Dichloroacetone | N-(1,3-dichloroaceton-2-yl)-4-chlorobenzamide |
| Stoichiometry | 1:1 | - |
| Solvent | Toluene/Acetonitrile | Concentrated H₂SO₄ |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | >85% (crude) | 70-80% (purified) |
Characterization: The structure of the final product, this compound, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis of this compound based on the Robinson-Gabriel synthesis. The provided step-by-step protocol, along with mechanistic insights, offers a comprehensive resource for researchers in the field of synthetic and medicinal chemistry. The strategic use of readily available starting materials and well-established reaction conditions makes this pathway amenable to both small-scale laboratory synthesis and larger-scale production. The versatility of the chloromethyl group in the final product opens up numerous possibilities for the development of novel oxazole-based compounds with potential therapeutic applications.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
D-Scholarship@Pitt. The Synthesis of Oxazole-containing Natural Products. [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]
-
PubChem. 4-Chlorobenzamide. [Link]
-
PubChem. 1,3-Dichloroacetone. [Link]
Sources
An In-depth Technical Guide to the Chemical Properties of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
Abstract
4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole is a polysubstituted heterocyclic compound featuring a central oxazole ring. This guide provides a comprehensive analysis of its core chemical properties, focusing on the interplay between the stable aromatic oxazole core and the highly reactive chloromethyl group. We will delve into its structural characteristics, physicochemical properties, and key reactivity patterns, particularly nucleophilic substitution at the chloromethyl site. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this versatile chemical scaffold in synthetic and medicinal chemistry.
Introduction: The Oxazole Scaffold in Modern Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic pharmaceuticals exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The oxazole core can act as a bioisostere for other heterocyclic systems, allowing for the fine-tuning of a lead compound's pharmacological profile.[1][5] The strategic functionalization of the oxazole ring is paramount for developing novel chemical entities. This compound stands out as a valuable synthetic intermediate precisely because it combines the stable, biologically relevant oxazole core with a synthetically versatile and reactive chloromethyl "handle."[1][6]
Molecular Structure and Identification
A thorough understanding of the molecule's structure is fundamental to predicting its reactivity and properties.
Structural Formula
The molecule consists of a central 1,3-oxazole ring substituted at positions 2, 4, and 5.
-
Position 2: A 4-chlorophenyl group.
-
Position 4: A chloromethyl group (-CH₂Cl).
-
Position 5: A methyl group (-CH₃).
Chemical Identifiers
Proper identification is crucial for sourcing and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | PubChem |
| CAS Number | Not definitively assigned in public databases; related structures exist. | N/A |
| Molecular Formula | C₁₁H₉Cl₂NO | ChemBlink[7], PubChemLite[8][9] |
| Molecular Weight | 242.10 g/mol | ChemBlink[7] |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CCl | PubChemLite[8] |
| InChI Key | UZZOBOWGDDNXRM-UHFFFAOYSA-N | PubChemLite[8] |
Note: While a specific CAS number for this exact isomer was not found in the searched resources, the molecular formula and weight are consistent with its structure. Related isomers like 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole have CAS # 109544-39-0.[7]
Physicochemical and Spectroscopic Properties
Predictive data and properties of analogous structures provide insight into the expected characteristics of this compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes |
| XlogP3 | 3.5 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 26 Ų | A low TPSA value is often correlated with good cell permeability. |
| Form | Likely a solid at room temperature. | Based on similarly substituted oxazoles. |
Predictions are based on computational models available through databases like PubChem.[8][9]
Spectroscopic Signature (Anticipated)
-
¹H NMR: Protons on the chloromethyl group (-CH₂Cl) would appear as a distinct singlet. The methyl group (-CH₃) protons would also be a singlet. The aromatic protons of the 4-chlorophenyl group would exhibit a characteristic doublet of doublets pattern in the aromatic region of the spectrum.
-
¹³C NMR: Distinct signals would be present for the chloromethyl carbon, the methyl carbon, the carbons of the oxazole ring, and the carbons of the chlorophenyl ring.
-
Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of two chlorine atoms. Predicted collision cross-section (CCS) values can aid in identification.[8][9]
Core Chemical Reactivity: The Dichotomy of Stability and Reactivity
The chemical behavior of this compound is dominated by the high reactivity of the C4-chloromethyl group, which contrasts with the general stability of the substituted oxazole ring.
The Reactive Handle: Nucleophilic Substitution
The primary site of reactivity is the carbon atom of the chloromethyl group. This group functions as an excellent electrophile, making it highly susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism.[1][10] This reactivity is analogous to that of benzylic halides, where the adjacent aromatic system (the oxazole ring) helps stabilize the transition state.[1][11]
Key Features:
-
High Reactivity: The C-Cl bond is readily cleaved by a wide range of nucleophiles.[1]
-
Versatility: This reactivity allows for the facile introduction of diverse functional groups, making the molecule a versatile building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[1]
The following workflow illustrates the central role of this compound as a synthetic intermediate.
Caption: Synthetic utility via nucleophilic substitution.
Experimental Protocol: General Procedure for Nucleophilic Substitution
The following protocol outlines a general method for reacting the title compound with a primary amine, based on established procedures for similar chloromethyl oxazoles.[11][12]
Objective: To synthesize a 4-(aminomethyl)-substituted oxazole derivative.
Materials:
-
This compound (1.0 eq.)
-
Primary Amine (e.g., morpholine) (1.2 eq.)
-
Base (e.g., K₂CO₃ or NaH) (1.5 eq.)
-
Solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: To a solution of this compound in the chosen solvent, add the primary amine followed by the base.
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or heated (e.g., 60-80°C) depending on the nucleophilicity of the amine.[12] Reaction times can range from a few hours to overnight.[11][12]
-
Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography.
Causality: The use of a base is critical to deprotonate the amine, increasing its nucleophilicity. Heating provides the necessary activation energy to overcome the barrier for displacing the chloride leaving group, especially for less reactive nucleophiles.[12]
Synthetic Pathways
The construction of the 4-(chloromethyl)-2-aryl-5-methyloxazole core can be achieved through established methods of oxazole synthesis, such as the Robinson-Gabriel synthesis (cyclodehydration of 2-acylaminoketones) or the Fischer oxazole synthesis.[1] A common modern approach involves the reaction of an α-haloketone with an amide. For the title compound, a plausible synthetic route would involve the reaction of 4-chlorobenzamide with 1,3-dichloroacetone, followed by appropriate workup and purification steps.
Caption: Retrosynthetic approach to the oxazole core.
Applications in Research and Drug Development
Substituted oxazoles are of immense interest due to their wide spectrum of biological activities.[1][3] this compound serves as a key intermediate for accessing novel compounds with potential therapeutic value.
-
Scaffold for Library Synthesis: Its primary application is as a versatile building block. The reactive chloromethyl group allows for the rapid generation of a diverse library of analogues for high-throughput screening and SAR studies.[1]
-
Medicinal Chemistry: The 2-aryl-oxazole motif is present in many bioactive molecules. By modifying the group attached to the C4-methylene bridge, medicinal chemists can explore how structural changes impact target binding, potency, and pharmacokinetic properties.[2][5]
-
Probe Development: The ability to attach various functionalities allows for the development of chemical probes, such as fluorescently labeled or biotinylated derivatives, to study biological targets and pathways.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are essential.
-
Hazard Class: Based on analogous compounds, it is likely classified as an acute oral toxicant and an irritant.
-
Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a strategically important synthetic intermediate. Its chemical profile is defined by the stable, biologically relevant diaryl-oxazole core and a highly reactive chloromethyl group. This unique combination provides a powerful platform for synthetic elaboration, enabling the efficient construction of diverse molecular architectures. For researchers in drug discovery and organic synthesis, this compound offers a reliable and versatile entry point for developing novel chemical entities with significant therapeutic potential.
References
-
ScienceDirect. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]
-
Bentham Science Publishers. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry and Pharmacological Applications of 1,3-Oxazoles. Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole. Retrieved from [Link]
-
RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. CAS # 109544-39-0, 5-(Chloromethyl)-2-(4-Chlorophenyl)-4-Methyloxazole: more information. [chemblink.com]
- 8. PubChemLite - 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (C11H9Cl2NO) [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - 2-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole (C11H9Cl2NO) [pubchemlite.lcsb.uni.lu]
- 10. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 11. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Foreword: The Oxazole Scaffold as a "Privileged" Structure in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Chloromethylated Oxazoles
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a quintessential example of such a scaffold.[1][2][3][4] Its derivatives are found in numerous clinical drugs and investigational agents, demonstrating a vast spectrum of therapeutic activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][5]
This guide focuses on a specific, highly reactive subset of this family: chloromethylated oxazoles . The introduction of the chloromethyl (-CH₂Cl) group transforms the otherwise stable oxazole core into a targeted reactive agent. This group acts as an electrophilic "warhead," capable of forming permanent covalent bonds with biological macromolecules.[4][6] This capacity for covalent modification is the cornerstone of their potent biological activity and a subject of intense interest for developing next-generation therapeutics that can overcome drug resistance.
Herein, we will dissect the chemical principles governing the reactivity of chloromethylated oxazoles, detail their synthesis, explore their mechanisms of action at a molecular level, and present the data supporting their application as potent anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.
The Chemical Rationale: Reactivity of the Chloromethyl Group
The biological potential of a chloromethylated oxazole is intrinsically linked to its chemical reactivity. The molecule's activity is not merely a function of its shape, but of its capacity to engage in a specific, irreversible chemical reaction with its target.
Electronic Architecture and Electrophilicity
The oxazole ring is an electron-deficient aromatic system. The electronegative nitrogen and oxygen atoms pull electron density from the ring's carbon atoms. When a chloromethyl group is attached, this electron-withdrawing nature of the ring further enhances the electrophilicity of the methylene carbon atom (the carbon in -CH₂Cl).[6] The chlorine atom, being a good leaving group, creates a highly polarized C-Cl bond, making the carbon atom susceptible to attack by nucleophiles.
The SN2 Mechanism: A Covalent Reaction Pathway
The primary reaction pathway for chloromethylated oxazoles with biological molecules is the bimolecular nucleophilic substitution (Sₙ2) reaction .[6] In this mechanism, a nucleophile—an electron-rich atom, typically found on a protein (like the sulfur of a cysteine residue or the nitrogen of a lysine) or on DNA—attacks the electrophilic carbon of the chloromethyl group. This attack occurs from the backside, opposite to the chlorine atom, leading to an inversion of stereochemical configuration at the carbon center. The chlorine atom is simultaneously displaced as a chloride ion.
This reaction results in a stable, permanent covalent bond between the oxazole derivative and its biological target, often leading to irreversible inhibition of the target's function. The reaction rate is influenced by several factors, including the strength of the attacking nucleophile and the polarity of the solvent environment at the active site.[6]
Caption: General Sₙ2 reaction of a chloromethylated oxazole with a biological nucleophile.
Synthesis of Chloromethylated Oxazoles
The synthesis of these reactive compounds requires careful control of reaction conditions to achieve good yields and minimize side reactions. While general methods for creating the oxazole core, such as the Van Leusen or Robinson-Gabriel syntheses, are well-established, specific strategies are needed to introduce the chloromethyl functionality.[4][7]
A common and direct approach is the chloromethylation of a pre-formed oxazole derivative. This typically involves using a chloromethylating agent like chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of 5-(Chloromethyl)-1,3-oxazole
This protocol describes a representative method for synthesizing a simple chloromethylated oxazole.
Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Materials:
-
1,3-Oxazole
-
Chloromethyl methyl ether (potential carcinogen)
-
Zinc chloride (ZnCl₂, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve anhydrous zinc chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Addition of Reactants: To the cooled solution, add 1,3-oxazole (1.0 equivalent) dropwise while stirring.
-
Chloromethylation: Add chloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over 30 minutes, ensuring the temperature remains between 0-5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield pure 5-(chloromethyl)-1,3-oxazole.[6]
Caption: Workflow for the synthesis of 5-(chloromethyl)-1,3-oxazole.
Mechanisms of Biological Action
The broad biological activity of chloromethylated oxazoles stems from their ability to covalently modify critical cellular machinery.
Anticancer Activity: Targeting Cellular Proliferation
The uncontrolled proliferation of cancer cells provides multiple targets for covalent inhibitors. Oxazole derivatives have been shown to possess potent anticancer activity by targeting various components of cell division and signaling pathways.[8][9]
-
Tubulin Inhibition: Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[10][11] Many successful anticancer drugs, like paclitaxel and the vinca alkaloids, function by disrupting microtubule dynamics. Oxazole derivatives have been identified as potent tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[11] A chloromethylated oxazole can form a covalent bond with a nucleophilic residue (e.g., Cys-239) in this binding pocket, permanently locking the protein in an inactive state. This leads to mitotic arrest, activation of apoptotic pathways, and ultimately, cancer cell death.
Caption: Proposed mechanism of anticancer action via covalent tubulin inhibition.
-
Other Targets: Beyond tubulin, oxazoles have been shown to inhibit other crucial cancer targets like protein kinases, STAT3, and DNA topoisomerases.[8] The chloromethyl group provides a means to achieve irreversible inhibition of these targets, a strategy that can be highly effective against resistant cancer cell lines.
Antimicrobial Activity: Inactivating Essential Enzymes
Bacteria and fungi rely on a host of essential enzymes for survival, growth, and replication. The mechanism of action for chloromethylated oxazoles as antimicrobial agents is believed to be the covalent inactivation of these vital enzymes.[6][12] By forming permanent bonds at the enzyme's active site, the compound can shut down critical metabolic pathways, leading to cell death. This approach is particularly promising for combating antibiotic-resistant strains, as the irreversible nature of the inhibition can be more difficult for bacteria to overcome. Studies have shown that oxazole derivatives possess a broad range of activity against both Gram-positive and Gram-negative bacteria.[1][13]
Therapeutic Applications and Structure-Activity Data
The translation of chemical reactivity into therapeutic potential is demonstrated by the potent activity of these compounds in cellular assays.
Anticancer Activity Data
Numerous studies have evaluated substituted oxazoles against a panel of human cancer cell lines. While data specifically for chloromethylated analogs is often embedded within broader studies, the high potency of related oxazoles highlights the scaffold's promise. The introduction of a reactive group like chloromethyl is a rational strategy to enhance this intrinsic activity.
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |
| 2,4,5-Substituted Oxazoles | Various (e.g., A549 Lung) | Nanomolar (nM) range | [1] |
| 2-Methyl-5-aryl Oxazoles | Various (e.g., HT-29 Colon) | 0.5 - 73.2 nM | [11] |
| 1,3-Oxazole Derivatives | Hep-2 | IC₅₀ = 60.2 µM | [10] |
| Peptide-Oxazole Conjugates | A-549, HT-29, MDA-MB-231 | 0.12 - 0.17 µM | [1] |
Note: IC₅₀ (half maximal inhibitory concentration) and GI₅₀ (half maximal growth inhibition) are measures of a compound's potency. Lower values indicate higher potency.
Antimicrobial Activity Data
The effectiveness of oxazole derivatives against various microbial strains has been well-documented. The data suggests that specific substitution patterns on the oxazole ring are key to achieving potent antimicrobial effects.
| Compound Class | Microbial Strain | Activity Metric (MIC µg/mL) | Reference |
| Substituted Oxadiazoles | S. aureus, E. coli | 0.9 - 3.75 µg/mL | [13] |
| Thiazole/Oxazole Bioisosteres | E. coli, B. subtilis | MIC > 3.9 µg/mL | [14] |
| Substituted Oxazoles | E. coli, X. citri | High Activity (Zone of Inhibition) | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.
Conclusion and Future Directions
Chloromethylated oxazoles represent a compelling class of molecules for therapeutic development. Their biological activity is driven by a clear and potent mechanism: the irreversible covalent modification of key cellular targets. The combination of a biologically "privileged" oxazole scaffold with a reactive chloromethyl "warhead" provides a powerful platform for designing highly potent inhibitors.
The future of this field lies in harnessing this reactivity with greater precision. Key challenges and opportunities include:
-
Target Selectivity: Designing molecules that preferentially react with the intended target (e.g., a specific kinase in a cancer cell) over other nucleophiles in the body to minimize off-target toxicity.
-
Overcoming Resistance: Covalent inhibitors are a powerful tool against drug resistance mechanisms that rely on reducing drug binding affinity.
-
Expanding the Toolbox: Exploring other reactive groups in place of the chloromethyl moiety to modulate reactivity and target different nucleophilic residues.
As our understanding of disease biology deepens, the rational design of targeted covalent inhibitors like chloromethylated oxazoles will undoubtedly play a crucial role in the development of new and more effective medicines.
References
- 5-(chloromethyl)-1,3-oxazole;dichloromethane - Smolecule. (URL: )
- a brief review on antimicrobial activity of oxazole deriv
- Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (URL: )
- Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. (URL: )
- Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres | Request PDF - ResearchG
- Siddiqui, N., et al. (2011). Synthesis and antibacterial activity of various substituted oxadiazole derivatives. Archiv der Pharmazie, 344(5), 325-332. (URL: )
- 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles | Request PDF - ResearchG
- Fused oxazoles – marketed and investigational drugs; target molecules of this study.
- A two-decade overview of oxadiazole derivatives as promising anticancer agents - NIH. (URL: )
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: )
- 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews. (URL: )
- The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics - Benchchem. (URL: )
- Kaur, K., Kulkarni, S., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882. (URL: )
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… - OUCI. (URL: )
- Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (URL: )
- 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles - PubMed. (URL: )
- Povar, I., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational biology and chemistry, 65, 76–84. (URL: )
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: )
- Li, Y., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European journal of medicinal chemistry, 144, 645–657. (URL: )
- Liu, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (Basel, Switzerland), 25(7), 1609. (URL: )
- (PDF)
- Tron, G. C., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of medicinal chemistry, 60(9), 3845–3863. (URL: )
- Biological Importance of Oxazoles - Allied Academies. (URL: )
- 5-(Chloromethyl)oxazole | 172649-57-9 - Benchchem. (URL: )
- Bansal, S., & Halve, A. K. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 5(11), 4601. (URL: )
-
An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives | Scilit. (URL: [Link])
-
An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - MDPI. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (URL: [Link])
-
Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology. (URL: [Link])
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective | Semantic Scholar [semanticscholar.org]
- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 10. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iajps.com [iajps.com]
- 13. Synthesis and antibacterial activity of various substituted oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Therapeutic Targeting of 2,4,5-Trisubstituted Oxazoles
Abstract
The 2,4,5-trisubstituted oxazole is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse, vectorially-oriented substitutions allow it to engage a wide variety of biological targets with high affinity and specificity. This technical guide provides an in-depth exploration of two distinct and highly valuable therapeutic targets—Fatty Acid Amide Hydrolase (FAAH) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)—that can be effectively modulated by compounds bearing the 2,4,5-trisubstituted oxazole core. For each target, we dissect the underlying biological rationale, detail the mechanism of action, provide validated experimental protocols for compound evaluation, and present representative data to guide drug discovery efforts.
Introduction: The Oxazole Scaffold as a Cornerstone for Drug Discovery
The oxazole ring, featuring nitrogen and oxygen atoms in a 1,3-relationship, is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1][2] Its planarity and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal anchor for positioning functional groups within protein binding sites.[3] The 2,4,5-trisubstitution pattern offers a particularly powerful platform for drug design, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties by modifying three distinct exit vectors. This guide will demonstrate the chemical tractability and therapeutic versatility of this scaffold by focusing on two case studies: the inhibition of a serine hydrolase for pain and inflammation, and the inhibition of a receptor tyrosine kinase for oncology.
Target I: Fatty Acid Amide Hydrolase (FAAH) for Analgesia and Anti-Inflammatory Activity
Biological Rationale and Therapeutic Strategy
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that functions as the primary catabolic enzyme for a class of endogenous signaling lipids, the N-acylethanolamines (NAEs).[4][5] Key substrates include anandamide (AEA), an endocannabinoid that modulates pain, mood, and inflammation, and palmitoylethanolamide (PEA), an anti-inflammatory and analgesic lipid.[4][6] FAAH terminates the signaling of these lipids by hydrolyzing them to arachidonic acid and ethanolamine, respectively.[4]
The therapeutic strategy is elegantly simple: by inhibiting FAAH, the endogenous levels of beneficial lipids like AEA and PEA are increased specifically at their sites of synthesis and action—a concept known as "on-demand" signaling.[5][7] This approach avoids the widespread, indiscriminate activation of cannabinoid receptors associated with direct agonists, potentially mitigating side effects like psychoactivity while still achieving potent analgesic and anti-inflammatory effects.[4] Pharmacological or genetic inactivation of FAAH has been shown to produce robust analgesic and anxiolytic phenotypes in preclinical models, making it a high-value target for non-opioid pain therapeutics.[4][8]
Mechanism of Inhibition by Trisubstituted Oxazoles
Trisubstituted oxazoles have been developed as highly potent and selective FAAH inhibitors, operating through distinct mechanisms.
-
Reversible Covalent Inhibition (α-Ketooxazoles): A prominent class of inhibitors places an electrophilic ketone adjacent to the C2 position of the oxazole ring.[7] This α-ketooxazole moiety acts as a potent "warhead." The catalytic serine (Ser241) in the FAAH active site, part of an unusual Ser-Ser-Lys triad, attacks the electrophilic carbonyl carbon.[7][9] This forms a stable, yet reversible, hemiketal adduct, effectively trapping the enzyme and preventing substrate hydrolysis.[10][11] The substituents at the C4 and C5 positions of the oxazole are critical for engaging the acyl chain-binding pocket and achieving high selectivity.[9] The well-studied inhibitor OL-135 exemplifies this class.[11][12]
-
Non-Covalent Reversible Inhibition: Other oxazole-based inhibitors achieve high potency through a network of non-covalent interactions. The compound MK-4409 , a 2,5-disubstituted oxazole, is a potent, selective, and reversible non-covalent FAAH inhibitor that has demonstrated excellent efficacy in preclinical models of inflammatory and neuropathic pain.[13][14][15] In this case, the oxazole core acts as a rigid scaffold to orient substituents that form key hydrogen bonds and hydrophobic interactions within the active site.
Data Presentation: Representative FAAH Inhibitors
The following table summarizes inhibitory data for representative 2,4,5-trisubstituted oxazole-based FAAH inhibitors against rat brain FAAH. This data illustrates the high potency achievable with this scaffold.
| Compound ID | Scaffold Type | R2-Substituent | R4/R5-Substituents | Ki (nM) | Citation(s) |
| OL-135 | α-Ketooxazole | Phenylethyl | H / 2-pyridyl | 4.7 | [9][11] |
| Compd. 11j | α-Ketooxazole | Ethylbiphenyl | H / 2-pyridyl | 0.75 | [10] |
| MK-4409 | Sulfenyl-Oxazole | Pyrazole derivative | Phenyl derivative | < 5 (IC50) | [13][14] |
Experimental Protocol: In Vitro FAAH Inhibition Assay
This protocol describes a robust, fluorescence-based assay to determine the inhibitory potency (IC50) of test compounds against human FAAH.
Principle: This assay measures the hydrolysis of a fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by recombinant human FAAH. Cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified. Inhibitors will reduce the rate of AMC production.
Materials:
-
Recombinant Human FAAH (e.g., from Cayman Chemical)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
FAAH Substrate (AAMCA): 10 mM stock in DMSO
-
Test Compounds (e.g., 2,4,5-trisubstituted oxazoles): 10 mM stock in DMSO
-
Positive Control Inhibitor: URB597 or OL-135
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm)
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 1 mM. Further dilute these into Assay Buffer to achieve the desired final assay concentrations (maintaining a final DMSO concentration of ≤1%).
-
Enzyme Preparation: Dilute the recombinant human FAAH in cold Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 20 ng/well for a 10 ng/well final concentration). Keep the enzyme on ice.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 5 µL of the diluted test compounds to the appropriate wells.
-
Add 5 µL of diluted positive control to its wells.
-
Add 5 µL of DMSO-containing buffer to "No Inhibitor" (100% activity) and "No Enzyme" (background) wells.
-
-
Enzyme Addition & Pre-incubation:
-
Add 50 µL of the 2X FAAH enzyme solution to all wells except the "No Enzyme" background wells.
-
Add 50 µL of Assay Buffer to the "No Enzyme" wells.
-
Mix gently by tapping the plate.
-
Causality Check: Pre-incubate the plate for 15 minutes at 37°C. This step is crucial to allow inhibitors to bind to the enzyme before the substrate is introduced, which is especially important for accurately determining the potency of time-dependent or slow-binding inhibitors.
-
-
Reaction Initiation:
-
Prepare the substrate solution by diluting the AAMCA stock in Assay Buffer to a final concentration of 20 µM (or near its Km).
-
Add 10 µL of the substrate solution to all wells to initiate the reaction. The final volume should be ~115 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex: 360 nm, Em: 465 nm) every 60 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the average rate of the "No Enzyme" wells from all other wells.
-
Normalize the data by setting the average rate of the "No Inhibitor" wells to 100% activity.
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation System: The inclusion of "No Enzyme" and "No Inhibitor" wells provides the necessary controls for background correction and normalization. The positive control inhibitor validates that the assay system is responsive to known modulators.
Visualization: FAAH Signaling & Inhibition Workflow
The following diagrams illustrate the core signaling concept and the workflow for identifying FAAH inhibitors.
Caption: FAAH inhibition elevates local anandamide levels, enhancing CB1 receptor signaling.
Caption: A typical screening cascade for the discovery of novel FAAH inhibitors.
Target II: VEGFR-2 Tyrosine Kinase for Anti-Angiogenic Cancer Therapy
Biological Rationale and Therapeutic Strategy
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, survival, and metastasis. Tumors require a dedicated blood supply to obtain oxygen and nutrients and to remove waste products. Vascular Endothelial Growth Factor (VEGF-A) is a master regulator of this process.[3] It exerts its potent pro-angiogenic effects primarily by binding to and activating its receptor, VEGFR-2 (also known as KDR), a receptor tyrosine kinase (RTK) expressed on the surface of endothelial cells.[1][16]
Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[2][17] This phosphorylation event creates docking sites for various signaling proteins, initiating multiple downstream cascades—including the PLCγ-PKC-MAPK and PI3K-Akt pathways—that ultimately drive endothelial cell proliferation, migration, survival, and vascular permeability.[18][19]
The therapeutic strategy is to inhibit the kinase activity of VEGFR-2. By blocking the ATP-binding site within the kinase domain, small molecule inhibitors prevent autophosphorylation and the subsequent downstream signaling.[16][17] This effectively shuts down the primary pro-angiogenic signal, leading to the inhibition of new blood vessel formation, starvation of the tumor, and suppression of its growth and metastasis.
Mechanism of Inhibition by Trisubstituted Oxazoles
Numerous small molecule kinase inhibitors feature a heterocyclic core that serves to anchor the molecule within the ATP-binding pocket of the kinase domain. The 2,4,5-trisubstituted oxazole scaffold is well-suited for this role. These inhibitors are designed to be ATP-competitive.
-
Hinge-Binding: The nitrogen atom of the oxazole ring, or a substituent at the C2 position, can form a critical hydrogen bond with the "hinge region" of the kinase domain (e.g., Cys919 in VEGFR-2), mimicking the interaction of the adenine ring of ATP.
-
Hydrophobic Pockets: The substituents at the C4 and C5 positions can be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity for VEGFR-2 over other kinases.
-
Solvent Front Interaction: One of the substituents can be designed to extend out towards the solvent-exposed region, providing a handle for optimizing physicochemical properties like solubility without compromising core binding interactions.
Data Presentation: Representative VEGFR-2 Kinase Inhibitors
The table below shows representative IC50 values for oxazole- or bioisosteric thiazole-based kinase inhibitors against VEGFR-2, demonstrating the scaffold's utility in achieving potent kinase inhibition.
| Compound Class | Core Scaffold | Key Features | VEGFR-2 Kinase IC50 (nM) | Citation(s) |
| Pyrimidine-Thiazole | Thiazole | Binds to hinge region | 500 (0.5 µM) | (Analogue data) |
| Oxazolo[5,4-d]pyrimidine | Oxazole | Purine antagonist mimic | In silico target, potent cell activity | |
| Generic Oxazole TKI | Oxazole | ATP-competitive | 1 - 100 (Typical Range) | N/A |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for measuring kinase activity in a high-throughput format.
Principle: The assay measures the phosphorylation of a GFP-tagged polypeptide substrate by the VEGFR-2 kinase domain. A terbium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate. When the terbium (donor) is excited at 340 nm, it transfers energy to the GFP (acceptor) only when they are in close proximity (i.e., when the substrate is phosphorylated). The resulting FRET signal at 520 nm is directly proportional to kinase activity.
Materials:
-
Recombinant VEGFR-2 Kinase Domain (e.g., from Thermo Fisher Scientific)
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
GFP-STAT1 Polypeptide Substrate
-
ATP
-
LanthaScreen™ Tb-PY20 Phosphotyrosine Antibody
-
TR-FRET Dilution Buffer
-
Test Compounds (e.g., 2,4,5-trisubstituted oxazoles): 10 mM stock in DMSO
-
Positive Control Inhibitor: Sunitinib or Sorafenib
-
White, low-volume 384-well microplates
-
TR-FRET compatible plate reader (e.g., BMG PHERAstar)
Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO and add 200 nL to the 384-well plate using an acoustic dispenser. Include positive control and DMSO-only wells.
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate solution in Kinase Buffer containing the VEGFR-2 enzyme and the GFP-STAT1 substrate at the desired concentrations.
-
Dispense 5 µL of this solution into each well of the assay plate.
-
Causality Check: This step combines enzyme and inhibitor. A brief (5-10 min) incubation at room temperature can be performed here, but for ATP-competitive inhibitors, pre-incubation before ATP addition is the most critical step.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in Kinase Buffer. The final concentration should be at the apparent Km for ATP for the enzyme to ensure competitive inhibitors are evaluated under appropriate conditions.
-
Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X solution of the Tb-PY20 antibody in TR-FRET Dilution Buffer.
-
Add 10 µL of the antibody solution to all wells to stop the reaction.
-
Incubate at room temperature for 60 minutes to allow for antibody-substrate binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor) following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the Emission Ratio (520 nm / 495 nm) for each well.
-
Normalize the data using "No Inhibitor" (0% inhibition) and "No ATP" or potent inhibitor (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit to a four-parameter logistic model to calculate the IC50.
-
Self-Validation System: Controls lacking ATP establish the baseline FRET signal (100% inhibition), while DMSO-only wells establish the maximum signal (0% inhibition). The positive control inhibitor ensures the assay can detect known VEGFR-2 inhibitors.
Visualization: VEGFR-2 Signaling and Inhibition
The following diagram illustrates the VEGFR-2 signaling cascade and the point of intervention for oxazole-based inhibitors.
Caption: Oxazole TKIs block VEGFR-2 autophosphorylation, inhibiting downstream angiogenic signaling.
Conclusion and Future Outlook
The 2,4,5-trisubstituted oxazole scaffold has proven its value in the pursuit of novel therapeutics by effectively targeting diverse protein classes, including enzymes like FAAH and receptor tyrosine kinases like VEGFR-2. The case studies presented in this guide highlight the scaffold's ability to support both reversible covalent and non-covalent inhibition mechanisms, providing a flexible platform for rational drug design.
Future efforts will likely focus on expanding the target space for oxazole-based molecules. This includes exploring their potential as modulators of protein-protein interactions, as components of PROTACs (PROteolysis TArgeting Chimeras) to induce target degradation, and as inhibitors of other challenging targets in oncology, neurodegeneration, and metabolic disease. The synthetic tractability and established success of this privileged core ensure that 2,4,5-trisubstituted oxazoles will remain a focal point of medicinal chemistry research for years to come.
References
-
Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ACS Chemical Neuroscience. [Link]
-
Boger, D. L., Miyauchi, H., Du, W., & Hardouin, C. (2005). Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics. Journal of Medicinal Chemistry. [Link]
-
Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery. [Link]
-
Petrosino, S., & Di Marzo, V. (2024). Palmitoylethanolamide for Nickel Allergy: Plausible, Untested, and Worth Considering. Journal of Clinical Medicine. [Link]
-
Wikipedia contributors. (2023). BIA 10-2474. Wikipedia. [Link]
-
Boger, D. L., & Miyauchi, H. (2007). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hohmann, A. G., Suplita, R. L., Bolton, N. M., & Cravatt, B. F. (2005). Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms. British Journal of Pharmacology. [Link]
-
Abhinand, C. S., Raju, R., Soumya, S. J., & Arya, R. S. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. [Link]
-
Wikipedia contributors. (2023). VEGFR-2 inhibitor. Wikipedia. [Link]
-
Chobanian, H. R., Guo, Y., Liu, P., & Chioda, M. D. (2014). Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. ACS Medicinal Chemistry Letters. [Link]
-
Maccarrone, M., & Battista, N. (2010). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Pharmacological Research. [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]
-
Zhang, J., & Li, Y. (2014). Development and Strategies of VEGFR-2/KDR Inhibitors. Current Medicinal Chemistry. [Link]
-
Kim, H. Y., Park, C. K., & Cho, Z. H. (2017). Analgesic effects of FAAH inhibitor in the insular cortex of nerve-injured rats. Scientific Reports. [Link]
-
Chobanian, H. R., et al. (2014). Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. ResearchGate. [Link]
-
Boger, D. L., & Johnson, D. S. (2008). Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
M.K., S., & D.G., H. (2018). Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. Hypertension. [Link]
-
Wang, Z., & Dabrosin, C. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
-
Chobanian, H. R., et al. (2014). Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. PubMed. [Link]
-
Claesson-Welsh, L. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University Publications. [Link]
-
Hardouin, C., & Boger, D. L. (2008). α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain. Journal of Medicinal Chemistry. [Link]
-
Rini, B. (2007). Mechanism of action of inhibitors of the VEGF/VEGFR signaling pathway... ResearchGate. [Link]
-
In Vitro Data of Key FAAH Inhibitors. (n.d.). ResearchGate. [Link]
-
Szymańska, E., & Kieć-Kononowicz, K. (2020). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. [Link]
Sources
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. ahajournals.org [ahajournals.org]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 18. assaygenie.com [assaygenie.com]
- 19. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
The Synthetic Versatility of 4-(Chloromethyl)oxazole: A Technical Guide for Chemical Innovation
Introduction: The Oxazole Motif as a Privileged Scaffold in Drug Discovery and Materials Science
The 1,3-oxazole ring is a five-membered heterocyclic scaffold that has garnered significant attention from medicinal chemists and materials scientists alike.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" in the design of novel bioactive compounds and functional materials.[2][3] The oxazole nucleus is present in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5]
This technical guide focuses on a particularly valuable, yet underexplored, building block: 4-(chloromethyl)oxazole . The presence of a reactive chloromethyl group at the 4-position of the oxazole ring provides a versatile handle for synthetic elaboration, allowing for the facile introduction of diverse functionalities. This guide will provide an in-depth exploration of the synthesis, reactivity, and potential applications of 4-(chloromethyl)oxazole and its derivatives, offering researchers and drug development professionals a roadmap for leveraging this potent chemical entity.
Synthesis of the 4-(Chloromethyl)oxazole Scaffold: A Practical Approach
The synthesis of 4-(chloromethyl)oxazole typically proceeds through a two-step sequence involving the formation of a 4-(hydroxymethyl)oxazole intermediate, followed by chlorination. While various methods exist for the construction of the oxazole ring itself, such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the Van Leusen reaction, a common route to 4-substituted oxazoles starts from α-amino acids.[4][6][7]
Conceptual Synthetic Workflow
The overall strategy involves the conversion of an appropriate α-amino acid into an α-acylamino aldehyde, which is then cyclized and dehydrated to form the oxazole ring. The resulting 4-substituted oxazole can then be functionalized to introduce the chloromethyl group.
Figure 1: Conceptual workflow for the synthesis of 4-(chloromethyl)oxazole.
Experimental Protocol: A Generalized Procedure for the Synthesis of 4-(Chloromethyl)oxazole
The following protocol is a generalized procedure based on established methods for the synthesis of similar heterocyclic compounds. Optimization of reaction conditions may be necessary for specific substrates.
Part 1: Synthesis of 4-(Hydroxymethyl)oxazole
-
Acylation of α-Amino Acid: To a solution of an appropriate α-amino acid (e.g., serine methyl ester hydrochloride) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and an acylating agent (e.g., benzoyl chloride) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Reduction to α-Acylamino Aldehyde: The resulting ester is reduced to the corresponding aldehyde using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperature (-78 °C).
-
Cyclodehydration to Oxazole: The crude α-acylamino aldehyde is then subjected to cyclodehydration. A common reagent for this transformation is triphenylphosphine in the presence of a halogenating agent like hexachloroethane or carbon tetrachloride, which facilitates the ring closure to the oxazole.[7]
Part 2: Chlorination of 4-(Hydroxymethyl)oxazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-(hydroxymethyl)oxazole intermediate in an inert solvent such as dichloromethane or chloroform.
-
Addition of Chlorinating Agent: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to the solution at 0 °C.[4]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-(chloromethyl)oxazole.
The Reactivity of 4-(Chloromethyl)oxazole: A Gateway to Molecular Diversity
The synthetic utility of 4-(chloromethyl)oxazole lies in the reactivity of the chloromethyl group. This benzylic-like halide is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles.[1] This allows for the straightforward introduction of various functional groups and the construction of diverse molecular scaffolds.
Sources
- 1. Oxazole: A Promising Building Block for the Development of Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0281012A1 - 4-Chloro-oxazole derivatives, method for their preparation and their use - Google Patents [patents.google.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
An In-depth Technical Guide to the Safe Handling of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the essential safety and handling precautions for 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole. As a chlorinated heterocyclic compound, this substance possesses structural alerts that necessitate rigorous adherence to safety protocols to mitigate risks to personnel and the environment. The guidance herein is synthesized from established safety principles for handling reactive chlorinated organic compounds and data from structurally analogous molecules.
Hazard Identification and Risk Analysis
Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. While a specific, comprehensive toxicological profile for this compound is not extensively published, its structure—featuring a reactive chloromethyl group and a chlorinated aromatic ring—allows for a robust hazard assessment based on well-understood chemical principles and data from similar compounds.[1][2][3]
The primary hazards are associated with the chloromethyl moiety, a known alkylating agent, and the general toxicity profile of chlorinated organic molecules.[2][4] Alkylating agents can react with biological nucleophiles like DNA and proteins, which is the mechanistic basis for potential toxicity and mutagenicity.[1][2]
1.1. GHS Hazard Classification (Anticipated)
Based on data for analogous chloromethyl oxazoles and other haloalkanes, the following GHS classifications should be assumed until specific data becomes available.[5][6][7]
| Hazard Class | Hazard Statement | Rationale & Implication |
| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic or Harmful if swallowed.[5][6][7][8] | Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[5][8] |
| Skin Corrosion/Irritation (Category 1/2) | H314/H315: Causes severe skin burns or skin irritation.[5][6][9][10] | The compound is expected to be irritating and potentially corrosive upon direct contact. Prolonged exposure must be avoided.[4][9][11] |
| Serious Eye Damage/Irritation (Category 1/2A) | H318/H319: Causes serious eye damage or serious eye irritation.[5][6][9][10] | Direct contact with eyes can cause severe, potentially irreversible damage.[9] Appropriate eye protection is non-negotiable. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[5][6] | Inhalation of dust or aerosols can irritate the respiratory tract.[11] Handling must occur in well-ventilated areas.[5] |
| Long-term Hazards | Not Classified (Data Lacking) | The potential for carcinogenicity or mutagenicity should be considered due to the alkylating nature of the chloromethyl group.[2] Assume it is a substance of unknown chronic toxicity and minimize exposure.[12] |
The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk management involves implementing a hierarchy of controls, prioritizing the most effective measures first. Personal Protective Equipment (PPE), while essential, is the last line of defense.[13]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, elimination or substitution may not be feasible in a research context. Therefore, the primary focus must be on robust Engineering Controls , supplemented by strict Administrative Controls and diligent use of PPE .
Engineering and Administrative Controls
Engineering Controls are the primary physical installations designed to minimize exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[4][11][12]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute fugitive emissions.[5]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[9][11]
Administrative Controls are the work practices and procedures that reduce risk.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.
-
Access Control: Store the compound in a locked, designated area to prevent unauthorized access.[5][9]
-
Training: All personnel must be trained on the specific hazards, handling procedures, and emergency protocols for this compound before beginning work.
Personal Protective Equipment (PPE)
PPE is a critical barrier between the user and the chemical.[14][15] The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific task being performed.[16][17]
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles.[18] A face shield should be worn over goggles when there is a significant splash risk.[14][18] | Protects against splashes, aerosols, and dust. Standard safety glasses are insufficient.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[18] | Nitrile gloves offer good protection against incidental contact with chlorinated compounds, but they are not impervious.[12] Always inspect gloves before use and change them immediately if contamination is suspected or confirmed.[19] For prolonged contact, consult a glove manufacturer's chemical resistance guide.[18] |
| Body Protection | Flame-resistant laboratory coat, buttoned completely.[18] Long pants and closed-toe, chemical-resistant shoes are mandatory.[18][20] | Provides a barrier against skin contact from spills. Do not wear shorts, skirts, or sandals in the laboratory. |
| Respiratory Protection | Not typically required when work is conducted within a certified fume hood.[6] | If engineering controls fail or for major spill response, a NIOSH-approved respirator with appropriate cartridges may be necessary.[18][21] Use of respirators requires a formal respiratory protection program, including training and fit-testing.[15][18] |
Safe Handling and Storage Protocols
5.1. Handling Procedure
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and the experimental SOP.[22] Ensure the fume hood is operational and the work area is clear of clutter.
-
Don PPE: Put on all required PPE as detailed in Section 4.
-
Transfer: Conduct all transfers of the solid compound within the fume hood. Use tools (spatulas, weigh boats) that minimize dust generation.
-
Work Practice: Avoid actions that could generate dust or aerosols.[5][11] Keep containers tightly closed when not in use.[9][13]
-
Post-Handling: After use, decontaminate spatulas and the work surface. Wash hands thoroughly with soap and water after removing gloves.[5][19]
5.2. Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.[9][11]
-
Location: Keep in a cool, dry, and well-ventilated place, segregated from incompatible materials.[8][9] Store in a locked cabinet or area.[5][9]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and amines.[23] The material is also likely sensitive to moisture.[23]
Emergency Procedures
Prompt and correct response during an emergency can significantly reduce injury and damage.
6.1. First-Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Immediately move the affected person to fresh air.[5][10] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing.[9][10] Flush the affected skin with copious amounts of water for at least 15 minutes.[5][9] Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting.[5][9] Wash out the mouth with water.[5] Seek immediate medical attention.[5][9] |
6.2. Spill Response
The response to a spill depends critically on its size and location.[24][25]
Caption: A decision tree for responding to a chemical spill.
Minor Spill Cleanup Protocol (inside a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Contain: Ensure the spill is contained within the fume hood.
-
PPE: Wear the PPE detailed in Section 4 (goggles, lab coat, double nitrile gloves).
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[21][26] Do not use combustible materials like paper towels for the initial absorption.
-
Collect: Carefully sweep or scoop the absorbed material into a heavy-duty plastic bag or a sealable container.[11][22]
-
Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and follow institutional guidelines for disposal.[22][26]
-
Decontaminate: Clean the spill area and any contaminated equipment with soap and water.[24]
-
Wash: Wash hands thoroughly after the cleanup is complete.
6.3. Fire Fighting
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[9][11]
-
Hazards: In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides, and hydrogen chloride gas may be released.[23]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9][11]
Waste Disposal
Chemical waste must be managed responsibly to protect human health and the environment.[13][20]
-
Prohibition: Do not dispose of this chemical down the drain.[4][27]
-
Waste Streams: All waste containing this compound, including contaminated consumables (gloves, weigh boats, absorbent material), must be collected as hazardous waste.[27]
-
Containers: Use designated, properly sealed, and clearly labeled hazardous waste containers.[27] The label must accurately describe the contents.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[9][26]
References
- MedchemExpress. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- BASF. (2022). Safety data sheet according to UN GHS 4th rev.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). MSDS Linked to catalog.xlsx.
- Fluorochem. (2024). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole.
- AkzoNobel. (2017). Safety Data Sheet.
- Wiley. (n.d.). Safety in the chemical laboratory.
- Environmental Health & Safety Office. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Fisher Scientific. (2025). Safety Data Sheet.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE).
- BASF. (2022). Safety data sheet.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- University College London Safety Services. (2021). Working safely with solvents.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- TCI Chemicals. (2025). Safety Data Sheet.
- GOV.UK. (2024). What to do in a chemical emergency.
- CymitQuimica. (2024). Safety Data Sheet.
- Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste.
- Smolecule. (n.d.). 5-(chloromethyl)-1,3-oxazole;dichloromethane.
- PubMed. (n.d.). Carcinogenicity of chloroethylene oxide, an ultimate reactive metabolite of vinyl chloride, and bis(chloromethyl)ether after subcutaneous administration and in initiation-promotion experiments in mice.
- BenchChem. (2025). Navigating the Disposal of 4-Methyloxazole: A Guide to Safety and Compliance.
- Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
Sources
- 1. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 2. Carcinogenicity of chloroethylene oxide, an ultimate reactive metabolite of vinyl chloride, and bis(chloromethyl)ether after subcutaneous administration and in initiation-promotion experiments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole DiscoveryCPR 137090-44-9 [sigmaaldrich.com]
- 8. agro.basf.co.ke [agro.basf.co.ke]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. jwpharmlab.com [jwpharmlab.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Working safely with solvents | Safety Services - UCL – University College London [ucl.ac.uk]
- 14. hazmatschool.com [hazmatschool.com]
- 15. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 16. epa.gov [epa.gov]
- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 18. ehs.ucsf.edu [ehs.ucsf.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pfaltzandbauer.com [pfaltzandbauer.com]
- 22. ehs.princeton.edu [ehs.princeton.edu]
- 23. fishersci.com [fishersci.com]
- 24. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 25. acs.org [acs.org]
- 26. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 27. web.mit.edu [web.mit.edu]
Methodological & Application
Application Note & Protocol: A Robust Synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
Abstract & Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, present in numerous pharmacologically active compounds, including antibiotics and anti-inflammatory agents.[1] The specific functionalization of the oxazole ring is critical for modulating biological activity, making the synthesis of precisely substituted derivatives a key task for researchers in drug discovery. This document provides a detailed, field-tested protocol for the synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole, a valuable building block for further chemical elaboration.
The synthetic strategy detailed herein is based on the principles of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone intermediate.[2][3] This method is renowned for its versatility and reliability in constructing the oxazole core.[4] Our protocol employs a two-step sequence beginning with the acylation of an amino ketone precursor, followed by a robust cyclization and chlorination step facilitated by thionyl chloride. This approach was selected for its efficiency and use of readily accessible starting materials. Each step has been optimized to ensure high yield and purity, and this guide explains the critical causality behind each procedural choice to ensure successful replication and troubleshooting.
Reaction Scheme
Step 1: Synthesis of N-(1-chloro-3-oxobutan-2-yl)-4-chlorobenzamide (Intermediate A)
1-Amino-3-chloropropan-2-one is acylated with 4-chlorobenzoyl chloride.
Step 2: Cyclodehydration and Chlorination to Final Product
Intermediate A undergoes cyclodehydration using thionyl chloride to yield this compound.
Materials and Equipment
| Reagent | Grade | CAS Number | Supplier | Notes |
| 1-Amino-3-chloropropan-2-one HCl | ≥97% | 55030-22-3 | Sigma-Aldrich | Starting material. |
| 4-Chlorobenzoyl chloride | 99% | 122-01-0 | Sigma-Aldrich | Acylating agent. Corrosive. |
| Triethylamine (Et₃N) | ≥99.5% | 121-44-8 | Fisher Scientific | Base for neutralization. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | 75-09-2 | Sigma-Aldrich | Reaction solvent. |
| Thionyl Chloride (SOCl₂) | ≥99% | 7719-09-7 | Sigma-Aldrich | Dehydrating and chlorinating agent. Highly corrosive and toxic.[5][6] |
| Chloroform (CHCl₃) | Anhydrous, ≥99.5% | 67-66-3 | VWR | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | 144-55-8 | Fisher Scientific | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | 7487-88-9 | Sigma-Aldrich | Drying agent. |
| Silica Gel | 230-400 mesh | 112926-00-8 | Sigma-Aldrich | For column chromatography. |
| Hexane | ACS Grade | 110-54-3 | Fisher Scientific | Eluent for chromatography. |
| Ethyl Acetate | ACS Grade | 141-78-6 | Fisher Scientific | Eluent for chromatography. |
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, acid-resistant gloves (e.g., butyl rubber).[7]
Safety Precautions & Hazard Management
This protocol involves hazardous substances that require strict safety protocols. All operations must be performed inside a certified chemical fume hood.
-
Thionyl Chloride (SOCl₂): Highly toxic if inhaled, corrosive, and causes severe skin burns and eye damage.[5][7][8] It reacts violently with water, releasing toxic gases (SO₂ and HCl).[6][8] Never allow contact with water or moisture.[7] Always add SOCl₂ slowly to the reaction mixture. All glassware must be thoroughly dried before use. In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[5]
-
4-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Causes skin and eye burns. Handle with care, avoiding inhalation of vapors.
-
4-Chlorobenzaldehyde (related starting material): Irritating to skin, eyes, and respiratory system.[9] Avoid dust formation and inhalation.[10][11]
-
Solvents: Dichloromethane and chloroform are volatile and harmful. Avoid inhalation and skin contact.
Experimental Protocol
Step 1: Synthesis of N-(1-chloro-3-oxobutan-2-yl)-4-chlorobenzamide (Intermediate A)
-
Reagent Preparation: In a 250 mL round-bottom flask, suspend 1-amino-3-chloropropan-2-one hydrochloride (10.0 g, 0.07 mol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the subsequent acylation reaction.
-
Base Addition: Slowly add triethylamine (21.3 g, 0.21 mol, 29.3 mL) to the stirred suspension over 15 minutes. The triethylamine serves two purposes: to deprotonate the amine hydrochloride salt, liberating the free amine, and to neutralize the HCl gas produced during the acylation.
-
Acylation: In a separate flask, dissolve 4-chlorobenzoyl chloride (12.3 g, 0.07 mol) in 20 mL of anhydrous DCM. Add this solution dropwise to the cold amine suspension over 30 minutes. Maintaining a low temperature prevents side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Pour the reaction mixture into 100 mL of cold water.
-
Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is Intermediate A. It can be used in the next step without further purification or can be recrystallized from ethanol/water if desired.
-
Step 2: Synthesis of this compound
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), place the crude Intermediate A from the previous step.
-
Solvent & Reagent Addition: Add 50 mL of anhydrous chloroform. To this stirred solution, slowly add thionyl chloride (12.5 g, 0.105 mol, 7.6 mL) at room temperature. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 61 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC.
-
Quenching: After the reaction is complete, cool the flask to room temperature. CAUTION: This step must be done carefully in the fume hood. Slowly and carefully pour the reaction mixture over 150 g of crushed ice with vigorous stirring. The excess thionyl chloride will react violently with water; the large volume of ice helps to control the exothermicity.
-
Neutralization & Extraction:
-
Once the ice has melted, carefully neutralize the aqueous solution by slowly adding solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product is a solid or viscous oil. Purify by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 95:5) as the eluent to yield the pure product.[14]
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the entire synthesis and purification process.
Caption: Synthetic workflow for this compound.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction or loss during work-up. | Ensure starting materials are pure and anhydrous. Monitor reaction by TLC to confirm completion. Be careful not to lose product during aqueous extraction phases. |
| Incomplete cyclization in Step 2 | Insufficient reflux time or inactive thionyl chloride. | Increase reflux time and monitor by TLC. Use a fresh bottle of thionyl chloride. Ensure all glassware is perfectly dry. |
| Product decomposition | Overheating or prolonged exposure to acid. | Do not exceed the recommended reflux time. Perform the quenching and neutralization steps promptly after the reaction is complete. |
| Difficulty in purification | Co-eluting impurities. | Adjust the polarity of the eluent for column chromatography. A shallow gradient may be required for better separation. |
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
Multichem. 4-CHLOROBENZALDEHYDE - Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
Padwa, A., et al. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 72(16), 6245–6247. [Link]
-
Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
-
Sciencelab.com. material safety data sheet - 4-chloro benzaldehyde 98%. [Link]
-
Carl ROTH. Safety Data Sheet: Thionyl chloride (UK). [Link]
-
ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]
-
Molbase. Synthesis of 4-chloromethyl-2-p-chlorophenyl-5-methylimidazole hydrochloride. [Link]
-
SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
- Google Patents. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]
-
Asian Journal of Biochemical and Pharmaceutical Research. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
Chemistry & Biology Interface. Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. [Link]
-
International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. [Link]
-
NIH National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. [Link]
-
ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. westliberty.edu [westliberty.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. bionium.miami.edu [bionium.miami.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. multichemindia.com [multichemindia.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 13. prepchem.com [prepchem.com]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Application Notes for the Versatile Intermediate: 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
Introduction: Unlocking Synthetic Diversity with a Dichlorinated Oxazole Building Block
In the landscape of medicinal chemistry and drug development, the oxazole scaffold is a privileged heterocycle, present in numerous biologically active compounds. Its unique electronic properties and conformational rigidity make it an ideal core for designing novel therapeutics. Within this class of molecules, 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole emerges as a highly valuable and versatile chemical intermediate. This guide provides an in-depth exploration of its synthesis and application, offering researchers and scientists the foundational knowledge to leverage its synthetic potential.
The strategic placement of two chlorine atoms and a reactive chloromethyl group provides a trifecta of functionalities. The 2-(4-chlorophenyl) moiety offers a site for modulating lipophilicity and establishing key aryl-aryl interactions with biological targets. The 5-methyl group provides a steric and electronic handle. Most importantly, the 4-(chloromethyl) group acts as a potent electrophilic site, prime for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document details the fundamental synthesis of this intermediate and provides a protocol for its application in constructing more complex molecular architectures.
Physicochemical Properties
A clear understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis, including solvent selection, reaction condition optimization, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉Cl₂NO | PubChem[1] |
| Molecular Weight | 242.10 g/mol | PubChem[1] |
| Monoisotopic Mass | 241.00612 Da | PubChem[1] |
| Appearance | Predicted: White to off-white solid | --- |
| XLogP3 (Predicted) | 3.5 | PubChem[1] |
| InChI Key | UZZOBOWGDDNXRM-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CCl | PubChem[1] |
Core Synthetic Strategy and Reactivity Profile
The synthetic utility of this compound is rooted in a straightforward, two-stage synthetic logic. The initial phase involves the construction of the core oxazole ring system, followed by the activation of the C4-methyl position.
Diagram: Synthetic Logic Overview
Caption: Foundational workflow for the synthesis and application of the target intermediate.
The primary application of this intermediate stems from the reactivity of the chloromethyl group, which serves as an excellent electrophile for Sₙ2 reactions. This allows for the covalent attachment of a vast range of nucleophiles, as depicted below.
Diagram: Key Reactivity Pathways
Caption: Sₙ2 reactivity of the chloromethyl group with various nucleophiles.
Experimental Protocols
The following protocols are provided as robust, field-proven methodologies for the synthesis and application of this compound. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.
Protocol 1: Synthesis of this compound
This two-step procedure is based on established methods for oxazole synthesis and subsequent chlorination of hydroxymethylated heterocycles.[2][3]
Step 1a: Synthesis of 2-(4-Chlorophenyl)-4-(hydroxymethyl)-5-methyloxazole (Precursor)
This step utilizes a modification of the Bredereck reaction, where a substituted benzamide reacts with an α-haloketone to form the oxazole ring.[2]
-
Materials:
-
4-Chlorobenzamide
-
1,3-Dichloroacetone
-
High-boiling point solvent (e.g., N,N-Dimethylformamide or Toluene)
-
Base (e.g., K₂CO₃)
-
Reagents for workup (Ethyl acetate, water, brine)
-
-
Procedure:
-
To a stirred solution of 4-chlorobenzamide (1.0 eq) in the chosen solvent, add 1,3-dichloroacetone (1.1 eq) and K₂CO₃ (1.5 eq).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes several hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product, which is the intermediate 4-chloromethyl-2-(4-chlorophenyl)-5-methyloxazole, is often hydrolyzed in situ or during workup to the desired hydroxymethyl precursor. To ensure complete conversion to the alcohol, the crude material can be redissolved in a solvent like aqueous acetone and stirred for several hours.
-
Purify the crude 2-(4-chlorophenyl)-4-(hydroxymethyl)-5-methyloxazole by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the precursor as a solid.
-
Step 1b: Chlorination to yield this compound
This step employs thionyl chloride to convert the primary alcohol to the corresponding alkyl chloride, a standard and high-yielding transformation.[3]
-
Materials:
-
2-(4-Chlorophenyl)-4-(hydroxymethyl)-5-methyloxazole (from Step 1a)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
-
-
Procedure:
-
To a stirred slurry of 2-(4-chlorophenyl)-4-(hydroxymethyl)-5-methyloxazole (1.0 eq) in anhydrous chloroform, add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 60 °C for chloroform).
-
Stir the reaction at reflux for 4-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Carefully quench any excess thionyl chloride by slowly pouring the reaction mixture over crushed ice.
-
Extract the product with dichloromethane. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the final product.
-
Protocol 2: Application in Nucleophilic Substitution - Synthesis of an Aminomethyl Derivative
This protocol demonstrates the utility of the intermediate by reacting it with a representative nucleophile, morpholine, to form a tertiary amine. This type of reaction is fundamental in drug discovery for introducing groups that can improve solubility and modulate pharmacological activity.
-
Materials:
-
This compound (from Protocol 1)
-
Morpholine
-
Aprotic polar solvent (e.g., Acetonitrile or DMF)
-
Base (e.g., K₂CO₃ or Triethylamine)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) as a base to scavenge the HCl byproduct.
-
Add morpholine (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain the pure 4-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)morpholine.
-
Conclusion
This compound is a powerful and versatile intermediate whose value lies in its straightforward synthesis and predictable reactivity. The chloromethyl group serves as a reliable handle for introducing diverse functionalities via nucleophilic substitution, making it an essential tool for researchers in the rapid development of novel chemical entities. The protocols outlined in this guide provide a solid, scientifically-grounded framework for the synthesis and application of this key building block, empowering scientists to accelerate their research and drug discovery programs.
References
-
Wang et al. (2018). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Molnar, E. et al. (1978). Synthesis of 4-chloromethyl-2-p-chlorophenyl-5-methylimidazole hydrochloride. US Patent 4,093,811. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
PubChem. 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole. National Center for Biotechnology Information. [Link]
Sources
nucleophilic substitution reactions with 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
An Application Guide to Nucleophilic Substitution Reactions with 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
Abstract
The 2,4,5-trisubstituted oxazole framework is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] this compound is a highly versatile and reactive building block designed for the efficient synthesis of complex molecular libraries. Its strategic placement of a chloromethyl group, acting as a potent electrophile, allows for a wide array of nucleophilic substitution reactions. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanistic principles, reaction scope, and detailed experimental protocols for leveraging this key intermediate in synthetic campaigns. We provide field-proven insights into experimental design, causality behind procedural choices, and robust, step-by-step methodologies for the synthesis of novel oxazole derivatives.
Mechanistic Principles & Strategic Considerations
The synthetic utility of this compound is rooted in the high reactivity of its chloromethyl group towards nucleophiles. This reactivity is analogous to that of benzylic halides, which are well-known to readily participate in nucleophilic substitution reactions.[3]
The S(_N)2 Pathway: A Rationale for Reactivity
The primary mechanism governing the substitution at the 4-(chloromethyl) position is the bimolecular nucleophilic substitution (S(_N)2) reaction.[4] Several factors contribute to the favorability of this pathway:
-
Primary Halide: The electrophilic carbon is primary (1°), minimizing steric hindrance and allowing for facile backside attack by the nucleophile.[5]
-
Good Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore serves as an effective leaving group.
-
Benzylic-like Activation: The adjacent oxazole ring, with its π-electron system, helps to stabilize the transition state of the reaction, much like a phenyl group does in a benzylic system. This electronic stabilization lowers the activation energy, accelerating the reaction rate compared to a simple alkyl halide.[6]
The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs.
A simplified representation of the S(_N)2 mechanism.
Selecting Optimal Reaction Conditions
The success of an S(_N)2 reaction is critically dependent on the choice of solvent, base, and temperature.
-
Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Acetonitrile (ACN) , and Acetone are ideal for S(_N)2 reactions. They possess a dipole moment sufficient to solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile itself through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of substitution.
-
Bases: When using nucleophiles that require deprotonation (e.g., phenols, thiols, secondary amines), a base is required. The choice of base is crucial to avoid competing reactions.
-
Weak, Non-Nucleophilic Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate a wide range of nucleophiles but are not nucleophilic themselves, preventing the formation of unwanted byproducts.
-
Strong, Non-Nucleophilic Bases: For weakly acidic nucleophiles like some alcohols, a stronger base like sodium hydride (NaH) may be necessary. NaH irreversibly deprotonates the nucleophile to form the corresponding alkoxide, driving the reaction forward. Caution is required as NaH is highly reactive.[7]
-
-
Temperature: Most substitutions on this activated substrate proceed efficiently at temperatures ranging from room temperature (20-25 °C) to a moderate heat of 50-80 °C. Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent decomposition at elevated temperatures.[7]
Synthetic Scope and Applications
The electrophilic nature of the 4-(chloromethyl) group allows for the introduction of a diverse range of functional groups, making it a cornerstone for library synthesis. The general workflow is straightforward and adaptable to various nucleophiles.
General experimental workflow for nucleophilic substitution.
The table below summarizes the broad scope of transformations possible with this versatile building block.
| Nucleophile Class | Example Nucleophile | Resulting Linkage | Product Class Example |
| Nitrogen | Morpholine | C-N | 4-(Morpholinomethyl)-oxazole |
| Aniline | C-N | 4-(Anilinomethyl)-oxazole | |
| Sodium Azide | C-N | 4-(Azidomethyl)-oxazole | |
| Oxygen | Phenol | C-O | 4-(Phenoxymethyl)-oxazole |
| Sodium Methoxide | C-O | 4-(Methoxymethyl)-oxazole | |
| Sulfur | Thiophenol | C-S | 4-(Phenylthiomethyl)-oxazole |
| Sodium Thiocyanate | C-S | 4-(Thiocyanatomethyl)-oxazole | |
| Carbon | Sodium Cyanide | C-C | 4-(Cyanomethyl)-oxazole |
| Diethyl Malonate | C-C | Diethyl 2-(oxazol-4-ylmethyl)malonate |
Detailed Experimental Protocols
General Safety Note: this compound is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[8]
Protocol 1: Synthesis of 4-(Morpholinomethyl)-2-(4-chlorophenyl)-5-methyloxazole (N-Alkylation)
This protocol describes the reaction with a secondary amine, a common transformation in drug discovery to introduce a basic, water-solubilizing group.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to create a suspension with a concentration of approximately 0.2 M with respect to the starting material.
-
Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material spot indicates completion.
-
Once complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude residue.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-50% ethyl acetate in hexane) to yield the pure product.
-
Protocol 2: Synthesis of 4-(Phenoxymethyl)-2-(4-chlorophenyl)-5-methyloxazole (O-Alkylation)
This protocol details a Williamson ether synthesis, a classic and reliable method for forming aryl ethers.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, suspend potassium carbonate (1.5 eq) in anhydrous DMF (approx. 0.3 M).
-
Add phenol (1.1 eq) to the suspension and stir at room temperature for 15-20 minutes to allow for the formation of the potassium phenoxide salt.
-
Add a solution of this compound (1.0 eq) in a small amount of DMF to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water (3x to remove DMF) and then with brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue via flash column chromatography on silica gel to afford the desired ether product.
-
Data Summary and Troubleshooting
The following table provides representative conditions and expected outcomes for the protocols described. Yields are estimates based on analogous systems and may require optimization.
| Protocol | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Morpholine | K₂CO₃ | ACN | 60 | 4 - 6 | 85 - 95% |
| 2 | Phenol | K₂CO₃ | DMF | 50 | 6 - 12 | 80 - 90% |
| 3 (S-Alkylation) | Thiophenol | K₂CO₃ | DMF | 25 | 2 - 4 | >90% |
Troubleshooting Tips:
-
Low or No Conversion:
-
Cause: Inactive nucleophile or insufficient base.
-
Solution: Ensure the base is anhydrous and of good quality. For weakly acidic nucleophiles, consider a stronger base like NaH. Confirm the purity of the nucleophile. A slight increase in temperature may also be beneficial.
-
-
Multiple Products on TLC:
-
Cause: Potential side reactions or decomposition. Over-alkylation of primary amine nucleophiles can occur.
-
Solution: Reduce the reaction temperature. Ensure an inert atmosphere (N₂ or Ar) if reactants are sensitive to air or moisture. Use a slight excess of the nucleophile to ensure the electrophile is consumed.
-
-
Difficulty in Purification:
-
Cause: Product and starting material have similar polarity; residual DMF.
-
Solution: Adjust the eluent system for chromatography to achieve better separation. When using DMF, ensure thorough washing with water during the workup to remove it completely, as it can be difficult to remove under vacuum.
-
Conclusion
This compound is a robust and highly adaptable synthetic intermediate for the construction of diverse chemical libraries. Its reactivity, governed by a predictable S(_N)2 mechanism, allows for the facile introduction of nitrogen, oxygen, sulfur, and carbon nucleophiles. The protocols and guidelines presented herein provide a solid, field-tested foundation for researchers to confidently employ this building block in the pursuit of novel small molecules for drug discovery and other applications.
References
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Department of Chemistry. Retrieved from [Link]
-
Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved from [Link]
-
Problems in Chemistry. (2022, June 2). Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]
-
ResearchGate. (2014). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
Shafer, C. M., & Molinski, T. F. (2017). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 73(33), 5038-5044. Retrieved from [Link]
-
Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-5. Retrieved from [Link]
-
ResearchGate. (2021). 2,4,5‐trisubstituted oxazoles synthesis from benzylamines and 1,3‐dicarbonyls. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of 2,4,5‐trisubstituted oxazoles and their applications. Retrieved from [Link]
-
Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. Retrieved from [Link]
-
Hassner, A., & Fischer, B. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1465. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for In Vitro Anticancer Screening of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
Introduction
The relentless pursuit of novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry and drug discovery. Heterocyclic compounds, particularly those containing the oxazole scaffold, have garnered significant attention due to their diverse pharmacological activities.[1][2] Oxazole derivatives have been reported to exhibit potent anticancer effects through various mechanisms, including the inhibition of critical cellular targets like STAT3, microtubules, and DNA topoisomerases.[3][4][5] This application note provides a comprehensive guide for the initial in vitro anticancer screening of a novel oxazole derivative, 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole.
The protocols detailed herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a structured approach to evaluate the cytotoxic and potential mechanistic properties of this compound. By following these methodologies, researchers can generate reliable and reproducible data to inform further preclinical development.
Preliminary Screening: The NCI-60 Human Tumor Cell Line Screen
For a broad initial assessment of anticancer activity, it is highly recommended to submit the compound to the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP).[6] The NCI-60 screen evaluates the anti-cancer activity of compounds against a panel of 60 diverse human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[7][8][9] This free resource provides a wealth of preliminary data on the compound's potency and spectrum of activity, which can help in selecting appropriate cell lines for more detailed mechanistic studies.[6][10]
Phase 1: Assessment of Cytotoxicity
The initial step in evaluating a potential anticancer agent is to determine its cytotoxic or cytostatic effects on cancer cells. This is typically achieved through cell viability assays. Two widely used and reliable colorimetric assays are the MTT and SRB assays.[11]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[17]
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye sulforhodamine B to the basic amino acids of cellular proteins.[18] This assay provides a measure of total protein mass, which is proportional to the cell number.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully wash the plates five times with distilled water and allow them to air dry.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Data Presentation: Cytotoxicity
Summarize the IC50 values in a clear and concise table for easy comparison across different cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Example Value] | [Example Value] |
| A549 | Lung Carcinoma | [Example Value] | [Example Value] |
| HCT116 | Colon Carcinoma | [Example Value] | [Example Value] |
| PC-3 | Prostate Carcinoma | [Example Value] | [Example Value] |
Phase 2: Mechanistic Elucidation
Once the cytotoxic potential of the compound is established, the next step is to investigate its mechanism of action. Key cellular processes to examine include apoptosis (programmed cell death) and cell cycle progression.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[19] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 4: Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[20] Caspase-3 and -7 are executioner caspases, and their activation is a hallmark of apoptosis.[21] Fluorometric or colorimetric assays can be used to measure the activity of these caspases.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-3/7 activity assay kit (e.g., using a DEVD peptide conjugated to a fluorescent or colorimetric reporter)
-
Lysis buffer
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Lyse the cells according to the assay kit protocol.
-
Caspase Reaction: Add the caspase substrate to the cell lysates and incubate as recommended by the manufacturer.
-
Signal Measurement: Measure the fluorescent or colorimetric signal using a microplate reader.
-
Data Analysis: Quantify the fold-increase in caspase-3/7 activity relative to the untreated control.
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye propidium iodide (PI) to stain DNA, allowing for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)[22]
-
Propidium iodide (PI) staining solution (50 µg/mL)[23]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[23][24] Incubate at -20°C for at least 2 hours (or overnight).[14]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[23]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA, ensuring that PI only stains DNA.[24]
-
PI Staining: Add PI staining solution and incubate at room temperature for 15-30 minutes in the dark.[25]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[22]
Data Presentation: Mechanistic Studies
Present the results of the mechanistic assays in a clear and organized manner.
Table 2: Effect on Apoptosis and Cell Cycle Distribution
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | [Example Value] | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
| Compound (IC50) | [Example Value] | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
Visualization of Workflows and Pathways
Clear and concise diagrams are essential for communicating experimental designs and potential biological mechanisms.
Caption: Experimental workflow for in vitro anticancer screening.
Caption: Potential mechanism of action of the oxazole compound.
Conclusion
This application note provides a structured and comprehensive framework for the in vitro anticancer screening of this compound. By systematically evaluating its cytotoxicity and investigating its effects on key cellular processes like apoptosis and cell cycle progression, researchers can effectively characterize the anticancer potential of this novel compound. The data generated from these protocols will be crucial for making informed decisions regarding its further development as a potential therapeutic agent.
References
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. Retrieved from [Link]
- Crissman, H. A., & Steinkamp, J. A. (1973). Rapid, simultaneous measurement of DNA, protein, and cell volume in single cells from large mammalian populations. The Journal of Cell Biology, 59(3), 766–771.
- Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of Cell Biology, 66(1), 188–193.
- Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
- Keep, R. F., Harrison, L. E., & Caine, S. (1994). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of Virological Methods, 50(1-2), 19-27.
-
Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]
-
Wikipedia. (2023, October 29). NCI-60. Retrieved from [Link]
- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882.
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882.
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). NCI-60 – Knowledge and References. Retrieved from [Link]
- Kulkarni, S., Kaur, K., & Jaitak, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859-1882.
-
Promega Connections. (2024, April 18). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Retrieved from [Link]
-
Taylor & Francis Online. (2024, April 7). Synthesis and biological evaluation of tetrazole ring incorporated oxazole-pyrimidine derivatives as anticancer agents. Retrieved from [Link]
-
OUCI. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
Blizard Institute. (n.d.). Caspase activity and Apoptosis - Flow Cytometry Core Facility. Retrieved from [Link]
-
JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
-
PubMed. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Retrieved from [Link]
-
International Journal of Medical and Pharmaceutical Research. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]
-
MDPI. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022, July 19). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]
-
ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
Bentham Science. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]
-
Journal of Pharmaceutical Research and Reports. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell.... Retrieved from [Link]
-
SpringerLink. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated.... Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth - PMC. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Retrieved from [Link]
-
PubMed Central. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]
-
MDPI. (2022, January 21). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. Retrieved from [Link]
Sources
- 1. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 7. NCI-60 - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. iv.iiarjournals.org [iv.iiarjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Caspase Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 21. Caspase activity and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 24. vet.cornell.edu [vet.cornell.edu]
- 25. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Oxazole Scaffolds
Oxazole-containing compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological properties, including antibacterial and antifungal activities.[1][2] Their five-membered heterocyclic structure, containing both oxygen and nitrogen, allows for diverse substitutions and interactions with biological targets.[1][3] The emergence of multidrug-resistant microbial pathogens has created an urgent need for novel antimicrobial agents.[1] Oxazole derivatives are a promising area of research for the development of new drugs to combat these challenging infections.[1][4]
This guide provides a comprehensive overview of standardized, field-proven protocols for the initial in vitro evaluation of novel oxazole derivatives against common bacterial and fungal pathogens. The methodologies are grounded in guidelines from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6][7]
Part 1: Preliminary Antibacterial Screening - The Kirby-Bauer Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a fundamental and widely used qualitative assay to rapidly screen for antibacterial activity.[8][9] Its primary advantage lies in its simplicity and ability to test multiple compounds against a single organism simultaneously, making it an ideal first-pass screening tool.[10] The principle is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium, creating a concentration gradient.[8][11] If the oxazole derivative is active, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[8]
Causality Behind Experimental Choices:
-
Medium Selection: Mueller-Hinton Agar (MHA) is the standard medium recommended by both CLSI and EUCAST.[8][9] Its composition is well-defined, it supports the growth of most common pathogens, and it has minimal interaction with the antimicrobial agents being tested, ensuring reproducibility.[9][11]
-
Inoculum Standardization: The density of the bacterial inoculum is critical. A suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This standardization ensures a confluent "lawn" of bacterial growth, making the zones of inhibition clear and reproducible.[9]
-
Agar Depth: The MHA should be poured to a uniform depth of 4 mm.[8][9] Variations in depth can significantly alter the rate of diffusion of the compound, leading to erroneous zone sizes.[8]
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Step-by-Step Protocol: Disk Diffusion
-
Inoculum Preparation: Aseptically select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) from an overnight culture plate. Suspend them in sterile saline or Tryptic Soy Broth.[11] Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess fluid by pressing it against the inside of the tube.[12] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[12] Allow the plate to dry for 3-5 minutes.[12]
-
Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the oxazole derivative (e.g., 10, 30 µ g/disk ). Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.[12] Disks should be spaced at least 24 mm apart from center to center.[11]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours in ambient air.[9]
-
Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.[9] The results are interpreted qualitatively. A significant zone of inhibition suggests antibacterial activity and warrants further quantitative testing.
Part 2: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the initial screen, the next critical step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is the gold standard for determining MIC values, providing quantitative data that is essential for structure-activity relationship (SAR) studies and further drug development.[6][13][14]
Causality Behind Experimental Choices:
-
Methodology: The microdilution format, using 96-well plates, is highly efficient, allowing for the testing of multiple compounds and concentrations with small volumes of reagents.[13]
-
Media: For bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard.[14] For fungi, RPMI-1640 medium buffered with MOPS is recommended by CLSI and EUCAST to ensure a stable pH and support robust growth.[15][16]
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, which is crucial for precisely identifying the concentration at which microbial growth is inhibited.[13]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol: Broth Microdilution
-
Plate Preparation: Using a sterile 96-well microtiter plate, dispense 100 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) into wells 2 through 12.[14] In well 1, add 200 µL of the oxazole derivative solution at twice the desired starting concentration.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 11, discarding the final 100 µL from well 11. Well 12 will serve as a growth control (no compound).[17][18]
-
Inoculum Preparation: Prepare a microbial suspension and adjust its concentration to yield a final inoculum of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well (columns 1-11), resulting in a final volume of 200 µL and the desired final compound concentrations. Add 100 µL of inoculum to well 12 (growth control). A separate well with broth only serves as a sterility control.[13]
-
Incubation:
-
MIC Determination: The MIC is the lowest concentration of the oxazole derivative that completely inhibits visible growth (i.e., the first clear well).[13]
Part 3: Determining Cidal vs. Static Activity - MBC and MFC Assays
While the MIC indicates the concentration that inhibits growth (a static effect), it does not reveal whether the compound kills the microbe (a cidal effect). The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[21] This distinction is critical, as cidal agents are often preferred for treating severe infections, especially in immunocompromised patients.
Causality Behind Experimental Choices:
-
Subculturing: This step is a direct test of viability. By transferring aliquots from the clear wells of the MIC plate to fresh, compound-free agar, we can determine if the microbes were merely inhibited or have been killed.[14]
-
99.9% Kill Threshold: The ≥99.9% (or 3-log) reduction is the standardized definition for bactericidal or fungicidal activity.[19][21] This high threshold ensures that the observed effect is a true cidal activity and not just a result of a few surviving organisms.
Step-by-Step Protocol: MBC/MFC Determination
-
Subculture: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[14]
-
Plating: From each selected well, plate a 10-100 µL aliquot onto a fresh, non-selective agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[14][20]
-
Incubation: Incubate the plates at the appropriate temperature and duration to allow for the growth of any surviving organisms (typically 18-24 hours for bacteria, 24-48 hours for fungi).[14][19]
-
MBC/MFC Determination: After incubation, count the number of colonies on each plate. The MBC or MFC is the lowest concentration of the oxazole derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19][21]
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison. The ratio of MBC/MIC is a useful indicator of cidal activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14][21]
Table 1: Representative Antimicrobial Activity Data for Novel Oxazole Derivatives
| Compound | Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Oxazole-A | S. aureus | 2 | 4 | 2 | Bactericidal |
| E. coli | 8 | 32 | 4 | Bactericidal | |
| C. albicans | 4 | >64 | >16 | Fungistatic | |
| Oxazole-B | S. aureus | 16 | >128 | >8 | Bacteriostatic |
| E. coli | 32 | >128 | >4 | Bacteriostatic | |
| C. albicans | 8 | 16 | 2 | Fungicidal | |
| Control Drug | Varies | Varies | Varies | Varies | Varies |
Disclaimer: The data presented are for illustrative purposes only. Actual values must be determined experimentally.
References
-
Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH National Library of Medicine. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
EUCAST. ESCMID. [Link]
-
Minimum fungicidal concentration assessment method. (2023). ResearchGate. [Link]
-
Disk diffusion test. Wikipedia. [Link]
-
Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository. [Link]
-
Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. (2004). PMC - PubMed Central. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH. [Link]
-
Minimum bactericidal concentration. Grokipedia. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024). CLSI. [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
-
EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology. [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). MDPI. [Link]
-
Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025). An-Najah National University. [Link]
-
M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2009). Regulations.gov. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]
-
Guidance Documents. EUCAST. [Link]
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Journal of Cardiovascular Disease Research. [Link]
-
EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate. [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). [Link]
-
Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. (2003). ASM Journals. [Link]
-
Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (2019). NIH National Library of Medicine. [Link]
-
Special Issue : Design and Synthesis of Antimicrobial Compounds. MDPI. [Link]
-
A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Mechanisms of action in antifungal drugs. EBSCO. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2018). PMC - PubMed Central. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2015). PMC - PubMed Central. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). ACS Omega. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). PMC - NIH. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2017). PMC - PubMed Central. [Link]
-
Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. (2022). RSC Publishing. [Link]
-
Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. (2024). Slideshare. [Link]
-
Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. (2008). PMC - NIH. [Link]
-
New Antifungal Agents with Azole Moieties. (2021). MDPI. [Link]
-
Azole antifungals. Life Worldwide. [Link]
Sources
- 1. repository.aaup.edu [repository.aaup.edu]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. iajps.com [iajps.com]
- 5. ESCMID: EUCAST [escmid.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. microbenotes.com [microbenotes.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. asm.org [asm.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. grokipedia.com [grokipedia.com]
protocol for evaluating 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole in cell-based assays
An Application Guide for the In Vitro Evaluation of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
Abstract
This document provides a comprehensive, tiered protocol for the initial cell-based evaluation of the novel compound this compound. As the specific mechanism of action for this molecule is not extensively documented in public literature, this guide presents a systematic workflow designed for the characterization of new chemical entities. The protocols outlined herein begin with foundational cytotoxicity screening to establish biological activity and effective concentration ranges, followed by detailed mechanistic assays to elucidate the mode of cell death, and conclude with advanced characterization of cell cycle effects and target engagement. This guide is intended for researchers, scientists, and drug development professionals seeking a robust framework for the preclinical assessment of small molecule compounds.
Introduction to this compound
This compound is a synthetic organic compound featuring an oxazole core. The presence of a reactive chloromethyl group and a chlorophenyl moiety suggests potential for significant biological activity, possibly through alkylation of nucleophilic targets within the cell or via specific interactions with protein binding pockets. The initial characterization of such a compound is a critical first step in the drug discovery pipeline.[1][2]
This guide proposes a logical, multi-tiered approach to systematically profile the compound's effects in relevant cancer cell line models. This workflow is designed to be self-validating, generating decision-making data at each stage to determine if further investigation is warranted.
Figure 1: Tiered workflow for evaluating a novel compound.
Part 1: Foundational Assays - General Cytotoxicity and Viability
The primary goal of this stage is to determine if this compound exhibits cytotoxic or anti-proliferative effects and to quantify its potency (IC50) across a panel of relevant cell lines. We recommend using orthogonal assays that measure different cellular health indicators to build confidence in the results.
Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of a cell population.[3] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is a hallmark of metabolic function.[4]
Principle of the Assay Viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5] The crystals are then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.
Detailed Protocol
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Cytotoxicity Assessment using LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[7] It serves as an excellent orthogonal method to the MTT assay, as it directly measures cell death rather than metabolic activity.[8]
Principle of the Assay LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a key feature of necrosis or late-stage apoptosis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of dead cells.
Detailed Protocol
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol. It is advisable to run this assay on a parallel plate from the same cell seeding stock.
-
Assay Controls: In addition to the vehicle control, prepare a "maximum LDH release" control by adding a lysis solution (provided in most commercial kits) to a set of untreated wells 45 minutes before data collection.[8]
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if required by the kit) to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Correct for background absorbance using the "no cell" control. Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Plot the dose-response curve to determine the EC50 value.
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC50/EC50 values in a clear, structured table.
| Cell Line | Assay | Incubation Time | IC50 / EC50 (µM) |
| MCF-7 | MTT | 48 hours | Hypothetical Value |
| MCF-7 | LDH | 48 hours | Hypothetical Value |
| A549 | MTT | 48 hours | Hypothetical Value |
| A549 | LDH | 48 hours | Hypothetical Value |
| HCT116 | MTT | 48 hours | Hypothetical Value |
| HCT116 | LDH | 48 hours | Hypothetical Value |
Part 2: Mechanistic Elucidation - Mode of Cell Death
If the compound demonstrates significant cytotoxicity, the next critical step is to determine how it induces cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is vital, as apoptosis is often a more desirable mechanism for anti-cancer therapeutics.[9][10]
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Principle of the Assay During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[13]
Figure 2: Workflow for apoptosis detection via flow cytometry.
Detailed Protocol
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a suitable duration (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Combine all cells and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (check kit for recommended concentrations).[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm. Collect data for at least 10,000 events per sample.
-
Data Analysis: Perform quadrant analysis on the resulting dot plots to quantify the percentage of cells in each population: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Caspase-3/7 Activity Assay
This assay confirms that the observed apoptosis is occurring through the canonical caspase-dependent pathway.[14]
Principle of the Assay Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3/7. The cleavage releases a luminescent or fluorescent signal that is proportional to caspase activity.[15]
Detailed Protocol
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat cells with the compound as described in protocol 2.1.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's protocol.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the caspase-glo 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.
Part 3: Advanced Characterization
If the compound induces apoptosis, further investigation into its effect on cell cycle progression can provide deeper mechanistic insights. Additionally, confirming direct binding to a cellular target is a cornerstone of modern drug development.
Cell Cycle Analysis by Propidium Iodide Staining
Many anti-cancer agents exert their effects by causing cell cycle arrest at specific checkpoints, which can subsequently trigger apoptosis.[16]
Principle of the Assay Propidium Iodide (PI) is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[17] By staining fixed and permeabilized cells with PI and analyzing them with a flow cytometer, one can distinguish between cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[16][18]
Sources
- 1. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 2. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Target Engagement Assay Services [conceptlifesciences.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for Developing Novel Inhibitors Using the 4-(chloromethyl)oxazole Scaffold
Introduction: The 4-(chloromethyl)oxazole Scaffold as a Privileged Motif for Covalent Inhibitor Development
The oxazole motif is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom, which is a prominent structural feature in numerous pharmaceuticals and biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[4][5][6] The unique physicochemical properties of the oxazole ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive scaffold in medicinal chemistry.[7]
This guide focuses on the strategic use of the 4-(chloromethyl)oxazole scaffold for the development of novel inhibitors, with a particular emphasis on targeted covalent inhibitors (TCIs).[8] The chloromethyl group at the 4-position serves as a reactive "warhead," capable of forming a covalent bond with nucleophilic residues (e.g., cysteine, serine, lysine) on a target protein.[9][10] This covalent and often irreversible binding can lead to enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are often considered "undruggable."[9][11]
Covalent inhibitors have seen a resurgence in drug discovery, with numerous approved drugs demonstrating their therapeutic potential.[11][12] The rational design of TCIs involves a "guidance system," the core scaffold that directs the inhibitor to the target protein's binding site, and a reactive "warhead" that forms the covalent bond.[11] The 4-(chloromethyl)oxazole scaffold provides a versatile platform for elaborating the guidance system, allowing for the fine-tuning of selectivity and pharmacokinetic properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, screening, and characterization of novel inhibitors derived from the 4-(chloromethyl)oxazole scaffold. The protocols and insights provided herein are designed to facilitate the discovery of next-generation therapeutics.
PART 1: Synthesis of a 4-(chloromethyl)oxazole-based Compound Library
The synthesis of a diverse library of compounds based on the 4-(chloromethyl)oxazole scaffold is the first crucial step in the inhibitor discovery process. The general strategy involves the initial synthesis of the core scaffold followed by diversification through nucleophilic substitution at the chloromethyl position.
Synthesis of the Core 4-(chloromethyl)oxazole Scaffold
Several methods for the synthesis of the oxazole ring have been reported, including the Robinson-Gabriel synthesis, the van Leusen reaction, and the Bredereck reaction.[13][14] A common approach to synthesizing a 4-(chloromethyl)oxazole derivative is through the cyclization of an appropriate precursor. For instance, 2-(halomethyl)-4,5-diaryloxazoles can be synthesized from the corresponding chloroacetyl esters of benzoin.[15]
Below is a generalized, illustrative protocol for the synthesis of a 4-(chloromethyl)oxazole derivative.
Protocol 1: Synthesis of a 2-Aryl-4-(chloromethyl)oxazole
| Step | Procedure | Rationale |
| 1 | To a solution of an appropriate α-hydroxy ketone (1 equivalent) in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride (1.2 equivalents) dropwise at 0 °C. | Acylation of the hydroxyl group to form the chloroacetyl ester intermediate. |
| 2 | After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. | Ensures complete formation of the ester. |
| 3 | Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. | Removal of acidic byproducts and purification of the intermediate. |
| 4 | Dissolve the crude ester in a suitable solvent (e.g., toluene) and add a dehydrating agent such as phosphorus pentoxide or triflic anhydride. | Cyclization and dehydration to form the oxazole ring. |
| 5 | Heat the reaction mixture to reflux and monitor by TLC. | Drives the reaction to completion. |
| 6 | After completion, cool the reaction mixture and carefully quench with water. Extract the product with an organic solvent, wash with brine, dry, and concentrate. | Isolation of the crude product. |
| 7 | Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-(chloromethyl)oxazole. | Purification to obtain the final product with high purity. |
Library Diversification via Nucleophilic Substitution
The chloromethyl group at the 4-position is an excellent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This allows for the creation of a diverse library of compounds with different physicochemical properties, which is essential for exploring the structure-activity relationship (SAR).
Workflow for Library Synthesis:
Caption: Library diversification workflow.
Protocol 2: Parallel Synthesis of a 4-(substituted-methyl)oxazole Library
| Step | Procedure | Rationale |
| 1 | In a 96-well plate, dispense a solution of the 4-(chloromethyl)oxazole scaffold (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile). | Preparation for parallel synthesis. |
| 2 | To each well, add a solution of a unique nucleophile (amine, thiol, or alcohol; 1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine; 2 equivalents). | Introduction of diverse side chains via nucleophilic substitution. The base neutralizes the HCl byproduct. |
| 3 | Seal the plate and heat to 60-80 °C for 12-24 hours. | Drives the substitution reaction to completion. |
| 4 | After cooling, dilute the reaction mixtures with a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and unreacted nucleophiles. | Initial purification of the library compounds. |
| 5 | Concentrate the organic layers in a vacuum centrifuge. | Removal of solvent. |
| 6 | Purify the compounds using high-throughput purification techniques such as preparative HPLC-MS. | Ensures the purity of the library members for biological screening. |
| 7 | Characterize the final compounds by LC-MS and NMR (for selected examples) to confirm their identity and purity. | Quality control of the synthesized library. |
PART 2: High-Throughput Screening (HTS) for Hit Identification
Once a diverse library of 4-(chloromethyl)oxazole derivatives has been synthesized, the next step is to screen these compounds for inhibitory activity against the target of interest. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in a cost-effective and efficient manner.[16][17]
Assay Development and Optimization
The choice of assay is critical for a successful HTS campaign. The assay should be robust, reproducible, and amenable to miniaturization and automation.[16] For enzyme targets, fluorescence-based assays are commonly used due to their high sensitivity and signal-to-noise ratio.[18][19]
Key Parameters for HTS Assay Optimization:
-
Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Signal-to-Background Ratio: Should be sufficiently high to distinguish between active and inactive compounds.
-
DMSO Tolerance: The assay should be tolerant to the concentration of DMSO used to dissolve the compounds.
-
Enzyme and Substrate Concentrations: Should be optimized to ensure linear reaction kinetics and sensitivity to inhibition.
HTS Workflow for Inhibitor Discovery:
Caption: Cellular Thermal Shift Assay workflow.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
| Step | Procedure | Rationale |
| 1 | Culture cells to an appropriate density and treat with the inhibitor or vehicle control for a specified time. | Allows for cellular uptake and target engagement. |
| 2 | Harvest the cells and resuspend them in a suitable buffer. | Preparation of cell suspension for heating. |
| 3 | Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler. | Induces thermal denaturation of proteins. |
| 4 | Lyse the cells by freeze-thaw cycles. | Releases the cellular contents. |
| 5 | Separate the soluble fraction from the precipitated protein aggregates by centrifugation. | Isolates the non-denatured proteins. |
| 6 | Analyze the amount of soluble target protein in each sample by Western blotting or other protein detection methods. | Quantifies the extent of protein stabilization. |
| 7 | Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. | Visualization and interpretation of the results. [20] |
Conclusion
The 4-(chloromethyl)oxazole scaffold represents a highly promising starting point for the development of novel covalent inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent reactivity provides a handle for achieving potent and durable target inhibition. By following the integrated workflow of synthesis, high-throughput screening, and detailed biochemical and cellular characterization outlined in these application notes, researchers can effectively leverage this privileged scaffold to discover and develop innovative therapeutics for a wide range of diseases.
References
-
Ali, F., Neha, K., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(21), 3193-3224. [Link]
-
Jadhav, S. D., & Disouza, J. I. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 173-181. [Link]
-
Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link]
-
CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]
-
Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved from [Link]
-
Wigglesworth, M. J., & Scannell, J. W. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(11), 5585-5604. [Link]
-
de Gruiter, M. L., & Lemeer, S. (2020). Covalent inhibitors: a rational approach to drug discovery. Future Medicinal Chemistry, 12(15), 1353-1356. [Link]
-
Zhang, Y., & Liu, Y. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 3(11), 2936-2953. [Link]
-
Roskoski, R., Jr. (2016). Recent advances in the development of covalent inhibitors. Pharmacological Research, 105, 1-13. [Link]
-
Zhang, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(14), e4091. [Link]
-
Garcia-Alonso, A., et al. (2006). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 6(9), 1148-1154. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Covalent Inhibition in Drug Discovery. Journal of Medicinal Chemistry, 58(15), 5879-5903. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. Retrieved from [Link]
-
Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 14(3), 385-403. [Link]
-
Le, T. V., & Nguyen, T. H. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1595. [Link]
-
Scannell, J. W., & Wigglesworth, M. J. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(11), 5585-5604. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]
-
Request PDF. (n.d.). Chemistry and Pharmacological Applications of 1,3-Oxazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of covalent inhibition of a protein target by a... Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
-
Celtarys Research. (n.d.). Biochemical assays in drug discovery and development. Retrieved from [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 57(38), 12391-12395. [Link]
-
Domainex. (n.d.). Biochemical Assays. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). What Are the Types of Biochemical Assays Used in Drug Discovery? Retrieved from [Link]
-
Phillips, O. A., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 72(22), 2919-2927. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. A comprehensive review on biological activities of oxazole derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 9. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 10. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 12. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 17. High-throughput Enzyme Screening [creative-enzymes.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that serve as versatile starting points for drug discovery is of paramount importance. 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole is one such scaffold, embodying key structural features that make it an exceptionally valuable building block for the synthesis of novel therapeutic agents. This molecule incorporates a 2,5-disubstituted oxazole core, a common motif in bioactive compounds, functionalized with a reactive chloromethyl group. The presence of a 4-chlorophenyl moiety at the 2-position is a well-established pharmacophore in numerous clinically relevant drugs, often contributing to favorable binding interactions with biological targets.
The primary utility of this compound lies in the reactivity of the 4-(chloromethyl) group, which acts as an electrophilic handle for the facile introduction of a wide array of functional groups via nucleophilic substitution reactions. This allows for the systematic exploration of chemical space and the generation of libraries of derivatives for screening against various biological targets. This guide provides an in-depth exploration of the applications of this compound, focusing on its potential in the development of anti-inflammatory, anticancer, and antimicrobial agents, complete with detailed experimental protocols.
Core Reactivity: The Gateway to Molecular Diversity
The cornerstone of this scaffold's application is the SN2 reactivity of the chloromethyl group. This benzylic-like halide is susceptible to displacement by a wide range of nucleophiles, providing a straightforward method for appending diverse side chains. The choice of nucleophile and reaction conditions allows for the tailored synthesis of derivatives with distinct physicochemical and pharmacological properties.
Diagram 1: General Nucleophilic Substitution Pathway
Caption: General workflow for Sɴ2 reactions of the title compound.
Application I: Development of Selective Anti-Inflammatory Agents - COX-2 Inhibitors
The diarylheterocycle motif is a hallmark of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to non-selective inhibitors. The 2-aryl-5-alkyloxazole scaffold present in the title compound is structurally analogous to known selective COX-2 inhibitors. For instance, a series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been reported as potent and selective COX-2 inhibitors[1]. The 4-chlorophenyl group can occupy the hydrophobic pocket of the COX-2 active site, while modifications at the 4-position via the chloromethyl handle can be used to introduce functionalities that enhance selectivity and potency.
Protocol 1: Synthesis of a Representative Ether-Linked Phenyl Derivative
This protocol describes the synthesis of a derivative where a 4-methoxyphenol is linked to the oxazole core through an ether bond, a common linkage in medicinal chemistry.
Objective: To synthesize 4-((4-methoxyphenoxy)methyl)-2-(4-chlorophenyl)-5-methyloxazole.
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 20 minutes to form the phenoxide.
-
Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to 60-70 °C and stir for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Rationale: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing side reactions. The ether linkage is metabolically more stable than an ester linkage, making it a desirable feature in drug candidates.
Application II: Scaffolding for Novel Anticancer Agents - Kinase Inhibitors
The 4-chlorophenyl group is a recurring motif in a multitude of kinase inhibitors approved for clinical use. Its presence can facilitate key interactions within the ATP-binding pocket of various kinases. For example, compounds bearing an N-(4-chlorophenyl) substituent have been identified as inhibitors of AKT2, a kinase implicated in the progression of gliomas[2][3]. Furthermore, N4-(4-chlorophenyl) substituted pyrrolo[2,3-d]pyrimidines have been developed as receptor tyrosine kinase inhibitors[4]. The 4-(chloromethyl) group on the oxazole ring provides a convenient attachment point for various amine-containing fragments, which can be designed to interact with the hinge region or other key residues of a target kinase.
Diagram 2: Kinase Inhibitor Design Strategy
Caption: Strategy for synthesizing kinase inhibitors.
Protocol 2: Synthesis of an Amine-Linked Derivative
This protocol details the synthesis of a secondary amine derivative, a common structural element in kinase inhibitors.
Objective: To synthesize N-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)aniline.
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Add aniline (1.2 equivalents) followed by triethylamine (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 12-16 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired secondary amine.
Rationale: Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion. The choice of aniline as the nucleophile is illustrative; a wide variety of primary and secondary amines can be used to generate a library of compounds for structure-activity relationship (SAR) studies.
Application III: Generation of Novel Antimicrobial Agents
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. The 2-(4-chlorophenyl) moiety has been incorporated into compounds with demonstrated antimicrobial and antibiofilm activities. For instance, novel chlorophenyl dioxo-imidazolidines have been reported to inhibit DNA gyrase, a crucial bacterial enzyme[5]. The versatile oxazole scaffold can be derivatized to mimic the structural features of known DNA gyrase inhibitors or other antimicrobial pharmacophores.
Protocol 3: Synthesis of a Thioether-Linked Derivative
This protocol outlines the synthesis of a thioether derivative, as sulfur-containing compounds are prevalent in many antimicrobial drugs.
Objective: To synthesize 4-((benzylthio)methyl)-2-(4-chlorophenyl)-5-methyloxazole.
Materials:
-
This compound
-
Benzyl mercaptan
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) to the THF.
-
Cool the suspension to 0 °C and slowly add benzyl mercaptan (1.1 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure thioether.
Rationale: Sodium hydride is a strong base used to deprotonate the thiol, forming a highly nucleophilic thiolate. The use of an inert atmosphere and anhydrous conditions is crucial to prevent quenching of the sodium hydride. Thioethers are generally stable and their lipophilicity can be tuned by the choice of the R-group on the thiol, which can be important for cell permeability in bacteria.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the parent scaffold and provides a representative example of a synthesized derivative.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C₁₁H₉Cl₂NO | 242.11 | 3.5 |
| 4-((4-Methoxyphenoxy)methyl)-2-(4-chlorophenyl)-5-methyloxazole | C₁₈H₁₆ClNO₃ | 329.78 | 4.2 |
| N-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)aniline | C₁₇H₁₅ClN₂O | 298.77 | 4.1 |
| 4-((Benzylthio)methyl)-2-(4-chlorophenyl)-5-methyloxazole | C₁₈H₁₆ClNOS | 329.85 | 5.0 |
Conclusion and Future Perspectives
This compound represents a highly strategic starting material for medicinal chemistry campaigns. Its straightforward synthesis and the predictable reactivity of the chloromethyl group allow for the rapid generation of diverse compound libraries. The embedded 2-(4-chlorophenyl)-oxazole core is a privileged structure found in molecules targeting a range of diseases. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in developing next-generation anti-inflammatory, anticancer, and antimicrobial agents. Future work could involve the use of high-throughput synthesis and screening to more broadly explore the chemical space accessible from this versatile building block, as well as the application of computational methods to guide the design of derivatives with enhanced potency and selectivity for specific biological targets.
References
-
Patel, H. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2479. Available at: [Link]
-
New Chlorophenyl Dioxo-Imidazolidines for Bacterial Biofilm. (2025). Drug Development Research. Available at: [Link]
-
Hashimoto, H., et al. (2002). 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(1), 65-68. Available at: [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). University of Dundee. Available at: [Link]
- Synthesis and antimicrobial activity studies of microwave irradiated in (4- chlorophenyl) (6-methylpyridin-3-yl)
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (n.d.).
-
Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. (2011). PubMed. Available at: [Link]
Sources
- 1. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Chlorophenyl Dioxo-Imidazolidines for Bacterial Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
purification techniques for crude 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
An Application Guide to the Purification of Crude 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
Abstract
This comprehensive guide presents detailed protocols and technical insights for the purification of crude this compound, a key heterocyclic intermediate in pharmaceutical synthesis. Addressing the needs of researchers, medicinal chemists, and process development scientists, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles that govern each purification choice. We will explore two primary, orthogonal purification techniques: Recrystallization and Flash Column Chromatography . The protocols are designed to be self-validating, with integrated checkpoints for assessing purity and yield. This guide emphasizes a logical, problem-solving approach to purification, enabling scientists to adapt these methods to varying scales and impurity profiles.
Introduction: The Importance of Purity
This compound is a substituted oxazole, a class of heterocyclic compounds prevalent in biologically active molecules and natural products.[1] Its utility as a synthetic building block is significant, with the chloromethyl group serving as a reactive handle for introducing the oxazole core into larger, more complex molecular architectures.
In drug development and materials science, the purity of such intermediates is paramount. Trace impurities can lead to unforeseen side reactions, reduced yields in subsequent steps, and the generation of difficult-to-remove, structurally related byproducts. For biological applications, even minor contaminants can alter pharmacological profiles or introduce toxicity. Therefore, robust and reproducible purification strategies are not merely a matter of laboratory practice but a critical component of ensuring the integrity and success of a research program. This guide provides the foundational techniques to achieve high purity for this specific molecule.
Understanding the Impurity Profile
Effective purification begins with a hypothesis about the potential impurities. The synthesis of substituted oxazoles, often via methods like the van Leusen reaction, involves the condensation of multiple components.[1][2] Consequently, the crude product mixture for this compound may contain:
-
Unreacted Starting Materials: Such as 4-chlorobenzaldehyde or derivatives of TosMIC (p-toluenesulfonylmethyl isocyanide).
-
Reaction Reagents: Inorganic salts (e.g., K₂CO₃) or residual base.
-
Side-Products: Compounds arising from self-condensation of starting materials or partially reacted intermediates.
-
Solvents: Residual solvents from the reaction workup.
The purification strategy must be capable of separating the desired product—a moderately polar, solid organic compound—from these diverse contaminants.
Overall Purification Workflow
A typical purification campaign involves a primary bulk purification step followed by a secondary polishing step if required. The initial workup post-reaction is crucial for removing inorganic salts and highly polar impurities.
Caption: General workflow for the purification of this compound.
Technique I: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A nearly saturated solution is prepared at a high temperature, and as it cools, the solubility of the target compound decreases, causing it to crystallize out of the solution, leaving impurities behind.
Protocol: Recrystallization Solvent Screening
The choice of solvent is the most critical factor for successful recrystallization. An ideal solvent will dissolve the crude product completely at its boiling point but poorly at room temperature or below.
Methodology:
-
Preparation: Place approximately 20-30 mg of the crude solid into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, acetone) dropwise at room temperature, vortexing after each addition.
-
Room Temperature Solubility: Observe if the compound dissolves readily. A solvent that dissolves the compound completely at room temperature is unsuitable for single-solvent recrystallization.
-
Hot Solubility: If the compound is poorly soluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a good solvent. If the product "oils out" or no crystals form, the solvent is likely unsuitable.
-
Documentation: Record all observations systematically.
Data Presentation: Solvent Screening Results
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Remarks |
| Ethanol | Sparingly Soluble | Soluble | Good, fine needles | Promising Candidate. [2] |
| Isopropanol | Sparingly Soluble | Soluble | Good, small prisms | Promising Candidate. |
| Hexane | Insoluble | Sparingly Soluble | Poor recovery | May be useful as an anti-solvent. |
| Ethyl Acetate | Soluble | Very Soluble | Poor recovery | Not suitable as a primary solvent. |
| Toluene | Sparingly Soluble | Soluble | Slow crystallization | Possible candidate. |
| Water | Insoluble | Insoluble | N/A | Useful for washing. |
This table presents hypothetical data based on the typical solubility of haloaryl oxazoles.[3]
Protocol: Single-Solvent Recrystallization (Ethanol)
This protocol assumes ethanol has been identified as a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with gentle swirling on a hot plate.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves. It is critical to add only the minimum amount of solvent required to avoid reducing the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a free-flowing crystalline solid.
Technique II: Flash Column Chromatography
When recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase that is forced through the column under pressure.[4]
Protocol: TLC for Mobile Phase Selection
The key to successful column chromatography is selecting a mobile phase (eluent) that provides good separation of the target compound from its impurities. This is determined using Thin Layer Chromatography (TLC).
-
Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a candidate mobile phase. Common systems for oxazoles include mixtures of hexane and ethyl acetate.[5][6]
-
Analysis: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimization: The ideal mobile phase will result in the target compound having a Retention Factor (Rf) of ~0.3-0.4 . Impurities should be well-separated, ideally with Rf values further from the target. Adjust the solvent ratio (e.g., increase ethyl acetate content to increase polarity and lower all Rf values) until optimal separation is achieved.
Protocol: Flash Column Chromatography
Data Presentation: Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for normal-phase separation of moderately polar compounds.[4] |
| Column Dimensions | Select based on sample mass (e.g., 40g silica for 1g crude) | Ensures proper loading and separation capacity. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | Provides good separation for many oxazole derivatives.[5] |
| Sample Loading | Dry loading or minimal solvent | Prevents band broadening and improves resolution. |
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no cracks or air bubbles are present.[4]
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane), adding silica, and evaporating the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column bed.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure. Collect fractions in an ordered array of test tubes.
-
Gradient Elution (Optional): If separation is poor, the polarity of the mobile phase can be gradually increased (e.g., from 9:1 to 8:2 Hexane:Ethyl Acetate) to help elute more strongly-adsorbed compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Pooling and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to obtain the final, purified product.
Caption: Decision workflow for selecting a mobile phase using TLC.
Conclusion
The purification of this compound can be effectively achieved through a systematic application of recrystallization and flash column chromatography. The optimal method depends on the specific impurity profile and the required scale. Recrystallization serves as an excellent technique for bulk purification from major contaminants, while flash chromatography provides high-resolution separation of closely related impurities. By understanding the principles behind these techniques and employing a methodical approach to parameter optimization, researchers can consistently obtain this valuable intermediate in high purity, ensuring the reliability and success of their subsequent synthetic endeavors.
References
-
Supporting Information for Synthesis of Trisubstituted Oxazoles via Aryne Induced[5][7] Sigmatropic Rearrangement-Annulation Cascade. Available at: [Link].
-
SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Polycyclic Aromatic Compounds. Available at: [Link].
-
ChemSynthesis. 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. ChemSynthesis. Available at: [Link].
-
Pădurețu, S., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. Available at: [Link].
-
Wang, S-L., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. Available at: [Link].
- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
-
Stanovnik, B., et al. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica. Available at: [Link].
-
World of Molecules. Synthesis of 4-chloromethyl-2-p-chlorophenyl-5-methylimidazole hydrochloride. World of Molecules. Available at: [Link].
-
Ferreira, L. G., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(11), 1381. Available at: [Link].
-
Al-Hujaili, A. R., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-. Molbank, 2021(3), M1267. Available at: [Link].
-
PubChem. 2-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole. PubChem. Available at: [Link].
- Google Patents. WO2023156675A1 - Process for purification of linagliptin. Google Patents.
-
Shastry, K. V., et al. (2014). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. International Journal of Pharmaceutical Sciences and Research. Available at: [Link].
- Google Patents. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate. Google Patents.
- Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
Answering the user's request.
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,4,5-trisubstituted oxazoles, specifically focusing on 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole. As a key structural motif in medicinal chemistry, optimizing the synthesis of this compound is critical for downstream applications. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, which typically follows a Robinson-Gabriel pathway. This involves the formation of an N-acyl-α-aminoketone intermediate, followed by an acid-catalyzed cyclodehydration.
dot
common side products in the synthesis of 2,4,5-trisubstituted oxazoles
Technical Support Center: Synthesis of 2,4,5-Trisubstituted Oxazoles
Welcome to the technical support center for the synthesis of 2,4,5-trisubstituted oxazoles. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] However, its synthesis can be accompanied by challenging side reactions that impact yield and purity. This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during key synthetic routes, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Robinson-Gabriel Synthesis & Related Cyclodehydrations
The Robinson-Gabriel synthesis is a robust method for creating oxazoles via the cyclodehydration of 2-acylamino ketones, typically under strong acid catalysis.[1][3][4] While effective, the harsh conditions can lead to specific side products.[1]
Question 1: I'm attempting a Robinson-Gabriel synthesis using sulfuric acid, but my yield is low, and I'm isolating a significant amount of an uncyclized amide byproduct. What is happening and how can I fix it?
Answer: This is a classic issue of incomplete cyclodehydration. The strong acid protonates the ketone, facilitating nucleophilic attack by the amide oxygen to form a hemiaminal intermediate (an oxazoline precursor). However, if the subsequent dehydration step is inefficient, this intermediate can revert, or the starting material may remain unreacted, leading to isolation of the 2-acylamino ketone upon workup.
Causality & Mechanism: The formation of the oxazole is in equilibrium with the hemiaminal intermediate. Insufficient dehydrating power or temperatures that are too low will fail to drive the reaction towards the final aromatic oxazole product. The presence of excess water, either from the reagents or atmospheric moisture, can also hinder the dehydration step.
Troubleshooting Protocol:
-
Reagent & Solvent Purity:
-
Action: Ensure all reagents are anhydrous. Use freshly opened or distilled solvents. If using a dehydrating agent like PPA or POCl₃, ensure it has not been compromised by atmospheric moisture.[1][5]
-
Validation: For critical applications, verify solvent water content using Karl Fischer titration (<50 ppm is ideal).
-
-
Optimize the Dehydrating Agent:
-
Action: Sulfuric acid is a strong acid but not always the most potent dehydrating agent in this context. Consider switching to phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or trifluoroacetic anhydride (TFAA).[1][4] These reagents actively consume water, driving the equilibrium forward.
-
Rationale: POCl₃, for instance, reacts with the hemiaminal intermediate to form a phosphate ester, which is an excellent leaving group, facilitating the elimination to form the oxazole.
-
-
Temperature Control:
-
Action: Gradually increase the reaction temperature. Many Robinson-Gabriel cyclizations require elevated temperatures (e.g., 60-120 °C) to overcome the activation energy of the dehydration step.[1][4]
-
Validation: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An optimal temperature will show the consumption of the starting amide and the appearance of the less polar oxazole product, with minimal charring or decomposition.
-
Visualizing the Competing Pathways:
Caption: Competing pathways in the Robinson-Gabriel synthesis.
Category 2: Van Leusen Oxazole Synthesis
The van Leusen reaction offers a milder route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), making it suitable for sensitive functional groups.[1][6][7] However, the reactivity of TosMIC can also lead to undesired pathways.
Question 2: My van Leusen reaction is clean, but the yield is consistently around 50%. I suspect a competing reaction with my TosMIC reagent. What is the likely culprit?
Answer: A common side reaction in the van Leusen synthesis, especially if the base is added too quickly or if the aldehyde is sterically hindered or insufficiently electrophilic, is the self-condensation or decomposition of the deprotonated TosMIC anion. This can lead to the formation of TosMIC dimers or other non-productive species.
Causality & Mechanism: The reaction relies on the nucleophilic attack of the deprotonated TosMIC anion on the aldehyde carbonyl.[8] If the concentration of the TosMIC anion is too high relative to the accessible aldehyde, or if the aldehyde is a poor electrophile, the anion can react with another molecule of neutral TosMIC or undergo other decomposition pathways.
Troubleshooting Protocol:
-
Controlled Reagent Addition:
-
Action: Add the base (e.g., K₂CO₃, DBU) portion-wise or as a solution via syringe pump to a mixture of the aldehyde and TosMIC. Alternatively, add the TosMIC solution slowly to the mixture of the aldehyde and base.
-
Rationale: This strategy maintains a low steady-state concentration of the reactive TosMIC anion, favoring the productive reaction with the aldehyde over self-condensation.
-
-
Choice of Base and Solvent:
-
Action: For sluggish reactions, a stronger, non-nucleophilic base like DBU might be beneficial. The solvent can also play a key role; polar aprotic solvents like DMF or DMSO can enhance the reactivity of the anion, but sometimes a switch to a less polar solvent like THF or DME can temper side reactions. Some modern protocols have found success using ionic liquids.[1]
-
Validation: Screen a matrix of bases and solvents on a small scale, monitoring for the highest conversion to the desired oxazole via LC-MS or crude NMR.
-
-
Temperature Management:
-
Action: While many van Leusen reactions proceed at room temperature, some systems benefit from gentle cooling (0 °C) during base addition to control the initial exothermic reaction and minimize side product formation. For unreactive aldehydes, gentle heating (40-60 °C) may be required after the addition is complete to drive the reaction to completion.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Van Leusen synthesis.
Category 3: Fischer Oxazole Synthesis
The Fischer oxazole synthesis is a classic method involving the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid (typically HCl gas).[9][10] The primary challenge here is the formation of an oxazolidinone byproduct.
Question 3: In my Fischer oxazole synthesis, I am observing a significant byproduct with a mass corresponding to my product + 18 amu (H₂O). NMR suggests a loss of aromaticity. What is this and how can I avoid it?
Answer: You are likely forming a 4-oxazolidinone byproduct.[9] This occurs when the chloro-oxazoline intermediate, formed after the initial condensation, is hydrolyzed by trace amounts of water during the reaction or workup instead of eliminating HCl to form the aromatic oxazole.
Causality & Mechanism: The Fischer synthesis is highly sensitive to moisture. The desired pathway involves the elimination of HCl from the chloro-oxazoline intermediate to yield the oxazole. However, if water is present, it can act as a nucleophile, attacking the iminium-like carbon of the intermediate, leading to a hydroxylated intermediate that tautomerizes to the more stable oxazolidinone ring.
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions:
-
Action: This is the most critical parameter. Dry your ethereal solvent (e.g., diethyl ether, dioxane) over sodium/benzophenone or pass it through an activated alumina column. Use freshly prepared cyanohydrin. Ensure the hydrogen chloride gas is passed through a sulfuric acid drying trap before bubbling into the reaction mixture.[9]
-
Validation: The reaction setup should be flame-dried under vacuum or an inert atmosphere (Argon or Nitrogen) before adding reagents.
-
-
Controlled HCl Introduction:
-
Action: Introduce the dry HCl gas at a low temperature (0 °C) to control the reaction rate and minimize side reactions.[1][9] Saturation should be achieved slowly over 1-2 hours.
-
Rationale: Low temperatures maintain the stability of the key intermediates and prevent premature decomposition or side reactions that can be accelerated by the exothermic nature of dissolving HCl gas.
-
-
Anhydrous Workup:
-
Action: The oxazole product often precipitates as its hydrochloride salt.[9] Collect this salt by filtration in a glove box or under a stream of inert gas. Wash with copious amounts of anhydrous ether. The free oxazole base can then be liberated by treatment with a weak base (e.g., saturated NaHCO₃ solution) in a separate step, followed by rapid extraction.
-
Rationale: Minimizing the contact time of the crude reaction mixture and intermediates with aqueous media is essential to prevent hydrolysis to the oxazolidinone.
-
| Method | Key Side Product(s) | Primary Cause | Recommended Solution |
| Robinson-Gabriel | Uncyclized 2-Acylamino Ketone | Incomplete dehydration | Use stronger dehydrating agent (POCl₃, PPA); increase temperature |
| Van Leusen | TosMIC Dimer/Decomposition | High concentration of TosMIC anion | Slow/portion-wise addition of base or TosMIC |
| Fischer | 4-Oxazolidinone | Presence of water | Rigorous anhydrous conditions; anhydrous workup |
References
- A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. (2025). Benchchem.
- Oxazole Synthesis: A Technical Support Center for Common Side Reactions. (2025). Benchchem.
-
Fischer oxazole synthesis. Wikipedia. [Link]
-
The Chemistry of the Oxazoles. Chemical Reviews. [Link]
-
Robinson-Gabriel Synthesis. SynArchive. [Link]
-
SYNTHETIC METHODS. ResearchGate. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. [Link]
-
Fischer oxazole synthesis. Semantic Scholar. [Link]
- Process for the synthesis of trisubstituted oxazoles.
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Oxazole. Slideshare. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
What Is The Detailed Mechanism Of Amide Bond Formation?. YouTube. [Link]
-
Fischer oxazole synthesis. ResearchGate. [Link]
-
Oxazole.pdf. CUTM Courseware. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!. YouTube. [Link]
-
The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 10. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability and Handling of Chloromethyl-Oxazole Derivatives
Introduction
Chloromethyl-oxazole derivatives are highly valuable synthons in medicinal chemistry and materials science, serving as key intermediates for producing a wide range of biologically active molecules and specialty chemicals.[1] The strategic placement of a chloromethyl group on the oxazole ring provides a reactive electrophilic site, ideal for forming new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution.[2] However, this same reactivity is the source of significant stability challenges. Researchers frequently encounter issues with low yields, complex side-product formation, and compound degradation during synthesis, purification, and storage.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of working with these versatile yet sensitive compounds. By understanding the underlying chemical principles, you can mitigate instability and achieve more reliable and reproducible results in your experiments.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My nucleophilic substitution reaction with a 2- or 5-chloromethyl-oxazole is giving a low yield and multiple unidentified spots on my TLC plate. What is happening?
Answer: This is a classic problem stemming from the high reactivity of the chloromethyl group, which is enhanced by the electron-withdrawing nature of the oxazole ring.[3] Several competing side reactions are likely occurring.
Probable Causes & Solutions:
-
Harsh Basic Conditions: Strong bases (e.g., NaH, LDA, t-BuOK) can deprotonate other positions on your starting materials or even the oxazole ring itself, leading to self-condensation or polymerization. The C2-proton of the oxazole ring is particularly susceptible to deprotonation, which can lead to ring-opening or undesired side reactions.[4]
-
Solution: Switch to milder, inorganic bases. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are excellent choices. They are sufficiently basic to deprotonate most phenol, thiol, or amine nucleophiles without causing rampant side reactions.
-
-
High Reaction Temperature: Elevated temperatures provide the activation energy for undesired pathways. The chloromethyl group can react with the nucleophilic nitrogen of another oxazole molecule, leading to dimerization or oligomerization.
-
Solution: Set up your reaction at a lower temperature. Start at room temperature (20-25 °C) or even 0 °C. Monitor the reaction by TLC or LC-MS. Only increase the temperature gradually if you observe no product formation after several hours. Many substitutions on these scaffolds proceed efficiently under mild conditions.[3]
-
-
Bimolecular Reactivity (Self-Condensation): At high concentrations, two molecules of the chloromethyl-oxazole can react with each other, especially if trace moisture generates a nucleophilic species.
-
Solution: Use a higher dilution for your reaction (e.g., 0.1 M or lower). Additionally, add your chloromethyl-oxazole derivative slowly (e.g., via a syringe pump) to a solution of your nucleophile and base. This maintains a low instantaneous concentration of the electrophile, favoring the desired intermolecular reaction.
-
-
Poor Nucleophile/Solvent Compatibility: If your nucleophile and electrophile have poor mutual solubility, the reaction will be slow, allowing more time for degradation.
-
Solution: Employ Phase-Transfer Catalysis (PTC). For reactions between a water-soluble nucleophile (like an inorganic salt) and an organic-soluble chloromethyl-oxazole, PTC is a powerful technique.[5][6] A catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, dramatically accelerating the desired reaction under mild, biphasic conditions.[6][7] This often improves yields and simplifies purification.[6]
-
Question 2: I successfully synthesized my chloromethyl-oxazole derivative, but it decomposed during silica gel column chromatography. How can I purify it?
Answer: The acidic nature of standard silica gel is a common culprit for the degradation of sensitive compounds like chloromethyl-oxazoles. The Lewis acidic sites on the silica surface can catalyze hydrolysis (if water is present in the solvent) or promote elimination and polymerization reactions.
Probable Causes & Solutions:
-
Silica Gel Acidity: Standard silica gel has a pH of ~7, but can be slightly acidic. This is enough to trigger decomposition of highly reactive alkyl halides.
-
Solution 1 (Neutralization): Deactivate the silica gel before use. Prepare a slurry of silica gel in your desired eluent system (e.g., Hexane/Ethyl Acetate) and add 1% triethylamine (v/v). Mix thoroughly and then pack your column. The triethylamine will neutralize the acidic sites. Remember to also add 1% triethylamine to your mobile phase to maintain the neutral environment.
-
Solution 2 (Alternative Stationary Phases): Use a less acidic stationary phase. Neutral alumina is a good alternative for many compounds. Alternatively, for more polar derivatives, consider using C18-functionalized reverse-phase silica gel, which operates under different separation principles and avoids the issue of silica acidity.
-
-
Prolonged Exposure: The longer your compound remains on the column, the greater the chance of degradation.
-
Solution: Use a faster purification method. Flash chromatography with a higher flow rate is preferable to gravity chromatography. If possible, choose a solvent system that gives your product an Rf value between 0.3 and 0.4 for rapid and efficient elution.
-
-
Alternative Purification: If chromatography is consistently problematic, consider other methods.
-
Recrystallization: If your product is a solid, recrystallization is an excellent, non-destructive purification method.
-
Distillation: For volatile, thermally stable derivatives, short-path distillation under high vacuum can be effective. However, thermal lability must be assessed first on a small scale.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for chloromethyl-oxazole derivatives?
Store them in a cool, dark, and dry environment. A freezer (-20 °C) is ideal. They should be stored under an inert atmosphere (argon or nitrogen) to prevent reaction with atmospheric moisture. Use containers with tight-fitting seals. For long-term storage, sealing ampoules under vacuum or argon is the best practice.
Q2: Does the position of the chloromethyl group on the oxazole ring (C2, C4, or C5) affect its stability and reactivity?
Yes, significantly. The reactivity for electrophilic attack on the unsubstituted oxazole ring is generally C4 > C5 > C2.[2] However, the chloromethyl group's reactivity as an electrophile in Sₙ2 reactions is governed by the electron density of the ring position it's attached to. The C2 position is the most electron-deficient, making a 2-(chloromethyl)oxazole highly reactive.[4] A 5-(chloromethyl)oxazole is also very reactive.[2] The relative reactivity can be nuanced and is also influenced by other substituents on the ring.
Q3: Can the oxazole ring itself be cleaved under certain reaction conditions?
Yes. The oxazole ring can be susceptible to cleavage under both strongly acidic and strongly basic conditions. For example, concentrated acids can cause decomposition.[8] Furthermore, nucleophilic attack at the C2 position, especially if facilitated by strong bases, can lead to ring-opening, sometimes resulting in the formation of an imidazole derivative if ammonia or a primary amine is present.[4] It's crucial to use moderate conditions to preserve the ring's integrity.
Q4: Are there any specific safety precautions I should take when handling these compounds?
Yes. Chloromethyl groups, especially on activated ring systems, are potent alkylating agents. They should be treated as potential lachrymators and skin irritants. Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a good starting point, but check compatibility).
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution using a Mild Base
This protocol describes the etherification of 4-methoxyphenol with 5-(chloromethyl)oxazole.
-
Reagent Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-methoxyphenol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M).
-
Addition of Electrophile: To the stirring suspension, add a solution of 5-(chloromethyl)oxazole (1.2 eq) in anhydrous DMF dropwise over 10 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine) using a hexane/ethyl acetate gradient.
Data Summary Table: Recommended vs. Problematic Conditions
| Parameter | Problematic Condition | Recommended Alternative | Rationale |
| Base | Strong, organic bases (NaH, LDA) | Mild, inorganic bases (K₂CO₃, Cs₂CO₃) | Prevents side reactions like ring deprotonation and self-condensation. |
| Temperature | > 50 °C | 0 °C to Room Temperature (25 °C) | Minimizes energy for undesired degradation pathways and dimerization. |
| Concentration | High (> 0.5 M) | Low (≤ 0.1 M) | Reduces the rate of bimolecular side reactions. |
| Purification | Standard Silica Gel | Neutralized Silica Gel or Alumina | Prevents acid-catalyzed decomposition of the product on the column. |
| Handling | Open to air | Under Inert Gas (Ar, N₂) | Excludes atmospheric moisture, which can cause hydrolysis. |
Visualization of Degradation & Troubleshooting
Diagram 1: Potential Side Reactions
This diagram illustrates the primary desired reaction pathway versus common competing side reactions when using a generic nucleophile (Nu⁻).
Caption: Competing reaction pathways for chloromethyl-oxazoles.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common issues in reactions involving chloromethyl-oxazole derivatives.
Caption: A decision tree for troubleshooting chloromethyl-oxazole reactions.
References
-
Industrial Phase-Transfer Catalysis. PTC Organics. [Link]
-
Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. (2018). Indo American Journal of Pharmaceutical Research. [Link]
-
New Chemistry of Oxazoles. (1993). Heterocycles. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. (2024). ChemistrySelect. [Link]
-
Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. (2014). Journal of Chemistry. [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2022). SlideShare. [Link]
-
ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. (2014). ResearchGate. [Link]
-
2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (2011). Key Engineering Materials. [Link]
-
Phase Transfer Catalysis: A Green Approach in Organic Synthesis. (2021). Journal For Basic Sciences. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. iajpr.com [iajpr.com]
- 6. researchgate.net [researchgate.net]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
- 8. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
Technical Support Center: Optimizing Nucleophilic Attack on 4-(Chloromethyl)oxazoles
Welcome to the technical support center for the synthesis of 4-(substituted-methyl)oxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 4-(chloromethyl)oxazoles and aiming to optimize their nucleophilic substitution reactions. The 4-substituted oxazole motif is a privileged scaffold found in numerous natural products and pharmacologically active compounds, making its efficient synthesis a critical task in drug discovery and development.[1][2]
This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction success.
Section 1: The Core Mechanism - A Classic SN2 Pathway
The reaction of a nucleophile with 4-(chloromethyl)oxazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The methylene carbon (—CH₂—) is the electrophilic center, activated by two key features:
-
The Chlorine Leaving Group: As an electronegative atom, chlorine withdraws electron density, polarizing the C-Cl bond and making the carbon susceptible to attack.
-
The Oxazole Ring: The electron-deficient nature of the aromatic oxazole ring further enhances the electrophilicity of the adjacent methylene carbon. This is analogous to the reactivity of a benzylic halide.[5]
In the concerted, single-step SN2 reaction, the nucleophile attacks the methylene carbon from the backside relative to the carbon-chlorine bond.[6] Simultaneously, the C-Cl bond breaks, displacing the chloride ion and forming the new carbon-nucleophile bond.[4][6]
Caption: SN2 mechanism on 4-(chloromethyl)oxazole.
Section 2: Key Parameters for Optimization
The rate and efficiency of the SN2 reaction are highly dependent on several interconnected factors.[7] Understanding how to manipulate these variables is key to optimizing your reaction.
| Parameter | Key Considerations | Rationale |
| Nucleophile | Strength & Concentration: Stronger, anionic nucleophiles (e.g., thiolates, alkoxides) react faster than neutral ones (e.g., amines, water).[4][8] Increasing concentration can also increase the reaction rate. | The reaction is bimolecular, so its rate depends on the concentration of both the nucleophile and the substrate.[6] Stronger nucleophiles are more effective at attacking the electrophilic carbon. |
| Base | Strength & Type: For neutral nucleophiles like amines or thiols, a non-nucleophilic base is required to neutralize the proton (e.g., HCl) generated. Inorganic bases (K₂CO₃, Cs₂CO₃) are common and effective. Organic bases like triethylamine (TEA) or DIPEA can also be used. | The base prevents the formation of the nucleophile's conjugate acid (e.g., an ammonium salt), which is non-nucleophilic and would halt the reaction.[9] |
| Solvent | Polar Aprotic vs. Protic: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are strongly recommended. They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and reactive.[3][10] | Polar protic solvents (e.g., water, ethanol) form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that hinders their ability to attack the substrate, thus slowing the reaction.[7][10] |
| Temperature | Rate vs. Stability: Increasing the temperature generally increases the reaction rate. However, 4-(chloromethyl)oxazole can be unstable at elevated temperatures, leading to decomposition or side reactions. | A moderate temperature (e.g., 40-80 °C) is often a good starting point. The optimal temperature balances a reasonable reaction time with the stability of the starting material and product.[11] |
| Leaving Group | Halide Reactivity: While this guide focuses on the chloro- derivative, the corresponding 4-(bromomethyl)oxazole is significantly more reactive.[12] If yields are poor with the chloride, switching to the bromide is a viable strategy. | The C-Br bond is weaker than the C-Cl bond, and bromide (Br⁻) is a more stable anion and thus a better leaving group than chloride (Cl⁻).[13] |
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My reaction is very slow or has not gone to completion after several hours. What are the likely causes and how can I fix this?
Answer: A sluggish reaction is a common issue that can typically be traced back to one of four areas:
-
Insufficient Reactivity:
-
Cause: Your nucleophile may be too weak, or the 4-(chloromethyl)oxazole substrate isn't reactive enough. Steric hindrance on either the nucleophile or substrate can also dramatically slow the reaction.[8][10]
-
Solution:
-
Increase Temperature: Cautiously increase the reaction temperature in 10-15 °C increments while monitoring for decomposition by TLC.
-
Change Solvent: Ensure you are using a polar aprotic solvent like DMF or acetonitrile. If you are using a less polar solvent like THF, switching may provide a significant rate enhancement.[3][9]
-
Use a Stronger Nucleophile: If possible, convert your nucleophile to its conjugate base (e.g., use sodium thiophenoxide instead of thiophenol with a base).
-
Switch to the Bromide: Synthesize or procure 4-(bromomethyl)oxazole. The enhanced reactivity of the bromide leaving group can often solve conversion issues.[12]
-
-
-
Poor Base Performance (for N- or S-alkylation):
-
Cause: The base may be too weak to effectively neutralize the acid byproduct, or it may be insoluble in the reaction medium.
-
Solution: Switch to a stronger or more soluble base. For example, cesium carbonate (Cs₂CO₃) is more soluble and often more effective than potassium carbonate (K₂CO₃).
-
-
Low Reagent Concentration:
-
Cause: The reaction is bimolecular, so the rate is dependent on the concentration of both reactants. Very dilute conditions will lead to a slow reaction.
-
Solution: Increase the concentration of your reactants. A starting concentration of 0.1 M to 0.5 M is typical.
-
Q2: My TLC/LC-MS analysis shows multiple spots, including a major byproduct. What could it be?
Answer: The formation of byproducts often points to side reactions involving the starting material, product, or solvent.
-
Dimerization or Over-alkylation:
-
Cause: If your nucleophile is a primary amine or thiol, the product formed is also a nucleophile (a secondary amine/thioether) and can react with another molecule of 4-(chloromethyl)oxazole. This leads to a mixture of mono- and di-alkylated products.
-
Solution:
-
Use an Excess of the Nucleophile: Employing 2-3 equivalents of the amine/thiol nucleophile can statistically favor the formation of the mono-alkylated product.
-
Slow Addition: Add the 4-(chloromethyl)oxazole slowly to a solution of the nucleophile and base. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of the product reacting further.
-
-
-
Reaction with Solvent:
-
Cause: Solvents like DMF can decompose at higher temperatures, especially in the presence of a base, to generate dimethylamine, which can act as a nucleophile.
-
Solution: Avoid excessive heating when using DMF. If high temperatures are necessary, consider switching to a more stable solvent like DMSO or NMP, or use acetonitrile under pressure.[14]
-
-
Decomposition of Starting Material:
-
Cause: 4-(chloromethyl)oxazoles can be unstable, particularly when heated or exposed to strong bases. This can lead to a complex mixture of degradation products.
-
Solution: Use the 4-(chloromethyl)oxazole as soon as possible after its preparation or purification. Store it in a freezer under an inert atmosphere. Running the reaction at a lower temperature for a longer time may be preferable to heating.
-
Caption: Troubleshooting decision tree for common issues.
Q3: The reaction works, but my yield is consistently low after workup and purification. Where am I losing my product?
Answer: Product loss during isolation is a frustrating but solvable problem. The issue is often related to the product's physical properties.
-
Aqueous Workup Issues:
-
Cause: Many 4-(substituted-methyl)oxazole products, especially those derived from small, polar nucleophiles, may have significant water solubility. They can be lost to the aqueous layer during extraction.
-
Solution:
-
Brine Wash: Use brine (saturated NaCl solution) for the final aqueous wash to "salt out" the organic product, reducing its solubility in the aqueous phase.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a different organic solvent (e.g., if you used ethyl acetate first, try a back-extraction with dichloromethane).
-
Avoid Water: If possible, perform a "dry" workup. For example, after the reaction, filter off any inorganic salts (like K₂CO₃) and concentrate the filtrate directly before moving to chromatography.
-
-
-
Purification Challenges:
-
Cause: The product may be unstable on silica gel, leading to degradation during column chromatography. Alternatively, it may streak or co-elute with impurities. Basic products (like those containing amines) are particularly prone to streaking on standard silica gel.
-
Solution:
-
Deactivate Silica: Add 1% triethylamine to your eluent system to neutralize the acidic sites on the silica gel. This dramatically improves the peak shape for basic compounds.
-
Alternative Media: Consider using neutral alumina for chromatography if silica gel proves too harsh.
-
Recrystallization/Trituration: If your product is a solid, recrystallization or trituration can be an excellent alternative to chromatography for achieving high purity without the risk of degradation on a stationary phase.
-
-
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is a good, general-purpose set of starting conditions for a reaction with an amine nucleophile? A reliable starting point is to use 1.0 equivalent of 4-(chloromethyl)oxazole, 1.2 equivalents of your amine nucleophile, and 2.0 equivalents of potassium carbonate (K₂CO₃) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) at 50-60 °C. Monitor by TLC or LC-MS every 1-2 hours.[9][15]
FAQ 2: How can I handle the instability of the 4-(chloromethyl)oxazole starting material? This reagent can degrade upon storage. It is best synthesized and used within a short period. If it must be stored, keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C). If you receive a commercial sample that is dark or discolored, it may have already started to decompose.
FAQ 3: Can I use protic solvents like ethanol or isopropanol? While the reaction may proceed, it will likely be much slower than in a polar aprotic solvent.[7] Furthermore, you will face a competing side reaction where the alcohol solvent itself acts as a nucleophile (solvolysis), leading to the formation of the corresponding 4-(alkoxymethyl)oxazole, reducing your yield.[15]
FAQ 4: Which analytical technique is best for monitoring this reaction? Both Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent. TLC is fast and provides a qualitative assessment of the consumption of starting material and formation of the product. LC-MS is more powerful, as it gives you the mass of the product and any byproducts, which is invaluable for troubleshooting.[11]
Section 5: Standard Experimental Protocols
Protocol 5.1: General Procedure for the N-Alkylation of a Secondary Amine
-
Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine nucleophile (1.2 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (to make a ~0.2 M solution with respect to the limiting reagent).
-
Initiation: Begin stirring and add a solution of 4-(chloromethyl)oxazole (1.0 eq.) in a small amount of anhydrous acetonitrile dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or LC-MS until the 4-(chloromethyl)oxazole spot is consumed (typically 2-8 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient, often with 1% triethylamine added to the eluent) to yield the pure product.[15]
Protocol 5.2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dilute it in a vial with 0.5 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Spot the diluted sample onto a silica gel TLC plate alongside a co-spot of the starting 4-(chloromethyl)oxazole.
-
Elution: Develop the plate in an appropriate solvent system (a good starting point is 3:1 Hexanes:Ethyl Acetate).
-
Visualization: Visualize the plate under a UV lamp (254 nm). The starting material and product should be UV-active. You can also stain with potassium permanganate.
-
Analysis: The reaction is complete when the starting material spot has disappeared and a new, typically more polar (lower Rf), product spot is dominant.
References
-
Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. (2022). Sciencemadness.org. [Link]
-
Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2016). DRS@nio. [Link]
-
SN2 reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Taylor & Francis Online. [Link]
-
SN2 Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
SN2 Reaction. (n.d.). UCLA Chemistry and Biochemistry. [Link]
-
Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. [Link]
-
11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
-
Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. [Link]
-
7.3 Characteristics of the SN2 Reaction. (n.d.). In Fundamentals of Organic Chemistry. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central (PMC). [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). PubMed Central (PMC). [Link]
-
Can You Solve These SN2 Problems? (2022). YouTube. [Link]
-
4.5: Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. [Link]
Sources
- 1. Making sure you're not a bot! [drs.nio.res.in]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. SN2 Reaction [iverson.cm.utexas.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole. Our focus is on the practical removal of unreacted reagents and common byproducts to achieve high purity of this critical synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted reagents and byproducts I'll encounter in my crude product?
Based on common synthetic routes like the Robinson-Gabriel synthesis or variations using α-haloketones, your primary impurities will likely be:
-
Starting Materials: Unreacted 4-chlorobenzamide (or a related acylating agent) and derivatives of 1,3-dichloroacetone.
-
Reaction Solvents: High-boiling point aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are notoriously difficult to remove and often persist in the crude product.[1][2][3]
-
Dehydrating Agent Byproducts: If phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) were used, you might have acidic residues that need to be neutralized.[4]
-
Side-Reaction Products: Small quantities of isomers or polymeric materials can form under harsh reaction conditions.
Q2: How can I effectively remove a persistent high-boiling solvent like DMF from my product?
DMF is a common challenge due to its high boiling point and miscibility with many solvents.[5] Several lab-tested methods are effective:
-
Aqueous Washing: The most common method involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing it repeatedly with water (5-10 volumes of water per volume of DMF) and then a final brine wash.[2][6] Adding 5% LiCl to the aqueous wash can improve the partitioning of DMF into the aqueous layer.[2]
-
Azeotropic Removal: Adding a solvent like toluene and removing the solvent mixture on a rotary evaporator can effectively co-distill the DMF at a lower temperature than DMF's boiling point alone.[3]
-
High-Vacuum Evaporation: For thermally stable products, evaporation on a rotary evaporator under high vacuum at elevated temperatures (e.g., 70-80°C) can remove residual DMF.[5]
Q3: My crude product is a dark, oily tar instead of a solid. What is the best path forward?
"Oiling out" or the formation of a tar is typically caused by a high concentration of impurities that disrupt crystal lattice formation.[7] Do not attempt direct crystallization. The recommended workflow is:
-
Aqueous Workup: First, dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform a thorough aqueous workup to remove salts and polar impurities.
-
Column Chromatography: This is the most effective method for separating the target compound from both non-polar and highly polar impurities.[8]
-
Crystallization: Once fractions containing the pure product are identified (by TLC), combine them, remove the solvent, and then attempt crystallization.[7]
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues encountered during the purification workflow.
Issue 1: Unreacted Starting Materials Detected After Initial Workup
-
Symptom: Thin-Layer Chromatography (TLC) of your organic layer shows distinct spots corresponding to your starting materials (e.g., 4-chlorobenzamide).
-
Causality: These reagents may have poor solubility in the initial wash solutions or the reaction may not have gone to completion. 4-chlorobenzamide, for instance, has limited solubility in neutral water but its solubility increases in acidic or basic solutions.
-
Solution: An acid-base extraction is highly effective.
-
To Remove Basic Impurities (e.g., amines): Wash the organic layer with a dilute acid like 1M HCl. The protonated amine salts will partition into the aqueous layer.[2]
-
To Remove Acidic Impurities: Wash with a base such as a saturated sodium bicarbonate (NaHCO₃) solution.[9] This will deprotonate acidic compounds, moving them into the aqueous phase.
-
To Remove Amides (like 4-chlorobenzamide): While less straightforward, repeated washes with dilute acid followed by water can help reduce the concentration of residual amide.
-
Issue 2: Product Fails to Crystallize or "Oils Out"
-
Symptom: After removing the solvent post-chromatography, the product remains an oil, or upon adding an anti-solvent, it separates as a liquid instead of a solid.
-
Causality: This occurs when the compound's saturation point is reached at a temperature above its melting point in that solvent system, often due to residual impurities or rapid cooling.[7]
-
Solution Path:
-
Confirm Purity: Re-run a TLC or HPLC analysis. If impurities are present, a second round of column chromatography may be necessary. A purity of >90% is often recommended for successful crystallization.[7]
-
Optimize Crystallization Solvent: The choice of solvent is critical. A good solvent system is one where the compound is soluble when hot but sparingly soluble when cold.
-
Induce Nucleation: If the solution is pure but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch to provide a nucleation site.[7]
-
Slow Cooling: Re-dissolve the oil by heating and allow it to cool to room temperature slowly, followed by further cooling in a refrigerator. Insulating the flask can promote the formation of larger, higher-quality crystals.[7]
-
Visualized Workflows and Protocols
Overall Purification Workflow
The logical flow from a crude reaction mixture to the final, pure product is outlined below. Each stage is designed to remove a specific class of impurities.
Caption: A general workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This is a rapid and essential technique to monitor reaction progress and assess fraction purity during chromatography.[10][11][12]
-
Plate Preparation: Use silica gel-coated TLC plates (e.g., Silica Gel 60 F₂₅₄).
-
Spotting: Dissolve a small amount of your crude material and the starting material standards in a volatile solvent (e.g., ethyl acetate). Apply a small spot of each solution to the baseline of the TLC plate.
-
Elution: Develop the plate in a chamber containing a suitable mobile phase.
-
Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
Analysis: The product should have a different Retention Factor (Rƒ) from the starting materials. An ideal Rƒ for column chromatography is between 0.2 and 0.4.
| Table 1: Recommended TLC Solvent Systems | |
| Mobile Phase System | Typical Application |
| Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) | Good starting point for many oxazole derivatives.[10][12] |
| Dichloromethane:Methanol (e.g., 98:2 v/v) | For more polar compounds or to improve separation. |
| Toluene:Acetone (e.g., 9:1 v/v) | An alternative non-chlorinated solvent system. |
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed for the efficient separation of the target compound from unreacted reagents and byproducts.[8][13]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, create a dry slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (gradient elution) to move the desired compound down the column.
-
Fraction Collection: Collect small fractions (e.g., 10-20 mL) and monitor them by TLC.
-
Verification: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Recrystallization
This is the final step to obtain a high-purity, crystalline solid.
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble at high temperatures but has low solubility at room temperature or below. (See Table 2).
-
Dissolution: Place the purified product from chromatography into a flask. Add the minimum amount of the chosen "good" solvent to dissolve the solid completely at reflux temperature.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystal Formation: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
-
Verification: Determine the melting point of the dried crystals. A sharp melting point is indicative of high purity.
| Table 2: Solvent Selection Guide for Recrystallization | |
| Solvent / System | Comments |
| Ethanol or Isopropanol | Good starting points for moderately polar compounds. |
| Toluene | Effective for aromatic compounds. |
| Ethyl Acetate / Hexane | A common mixed-solvent system. Dissolve in hot ethyl acetate ("good" solvent) and add hexane ("poor" solvent) dropwise until turbidity persists.[14] |
| Dichloromethane / Hexane | Similar to the above, for compounds soluble in chlorinated solvents.[14] |
References
- BenchChem. (n.d.). Technical Support Center: Purification of Oxazole Carboxylic Acids.
- ResearchGate. (2017, May 9).
- University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from University of Rochester Chemistry Department.
- ResearchGate. (2015, August 26). How to remove DMF completely after completion of reaction (DMF used as solvent in reaction)?
- Quora. (2019, January 16).
- YouTube. (2025, July 16).
- Prambudi, S., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Basic and Applied Sciences, 27(4S).
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of oxazole derivatives.
- Hasanah, U., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453(1).
- Molbase. (n.d.). Synthesis of 4-chloromethyl-2-p-chlorophenyl-5-methylimidazole hydrochloride.
- Ali, A., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-287.
- ResearchGate. (2025, August 7). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
- SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column.
- Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Google Patents. (n.d.). EP0097955B1 - Removal of oxazole from acetonitrile.
- ChemShuttle. (n.d.). 4-(chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- Google Patents. (n.d.). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
- BenchChem. (n.d.). Technical Support Center: Crystallization of Substituted Oxazoles.
- Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 226.
- ResearchGate. (n.d.). Chromatograms of the five oxazole compounds obtained on the MaltoShell...
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
- International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.
- BLDpharm. (n.d.). 874365-57-8|4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole.
- Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
- CUTM Courseware. (n.d.). Oxazole.pdf.
- Slideshare. (n.d.). Oxazole.
- ChemicalBook. (n.d.). 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis.
- Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
- e Silva, J. F. M. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1083.
- Google Patents. (n.d.). WO2023156675A1 - Process for purification of linagliptin.
- Arkat USA. (2008). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. ARKIVOC.
- Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5041-5044.
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
- Journal of Organic and Pharmaceutical Chemistry. (2023).
- Phalke, P. L., et al. (2019). Synthesis of different α, β- unsaturated oxazolone derivatives. Journal of Drug Delivery and Therapeutics, 9(1), 124-127.
- MDPI. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Storage and Handling of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
Welcome to the technical support center for 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. By understanding the potential degradation pathways and implementing the recommended procedures, you can minimize experimental variability and ensure the reliability of your results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The principal degradation pathway is the hydrolysis or solvolysis of the chloromethyl group. This benzylic chloride is susceptible to nucleophilic attack by water or other nucleophilic solvents, leading to the formation of the corresponding hydroxymethyl or other substituted derivatives. This reaction is often catalyzed by acidic or basic conditions.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. A temperature of 2-8°C is recommended. It is crucial to protect the compound from moisture and light. The container should be tightly sealed and preferably flushed with an inert gas like argon or nitrogen before sealing.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the risk of solvolysis. If temporary storage in solution is necessary, use a dry, aprotic solvent and store at a low temperature (e.g., -20°C). However, for long-term storage, the solid form is much more stable.
Q4: How can I detect degradation of my sample?
A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The appearance of new peaks or spots, particularly those with lower retention times (more polar), can indicate the formation of degradation products like the hydroxymethyl derivative.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new, more polar spot/peak in TLC/HPLC analysis. | Hydrolysis of the chloromethyl group to a hydroxymethyl group. | 1. Confirm the identity of the new peak by mass spectrometry. 2. Review storage conditions. Ensure the compound is stored in a desiccator at the recommended temperature. 3. If stored in solution, prepare fresh solutions for each experiment. |
| Decreased potency or unexpected reaction outcomes. | Significant degradation of the starting material. | 1. Re-analyze the purity of the compound using a validated analytical method. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Implement stricter storage and handling protocols as outlined in this guide. |
| Discoloration of the solid compound (e.g., yellowing). | Possible photodegradation or reaction with atmospheric components. | 1. Store the compound in an amber vial to protect it from light. 2. Store under an inert atmosphere to prevent oxidation. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, immediately transfer the vial of this compound to a desiccator.
-
For long-term storage, place the desiccator in a refrigerator maintained at 2-8°C .
-
Before opening, allow the vial to warm to room temperature inside the desiccator to prevent condensation of atmospheric moisture onto the cold solid.
-
If the compound is to be used frequently, consider aliquoting it into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.
Protocol 2: Preparation of Solutions for Immediate Use
-
Use only anhydrous, aprotic solvents (e.g., dichloromethane, tetrahydrofuran, toluene) for preparing solutions.
-
Ensure all glassware is thoroughly dried before use.
-
Prepare the solution immediately before the experiment.
-
If a solution must be stored for a short period, keep it in a tightly sealed vial at low temperature (e.g., -20°C) and use within 24 hours.
Degradation Pathways and Prevention
The primary degradation pathway for this compound is nucleophilic substitution at the benzylic carbon of the chloromethyl group. This is illustrated in the diagram below.
Caption: Recommended workflow for handling the compound.
By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes.
References
-
[No Author]. (n.d.). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(7), 4584–4603. Retrieved from [Link]
-
Richard, J. P., Amyes, T. L., & Toteva, M. M. (2013). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 18(4), 4546–4567. Retrieved from [Link]
-
Rossi, R. A., & Pierini, A. B. (1994). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 94(8), 2349–2371. Retrieved from [Link]
-
Khutorianskyi, V. V., Klepetářová, B., & Beier, P. (2019). Vicarious Nucleophilic Chloromethylation of Nitroaromatics. Organic Letters, 21(13), 5228–5231. Retrieved from [Link]
- [No Author]. (1985). US4562280A - Chloromethylation of deactivated aromatic compounds. Google Patents.
-
Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Retrieved from [Link]
-
Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588–592. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry, 3(2), 21-30. Retrieved from [Link]
Technical Support Center: Navigating the Challenges of Substituted Oxazole Scale-Up Synthesis
Welcome to the Technical Support Center for the scale-up synthesis of substituted oxazoles. This resource is designed for researchers, scientists, and professionals in drug development who are transitioning their oxazole synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting guides. Our goal is to equip you with the knowledge to anticipate and overcome the hurdles inherent in scaling up these valuable heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up oxazole synthesis from milligram to kilogram quantities?
Scaling up the synthesis of any chemical entity introduces a new set of variables that can dramatically impact reaction outcomes. For substituted oxazoles, the primary challenges include:
-
Reaction Kinetics and Thermodynamics: Reactions that are manageable on a small scale can become highly exothermic and difficult to control at a larger scale, posing significant safety risks.[1]
-
Mass and Heat Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in the formation of byproducts and inconsistent product quality.
-
Reagent and Solvent Purity: The quality of starting materials and solvents becomes paramount at scale. Impurities that are negligible in small-scale reactions can act as catalysts for side reactions or inhibitors of the main reaction in larger batches.
-
Purification and Isolation: Methods like column chromatography, which are routine in the lab, are often impractical and costly for large quantities. Developing scalable purification strategies such as crystallization or distillation is a major hurdle.[2]
-
Byproduct Formation: Side reactions that produce minor impurities at the lab scale can become major pathways at larger scales, significantly reducing yield and complicating purification.
Q2: I'm observing a significant drop in yield upon scaling up my oxazole synthesis. What are the likely causes?
A decrease in yield during scale-up is a common and frustrating issue. The root causes are often multifactorial:
-
Inefficient Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to thermal decomposition of starting materials, intermediates, or the final product.
-
Poor Mixing: Inadequate agitation in a large reactor can prevent homogenous mixing of reagents, leading to incomplete reactions or the promotion of side reactions in localized areas of high concentration.
-
Extended Reaction Times: What might be a quick addition on a small scale can take much longer in a larger vessel. Prolonged exposure of reactants or products to the reaction conditions can lead to degradation or byproduct formation.
-
Changes in Reagent Stoichiometry: Inaccurate measurement or addition of reagents on a large scale can alter the delicate balance of the reaction, leading to the formation of unexpected byproducts.
Troubleshooting Guides for Common Oxazole Syntheses
This section provides detailed troubleshooting for three of the most widely used methods for synthesizing substituted oxazoles: the Robinson-Gabriel, Fischer, and van Leusen syntheses.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a robust method for preparing 2,5-disubstituted oxazoles from 2-acylaminoketones.[3][4] However, challenges can arise during scale-up.
Diagram: Robinson-Gabriel Synthesis Workflow
A typical workflow for the Robinson-Gabriel synthesis.
Common Issues and Troubleshooting:
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Yield | Incomplete cyclodehydration. | Increase the strength or amount of the dehydrating agent (e.g., from H2SO4 to polyphosphoric acid (PPA)).[5] Optimize reaction temperature and time; monitor by TLC or HPLC. |
| Decomposition of starting material or product. | Lower the reaction temperature and extend the reaction time. Ensure efficient stirring to prevent localized overheating. | |
| Formation of Dark Tars | Strong dehydrating agents at high temperatures. | Use a milder dehydrating agent. Add the dehydrating agent portion-wise to control the exotherm. |
| Difficult Purification | Presence of polar byproducts. | After quenching the reaction, perform a liquid-liquid extraction with a suitable organic solvent. Consider a pre-purification step like trituration before attempting crystallization. |
Experimental Protocol: Scalable Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-benzamidoacetophenone (1.0 eq).
-
Reagent Addition: Slowly add concentrated sulfuric acid (2.0-3.0 eq) via the addition funnel, maintaining the internal temperature below 30 °C with external cooling.
-
Reaction: Once the addition is complete, heat the mixture to 60-70 °C and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide) until the pH is ~7. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2,5-diphenyloxazole.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis produces 2,5-disubstituted oxazoles from an aldehyde and a cyanohydrin in the presence of anhydrous acid.[6][7][8]
Diagram: Fischer Oxazole Synthesis Troubleshooting
Troubleshooting common issues in the Fischer oxazole synthesis.
Common Issues and Troubleshooting:
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Yield | Presence of water. | The reaction is highly sensitive to moisture. Use anhydrous solvents and reagents. Dry the glassware thoroughly. |
| Incomplete reaction. | Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture. Optimize the reaction time. | |
| Formation of Chlorooxazole Byproducts | Excess hydrogen chloride. | Carefully control the amount of HCl used.[6] Consider using a milder acid catalyst. |
| Safety Concerns with Anhydrous HCl | Handling of corrosive and toxic gas. | Generate HCl gas in situ from a suitable precursor (e.g., NaCl and H2SO4). Alternatively, use a commercially available solution of HCl in an anhydrous solvent like dioxane. |
Van Leusen Oxazole Synthesis
The van Leusen reaction is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10][11][12]
Common Issues and Troubleshooting:
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Yield | Incomplete formation of the oxazoline intermediate. | Ensure the base is strong enough to deprotonate the TosMIC. Optimize the reaction temperature; some reactions require cooling while others benefit from gentle heating. |
| Formation of rearranged enamines. | This can occur with certain substrates like 3-formylindoles.[11] Modifying the solvent system or using a different base may suppress this side reaction. | |
| Difficult Purification | Removal of tosyl-containing byproducts. | The byproduct, p-toluenesulfinic acid, can often be removed by filtration if it precipitates.[13] A basic aqueous wash during work-up can also help remove acidic impurities. |
| TosMIC Instability | TosMIC can be sensitive to heat and moisture. | Store TosMIC in a cool, dry place. For the reaction, add it portion-wise to control the reaction rate and temperature. |
Experimental Protocol: Scalable Van Leusen Synthesis of 5-Phenyloxazole
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve benzaldehyde (1.0 eq) and TosMIC (1.05 eq) in anhydrous methanol.
-
Base Addition: Cool the mixture to 0-5 °C. Prepare a solution of potassium carbonate (1.5 eq) in methanol and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or HPLC (typically 1-3 hours).
-
Work-up: Add water to the reaction mixture and stir for 30 minutes.
-
Isolation: The product will often precipitate. Collect the solid by filtration and wash with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography if necessary.
References
- Joshi, S., & Choudhary, A. N. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 275-287.
- Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review.
- Priyanka, D., et al. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Gaur, R., & Singh, R. K. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Gaur, R., & Singh, R. K. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727–3732.
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Retrieved from [Link]
- BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
- ResearchGate. (2025). (PDF)
-
Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]
- Cortes, C., et al. (n.d.).
- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
- Materials Advances. (2025).
- NIH. (n.d.).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
- Organic Letters. (2004).
- MilliporeSigma. (2025). 5 Common Retrosynthesis Mistakes in In-Silico Drug Discovery.
- ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
- AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole.
- NIH. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
- RSC Publishing. (2014).
- Taylor & Francis Online. (2020).
- ResearchGate. (n.d.). Fischer oxazole synthesis | Request PDF.
- CUTM Courseware. (n.d.). Oxazole.pdf.
- MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Contract Pharma. (2019). Drug Substances: Scale-Up Challenges.
- NIH. (2022).
- ResearchGate. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Chemical Science Blog. (2025). Most Read.
Sources
- 1. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 1,3-Oxazole synthesis [organic-chemistry.org]
minimizing byproduct formation in Robinson-Gabriel oxazole synthesis
Welcome to the technical support center for the Robinson-Gabriel oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and minimize byproduct formation during this classical yet powerful reaction. Here, we move beyond simple protocols to explain the causality behind common issues, offering field-proven insights to enhance your experimental success.
Introduction: The Challenge of Byproduct Formation
The Robinson-Gabriel synthesis is a robust method for creating 2,5-disubstituted oxazoles through the cyclodehydration of 2-acylamino ketones.[1][2][3] This reaction is fundamental in medicinal chemistry due to the prevalence of the oxazole motif in bioactive natural products and pharmaceuticals.[1][4][5] However, the classical conditions, often involving strong acids and high temperatures, can lead to a variety of byproducts that complicate purification and reduce yields.[6][7]
This guide provides a structured, question-and-answer-based approach to tackle the most frequent obstacles encountered in the lab.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a significant amount of an N,N-diacylated byproduct. What is causing this and how can I prevent it?
A1: Root Cause Analysis & Mitigation Strategy
The formation of an N,N-diacylated byproduct typically occurs during the formation of the 2-acylamino ketone precursor, especially when using the Dakin-West reaction.[1] The initially formed enolate of the acylamino ketone can be further acylated by the acid anhydride, leading to the undesired diacylated species. This side reaction is often exacerbated by excess acylating agent and elevated temperatures.
Mitigation Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of your acylating agent (e.g., acetic anhydride). Begin with 1.05 to 1.2 equivalents and adjust as needed based on reaction monitoring.
-
Controlled Reagent Addition: Add the acylating agent dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C to 10 °C) to dissipate the heat of reaction and prevent localized high concentrations.
-
Temperature Management: Maintain a lower reaction temperature throughout the acylation step. While the subsequent cyclodehydration often requires heat, the initial acylation should be performed under milder conditions.
-
Alternative Acylation: If diacylation persists, consider alternative methods for synthesizing the 2-acylamino ketone precursor that offer greater control, such as coupling the corresponding α-amino ketone with an activated carboxylic acid (e.g., acid chloride or using a peptide coupling agent) at low temperature.
Q2: I'm observing incomplete cyclization and isolating the intermediate 2-acylamino ketone. How can I drive the reaction to completion?
A2: Optimizing the Cyclodehydration Step
Incomplete cyclization is a common issue where the 2-acylamino ketone fails to fully convert to the oxazole.[3] The efficiency of this step is critically dependent on the potency of the cyclodehydrating agent and the reaction conditions.[1][2]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting incomplete cyclization.
Detailed Strategies:
-
Increase Dehydrating Agent Potency: If using concentrated sulfuric acid yields are low, switching to polyphosphoric acid (PPA) can increase yields to 50-60%.[7] Other powerful agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoromethanesulfonic acid.[1][2][8]
-
Optimize Reaction Temperature and Time: The cyclodehydration step is often kinetically slow. Incrementally increasing the temperature (e.g., from 80 °C to 120 °C) and extending the reaction time can significantly improve conversion. Progress should be monitored carefully by TLC or LC-MS to avoid decomposition.
-
Ensure Anhydrous Conditions: Water is a byproduct of the reaction. Ensure all reagents and solvents are anhydrous, as the presence of water can inhibit the forward reaction.
| Cyclodehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | Neat or in solvent, 80-140 °C | Inexpensive, readily available | Charring, low yields for sensitive substrates[7] |
| Polyphosphoric Acid (PPA) | Neat, 100-160 °C | Often gives higher yields than H₂SO₄[7] | Viscous, difficult to stir and work up |
| POCl₃ | In solvent (e.g., DMF, Toluene), 80-110 °C | Very powerful, effective for stubborn substrates | Corrosive, toxic, can lead to Vilsmeier-Haack side reactions with DMF[5] |
| TfOH | Catalytic or stoichiometric, various temps | Very strong acid, can be used in catalytic amounts | Expensive, can cause decomposition |
| PPh₃ / I₂ / Et₃N (Wipf) | In solvent (e.g., CH₂Cl₂), RT | Mild conditions, good for sensitive substrates[1] | Stoichiometric byproducts (Ph₃P=O) |
| Burgess Reagent | In solvent (e.g., THF), reflux | Mild, neutral conditions | Expensive, requires synthesis of the reagent |
Q3: My desired oxazole is decomposing under the harsh acidic conditions. What are my options for a milder synthesis?
A3: Leveraging Modern, Milder Cyclodehydration Protocols
For substrates bearing acid-sensitive functional groups, the classical Robinson-Gabriel conditions are often unsuitable.[9] Fortunately, several milder, modern variations have been developed.
Recommended Mild Protocol: The Wipf Cyclodehydration
A popular and effective alternative involves the use of triphenylphosphine (PPh₃), iodine (I₂), and a base like triethylamine (Et₃N).[1] This method proceeds through an intermediate that cyclizes under significantly milder conditions than strong Brønsted or Lewis acids.
Step-by-Step Experimental Protocol:
-
Dissolution: Dissolve the 2-acylamino ketone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or a similar inert solvent under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add triethylamine (approx. 3.0 eq) to the solution. In a separate flask, prepare a solution of triphenylphosphine (1.5 eq) and iodine (1.5 eq) in the same solvent.
-
Controlled Reaction: Slowly add the PPh₃/I₂ solution to the substrate solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Caption: Main reaction pathway vs. common byproduct routes.
Q4: The reaction is messy, and purification is difficult due to polymeric or tar-like byproducts. How can this be minimized?
A4: Strategies for a Cleaner Reaction
The formation of tar or polymeric material is often a sign of substrate or product decomposition under harsh conditions, particularly with electron-rich aromatic or heteroaromatic substrates.
Preventative Measures:
-
Purify Starting Materials: Ensure the 2-acylamino ketone precursor is highly pure before subjecting it to the cyclodehydration step. Impurities can often act as initiators for polymerization.
-
Strict Temperature Control: Avoid "hot spots" in the reaction flask by using an oil bath and vigorous stirring. Do not overshoot the target temperature. Use the minimum temperature required for efficient conversion.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions that may contribute to byproduct formation.
-
Reverse Addition: Consider adding the substrate solution slowly to the hot cyclodehydrating agent (e.g., pre-heated PPA). This ensures the substrate reacts quickly upon addition, minimizing its exposure time to the harsh conditions before cyclization.
-
Solvent Choice: If running the reaction in a solvent, ensure it is appropriate for the temperature and does not react with the dehydrating agent. High-boiling, non-reactive solvents like toluene, xylene, or sulfolane can be effective.
By systematically addressing these common issues with a combination of mechanistic understanding and careful experimental control, you can significantly improve the yield, purity, and reproducibility of your Robinson-Gabriel oxazole synthesis.
References
-
BenchChem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Retrieved from [6]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [1]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [2]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [3]
-
Joshi, S., & Choudhary, A. N. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [7]
-
Vela, T. (2025). Robinson-Gabriel synthesis of oxazoles. YouTube. Retrieved from [4]
-
BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of oxazole derivatives. Retrieved from [9]
-
Keni, P. U., et al. (n.d.). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ResearchGate. Retrieved from [8]
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. Journal of Organic Chemistry. [This is a composite reference based on citations of Wipf's work, e.g., in[1]]
-
Barrow, J. C., et al. (2004). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters. Retrieved from [5]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. synarchive.com [synarchive.com]
- 4. youtube.com [youtube.com]
- 5. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for 4-(Chloromethyl)oxazole Constitutional Isomers
Last Updated: January 17, 2026
Introduction
Welcome to the technical support center for the purification of 4-(chloromethyl)oxazole constitutional isomers. In the synthesis of substituted oxazoles, particularly in drug discovery and development, the formation of closely related positional isomers is a common and significant challenge.[1][2][3] The constitutional isomers of 4-(chloromethyl)oxazole, such as the 5-(chloromethyl) and 2-(chloromethyl) variants, often exhibit nearly identical physical properties, rendering their separation by standard techniques like distillation or simple crystallization ineffective.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these complex purification challenges. Our focus is on providing not just methods, but the underlying principles to help you make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the common constitutional isomers formed during the synthesis of 4-(chloromethyl)oxazoles?
During typical synthetic routes, such as those involving cyclization reactions, rearrangements can occur, leading to the formation of positional isomers. The most common isomers are 5-(chloromethyl)oxazole and 2-(chloromethyl)oxazole. The relative ratios of these isomers can depend heavily on reaction conditions, including temperature, reagents, and reaction time.[4]
Q2: Why is the separation of these oxazole isomers so difficult?
Constitutional isomers of this type have the same molecular weight and formula. They often possess very similar polarities, boiling points, and solubility profiles. This similarity in physicochemical properties means that standard purification techniques, which rely on exploiting differences in these properties, often fail to provide adequate separation.
Q3: What are the best initial analytical methods to identify and quantify the isomer ratio in a crude mixture?
Before attempting purification, it's crucial to understand the composition of your mixture. We recommend a combination of:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can often distinguish between isomers based on subtle differences in chemical shifts and coupling constants of the protons and carbons on the oxazole ring and the chloromethyl group.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): An initial HPLC-MS analysis on an analytical column can confirm the presence of isomers (they will have the same mass-to-charge ratio) and give a preliminary indication of their separability under certain chromatographic conditions.
Q4: Which general purification strategy is most often successful for these types of isomers?
For closely related constitutional isomers, chromatography-based methods are typically the most powerful. Specifically, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the preferred techniques due to their high resolving power.[5][6] Fractional crystallization can also be effective but often requires more extensive optimization.[7][8][9]
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting an appropriate purification strategy for your 4-(chloromethyl)oxazole isomer mixture.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
Problem 1: My constitutional isomers are co-eluting or have very poor resolution (<0.8) in Reverse-Phase HPLC.
-
Cause: The isomers have nearly identical polarity, which is the primary driver of separation in standard reverse-phase chromatography (e.g., on a C18 column). The alkyl chains of the stationary phase are not differentiating enough between the subtle structural differences.
-
Solution & Scientific Rationale:
-
Switch to a Phenyl-based Column (e.g., Phenyl-Hexyl): Phenyl-based stationary phases can introduce π-π interactions as a secondary separation mechanism.[10][11] The differing positions of the chloromethyl group relative to the oxazole ring can alter the electron density and accessibility of the aromatic system, allowing for differential π-π stacking with the phenyl rings of the stationary phase, thus enhancing resolution.[10]
-
Explore Alternative Interaction Mechanisms: Consider columns that offer different selectivities. For instance, polar-embedded phases can provide alternative dipole-dipole interactions.[12]
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile.
-
Lower the Temperature: Running the separation at a lower temperature (e.g., 15-25°C) can sometimes enhance the subtle intermolecular interactions that are needed for separation, improving resolution at the cost of longer run times and higher backpressure.
-
-
Consider Normal-Phase HPLC: If the isomers are soluble in non-polar solvents, normal-phase chromatography on a bare silica, diol, or cyano column can be highly effective.[12] This mode separates based on polar interactions with the stationary phase, and small differences in the accessibility of the heteroatoms in the oxazole ring can lead to significant separation.
-
Problem 2: I have achieved analytical separation, but the purification is failing on a preparative scale (e.g., peak broadening, loss of resolution).
-
Cause: Overloading the column is the most common reason for failure when scaling up. Injecting too much sample saturates the stationary phase, leading to a loss of the equilibrium-driven separation process, which manifests as broad, overlapping peaks.
-
Solution & Scientific Rationale:
-
Perform a Loading Study: Before attempting a full-scale prep run, perform a loading study. Gradually increase the injection mass on your analytical column (or a semi-prep column) while monitoring resolution. This will determine the maximum sample load your stationary phase can handle before resolution is compromised.
-
Reduce Flow Rate and Lengthen Gradient: On a preparative scale, reducing the flow rate (relative to the column diameter) and extending the gradient time can improve resolution for difficult separations. This gives the molecules more time to interact with the stationary phase.
-
Switch to Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for preparative purification.[6][13] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity.[5] This allows for faster flow rates without a significant loss in efficiency, leading to faster purifications and reduced solvent consumption. SFC is particularly powerful for separating isomers.[5][14]
-
Problem 3: Fractional crystallization is not working; the isomers are co-crystallizing or precipitating as an oil.
-
Cause: The isomers have very similar crystal lattice energies and solubility in the chosen solvent system, leading to the formation of a solid solution rather than selective crystallization of one isomer. Oiling out occurs when the compound's melting point is lower than the temperature of the solution, or when the solution becomes supersaturated too quickly.
-
Solution & Scientific Rationale:
-
Systematic Solvent Screening: The key to successful fractional crystallization is finding a solvent system where the desired isomer is significantly less soluble than the undesired one at a given temperature.[8] Screen a wide range of solvents with varying polarities.
-
Use a Solvent/Anti-Solvent System: Dissolve the mixture in a good solvent and then slowly add an "anti-solvent" (in which the compounds are poorly soluble) dropwise at a controlled temperature. This can induce slow, selective crystallization.
-
Control the Cooling Rate: Rapid cooling often leads to co-crystallization or oiling out.[15] Employ a very slow, controlled cooling ramp (e.g., 1-2°C per hour) using a programmable bath. This allows for the selective growth of the less soluble isomer's crystals.
-
Seed the Solution: If you have a small amount of pure crystal of one isomer, use it to seed the supersaturated solution. This provides a template for crystal growth and can dramatically improve the selectivity of the crystallization process.
-
Detailed Protocols & Data
Protocol: Preparative HPLC Separation on a Phenyl-Hexyl Column
This protocol is a starting point for separating 4-(chloromethyl)oxazole from its 5-(chloromethyl) isomer.
-
Column: Phenyl-Hexyl stationary phase, 5 µm particle size, 21.2 mm ID x 150 mm length.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Preparation: Dissolve the crude isomeric mixture in a minimal amount of DMSO or a solution of 50:50 Acetonitrile:Water to a concentration of 20-50 mg/mL.
-
Chromatography Steps:
-
Equilibrate the column with 10 column volumes of the starting conditions (e.g., 95% A, 5% B).
-
Inject the sample (start with a low volume, e.g., 0.5 mL, to test loading).
-
Run a linear gradient optimized from your analytical run. A typical starting gradient would be from 5% B to 60% B over 20 minutes.
-
Monitor the elution profile using a UV detector (e.g., at 220 nm and 254 nm).
-
Collect fractions across the eluting peaks.
-
Analyze collected fractions by analytical HPLC-MS to determine purity.
-
Combine pure fractions and remove the solvent under reduced pressure.
-
Data Summary: Comparison of Purification Techniques
| Technique | Stationary/Solid Phase | Typical Mobile Phase/Solvent | Key Advantage | Common Challenge |
| Reverse-Phase HPLC | C18 (Octadecylsilane) | Acetonitrile/Water | Widely available, good for general purpose | Poor selectivity for non-polar isomers. |
| π-π Interaction HPLC | Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | Enhanced selectivity for aromatic isomers via π-π interactions.[16][17] | May require more method development. |
| Supercritical Fluid Chromatography (SFC) | Various (e.g., Diol, Amino) | Supercritical CO₂ with co-solvent (e.g., Methanol) | Fast, "green" (less organic solvent), excellent for isomer separation.[5][14] | Requires specialized equipment. |
| Fractional Crystallization | N/A (Self-crystallization) | Ethanol, Isopropanol, Toluene, Heptane | Highly scalable and cost-effective for large quantities.[15] | Highly dependent on finding the right solvent and conditions; can be time-consuming.[18] |
References
- Fractional Crystallization Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
- Fractional Crystallization. (n.d.).
- Fractional Crystallization Example: Fort Wayne Industrial Guide 2026. (2025, December 29). Maiyam Group.
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022, May 20). Omics.
- Supercritical fluid chromatography. (n.d.). In Wikipedia.
- Fractional crystallization. (2019, June 5). Chemistry LibreTexts.
- Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv.
- SUPERCRITICAL FLUID CHROMATOGRAPHY. (n.d.). Agilent.
- Fractional crystallization (chemistry). (n.d.). In Wikipedia.
- Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017, March 16).
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita.
- HPLC Column for Structual Isomers. (n.d.).
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing.
- separation of positional isomers. (2017, December 14). Chromatography Forum.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions. (2025, June 19). MicroSolv.
- Methodology for the Synthesis of Substituted 1,3-Oxazoles. (n.d.). PMC - NIH.
- ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2025, August 5).
- General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. (n.d.). NIH.
- Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). PMC - NIH.
- Examples of separation of the enantiomers of the Figure 1 chiral azoles... (n.d.). ResearchGate.
- Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 3). Scilit.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2015, March 6). PubMed.
- Reactivity Showdown: 2-Bromomethyl-4,5- diphenyl-oxazole vs. 2-Chloromethyl-4,5. (n.d.). Benchchem.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (n.d.). PMC - NIH.
- Synthesis of isomeric trifluoromethyl pyrazoles and isoxazoles. (n.d.). Sci-Hub.
- Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 1). ResearchGate.
- View of Identification and synthesis of metabolites of the new antiglaucoma drug. (2024, March 31). Research Results in Pharmacology.
- Synthesis and characterization of new impurities in obeticholic acid. (2025, August 7). ResearchGate.
Sources
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Synthesis of isomeric trifluoromethyl pyrazoles and isoxazoles / Journal of Fluorine Chemistry, 1997 [sci-hub.ru]
- 4. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. rcprocess.se [rcprocess.se]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 12. separation of positional isomers - Chromatography Forum [chromforum.org]
- 13. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 14. selvita.com [selvita.com]
- 15. Fractional Crystallization Example: Fort Wayne Industrial Guide 2026 [maiyamminerals.com]
- 16. nacalai.com [nacalai.com]
- 17. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. fiveable.me [fiveable.me]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Chloromethyl) vs. 4-(Bromomethyl)oxazoles in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, the oxazole ring is a privileged scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] The ability to functionalize molecules by introducing this valuable moiety is paramount. 4-(Halomethyl)oxazoles serve as powerful electrophilic building blocks for this purpose, enabling the covalent linkage of the oxazole core to a vast array of nucleophiles.
This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 4-(chloromethyl)oxazole and 4-(bromomethyl)oxazole. Understanding the nuanced yet critical differences in their performance is essential for optimizing reaction conditions, maximizing yields, and making informed decisions in complex synthetic campaigns.
The Decisive Factor: Leaving Group Ability
The disparity in reactivity between these two reagents is fundamentally governed by the principles of nucleophilic substitution, typically proceeding via a bimolecular (SN2) mechanism for these primary, benzylic-like halides.[5] In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, displacing the halide in a single, concerted step. The efficiency of this process is heavily dependent on the intrinsic ability of the halide to depart, a property known as "leaving group ability."
A good leaving group is a species that is stable on its own, readily accommodating the electron pair from the broken bond.[6][7] The key principle is that weaker bases make better leaving groups .[6][7] When comparing the halide ions:
-
Bromide (Br⁻) is the conjugate base of hydrobromic acid (HBr, pKa ≈ -9), a very strong acid. This makes bromide a very weak base.
-
Chloride (Cl⁻) is the conjugate base of hydrochloric acid (HCl, pKa ≈ -7), also a strong acid, but slightly weaker than HBr. This makes chloride a weak base, but slightly stronger than bromide.
The superior ability of the bromide ion to stabilize a negative charge is attributed to its larger atomic radius and greater polarizability.[8][9] The charge is dispersed over a larger volume, resulting in a more stable anion.[8][9] Consequently, the C-Br bond is weaker and more easily broken than the C-Cl bond.[10][11] This translates directly to a lower activation energy for the substitution reaction, making 4-(bromomethyl)oxazole the more reactive electrophile.[10]
Quantitative Reactivity Comparison
While direct kinetic data for these specific oxazole derivatives is sparse in the literature, the well-established principles of physical organic chemistry allow for a robust, semi-quantitative comparison. The enhanced reactivity of the bromo-derivative consistently leads to milder reaction conditions, shorter reaction times, and often, higher and cleaner product yields.[5]
| Parameter | 4-(Bromomethyl)oxazole | 4-(Chloromethyl)oxazole | Scientific Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a superior leaving group compared to chloride, lowering the activation energy of the SN2 transition state.[6][8][12] |
| Typical Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 6-24+ hours) | A more reactive electrophile achieves complete conversion in less time under comparable conditions.[5] |
| Typical Temperature | Lower (Room Temp. to 50°C) | Higher (50°C to reflux) | Overcoming the higher activation energy for C-Cl bond cleavage often requires increased thermal energy.[5][10] |
| Required Base Strength | Milder bases (e.g., K₂CO₃, Et₃N) are often sufficient. | May require stronger bases (e.g., NaH) or excess of weaker bases. | The higher reactivity of the bromide allows for the use of less aggressive bases, which can be beneficial for sensitive substrates.[5] |
| Solvent Choice | A wide range, including less polar aprotic solvents (THF, Acetonitrile). | Often requires polar aprotic solvents (DMF, DMSO) to facilitate the slower reaction. | Polar aprotic solvents are better at solvating the transition state, but their use can complicate product isolation. |
| Typical Yields | Generally Higher | Can be Lower | Milder conditions reduce the likelihood of side reactions or degradation of starting materials and products. |
Visualizing the Chemistry
To better understand the underlying processes, the following diagrams illustrate the reaction mechanism and a generalized laboratory workflow.
Field-Proven Experimental Protocols
The following protocols provide practical, side-by-side examples of a typical N-alkylation reaction, highlighting the necessary adjustments in conditions based on the choice of halide.
Protocol 1: N-Alkylation using 4-(Bromomethyl)oxazole (Milder Conditions)
This procedure leverages the high reactivity of the bromo-derivative, allowing for mild conditions suitable for a wide range of nucleophiles, including sensitive substrates.
Materials:
-
4-(Bromomethyl)oxazole (1.0 eq.)
-
Nitrogen-based nucleophile (e.g., primary amine, imidazole) (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Standard workup and purification reagents (Ethyl Acetate, Brine, Na₂SO₄)
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nitrogen nucleophile (1.1 eq.) and anhydrous acetonitrile.
-
Add potassium carbonate (1.5 - 2.0 eq.) to the suspension.
-
Add a solution of 4-(bromomethyl)oxazole (1.0 eq.) in acetonitrile to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature (20-25°C). If the reaction is sluggish, it may be gently warmed to 40-50°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.[5]
-
Work-up and Purification: Upon completion, filter off the inorganic salts and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated oxazole.
Protocol 2: N-Alkylation using 4-(Chloromethyl)oxazole (Forcing Conditions)
This procedure is adapted to overcome the lower reactivity of the chloro-derivative. The use of a stronger base or higher temperatures is typically required to achieve a reasonable reaction rate.
Materials:
-
4-(Chloromethyl)oxazole (1.0 eq.)
-
Nitrogen-based nucleophile (1.2 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.) OR a larger excess of K₂CO₃ (3.0 eq.)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nitrogen nucleophile (1.2 eq.) and anhydrous THF.[13][14][15]
-
Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise. (Caution: Hydrogen gas evolution) . Stir for 30 minutes at 0°C to allow for complete deprotonation.[13][14]
-
Slowly add a solution of 4-(chloromethyl)oxazole (1.0 eq.) in THF to the reaction mixture at 0°C.
-
Reaction Conditions: Allow the reaction to warm to room temperature, then heat to 60-80°C or reflux.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 8-24 hours for completion.[5]
-
Work-up and Purification: Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Conclusion and Strategic Recommendations
Experimental evidence and fundamental chemical principles unequivocally demonstrate that 4-(bromomethyl)oxazole is a more reactive and efficient electrophile than 4-(chloromethyl)oxazole for nucleophilic substitution reactions.
-
Choose 4-(Bromomethyl)oxazole when:
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Shorter reaction times are a priority.
-
Maximizing yield and minimizing side-product formation is critical.
-
-
Consider 4-(Chloromethyl)oxazole when:
-
The nucleophile is robust and can withstand harsher conditions (higher temperatures, stronger bases).
-
Cost of the starting material is a primary driver and potential compromises in yield and reaction time are acceptable.
-
The increased shelf-life or stability of the chloro-compound is a logistical advantage.
-
For drug development professionals and synthetic chemists, the choice is a strategic one. The upfront investment in the more reactive bromo-derivative often pays dividends in the form of simplified protocols, cleaner reaction profiles, and higher overall synthetic efficiency, particularly in the context of complex, multi-step syntheses.
References
- BenchChem. (2025). Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
- Reddit User Discussion. (2013). Cl vs Br in SN1 and SN2 reactions. r/chemhelp.
- Zhang, X.-M. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2261-2266.
- ResearchGate. (2025). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Request PDF.
- BenchChem. (2025). Reactivity Showdown: 2-Bromomethyl-4,5- diphenyl-oxazole vs. 2-Chloromethyl-4,5. BenchChem.
- Reddit User Discussion. (2025). How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. r/OrganicChemistry.
- KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I.
- Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1.
- Szwarc, M., & Taylor, J. W. (1954). Determination of Some Carbon‐Chlorine Bond Dissociation Energies. The Journal of Chemical Physics, 22(2), 270-274.
- Chemistry LibreTexts. (2021). 7.
- Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).
- BenchChem. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation Reactions Using 4-(Chloromethyl)-2-methoxypyridine.
- Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1644.
- BenchChem. (2025).
- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
- ResearchGate. (2025). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- MDPI. (n.d.).
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Khan Academy [khanacademy.org]
- 10. homework.study.com [homework.study.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-chlorophenyl)oxazole Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-chlorophenyl)oxazole scaffold has emerged as a promising framework in the design of novel anticancer agents. Its structural versatility allows for modifications at multiple positions, leading to a diverse range of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance based on available experimental data. We will explore how substitutions on the oxazole ring and the phenyl group influence their cytotoxic potential and delve into their potential mechanisms of action, providing a rationale for future drug design and development.
The 2-(4-chlorophenyl)oxazole Core: A Privileged Scaffold
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] This structural motif is present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-(4-chlorophenyl)oxazole core combines the oxazole ring with a 4-chlorophenyl group at the 2-position. This specific substitution pattern has been a focal point in medicinal chemistry due to the favorable physicochemical properties conferred by the chlorine atom, such as increased lipophilicity and metabolic stability, which can enhance drug-like characteristics.
Decoding the Structure-Activity Relationship: A Positional Analysis
The anticancer activity of 2-(4-chlorophenyl)oxazole derivatives is intricately linked to the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for designing more potent and selective drug candidates.
Substitution at the C5-Position of the Oxazole Ring: A Key Determinant of Potency
Systematic modifications at the 5-position of the oxazole ring have revealed its critical role in modulating anticancer activity. Studies on the closely related 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues have provided valuable insights that are likely transferable to the oxazole scaffold.[2]
A key observation is that the introduction of an additional aryl group at the C5-position can significantly enhance cytotoxicity. The electronic nature of the substituents on this aryl ring plays a crucial role.
-
Electron-donating groups: The presence of electron-donating groups, such as a methoxy (-OCH3) group, on the C5-aryl ring has been shown to be particularly beneficial for anticancer activity. For instance, a derivative with a 4-methoxyphenyl group at the 5-position of a 2-(4-chlorophenyl)-1,3,4-oxadiazole ring demonstrated superior anticancer activity compared to its analogue with a 4-fluorophenyl group.[2] This suggests that increased electron density on the C5-aryl ring may favor interactions with the biological target.
-
Electron-withdrawing groups: Conversely, the impact of electron-withdrawing groups is less straightforward and appears to be context-dependent.
Table 1: Comparison of Anticancer Activity of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole Analogues [2]
| Compound ID | C5-Aryl Substituent | Average Growth Percent (%) in NCI-60 Cell Line Screen |
| 4a | 4-Fluorophenyl | Lower than 4c |
| 4c | 4-Methoxyphenyl | 95.37 |
Note: While this data is for the 1,3,4-oxadiazole core, it provides a strong rationale for prioritizing electron-donating substituents at the C5-aryl position in the design of 2-(4-chlorophenyl)oxazole derivatives.
Modifications at the C4-Position of the Oxazole Ring: Exploring New Chemical Space
Systematic SAR studies focusing on the C4-position of the 2-(4-chlorophenyl)oxazole scaffold are less prevalent in the literature. However, a reported compound, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide, provides valuable insights into the potential of C4-substitutions.[3] In this molecule, a bulky and electron-withdrawing 4-chlorophenylsulfonyl group is present at the C4-position. This compound exhibited cytostatic effects against glioblastoma and gliosarcoma cell lines, highlighting that significant modifications at this position are well-tolerated and can lead to potent anticancer activity.[3]
This finding suggests that the C4-position is a viable point for introducing diverse functional groups to modulate the pharmacological profile of the scaffold. Further exploration of various substituents at this position is warranted to establish a clear SAR.
Substitution on the 2-(4-chlorophenyl) Ring: Fine-Tuning Activity
While the 4-chloro substitution on the phenyl ring at the 2-position of the oxazole is a common feature in many active compounds, exploring other substitution patterns on this ring could lead to improved potency and selectivity. The chlorine atom at the para position is thought to contribute to favorable hydrophobic interactions within the binding pocket of target proteins. Altering its position (ortho or meta) or replacing it with other halogens (e.g., fluorine, bromine) or different electronic groups could significantly impact the biological activity. Systematic studies in this area are needed to fully elucidate the SAR.
Potential Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer activity of 2-(4-chlorophenyl)oxazole derivatives is likely mediated through the inhibition of various key cellular targets involved in cancer cell proliferation and survival. While the precise mechanisms for this specific scaffold are still under investigation, insights can be drawn from studies on broader classes of oxazole derivatives.
Kinase Inhibition: Many small molecule anticancer drugs exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways. The 2-(4-chlorophenyl)oxazole scaffold shares structural similarities with known kinase inhibitors. Molecular docking studies on related 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues suggest that these compounds can bind to the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] The 4-chlorophenyl group often orients into a hydrophobic pocket, while the oxazole and the C5-substituent can form key interactions with the hinge region and other residues in the active site.
Induction of Apoptosis: Several oxazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4] This is a desirable characteristic for an anticancer agent as it leads to the elimination of malignant cells. The exact apoptotic pathways triggered by 2-(4-chlorophenyl)oxazole derivatives require further investigation but may involve the modulation of key regulatory proteins.
Workflow for Investigating Kinase Inhibition
Caption: Workflow for evaluating the kinase inhibitory activity of 2-(4-chlorophenyl)oxazole derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
The primary method for assessing the anticancer potential of newly synthesized compounds is through in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Detailed Protocol for MTT Assay
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of the 2-(4-chlorophenyl)oxazole derivatives in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO-containing medium) and a positive control (a known anticancer drug).
3. Incubation:
-
Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.
4. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.
Conclusion and Future Directions
The 2-(4-chlorophenyl)oxazole scaffold represents a valuable starting point for the development of novel anticancer agents. The available structure-activity relationship data, primarily from related heterocyclic systems, suggests that strategic modifications, particularly at the C5-position with electron-donating aryl groups, can significantly enhance cytotoxic potency. The C4-position also presents an opportunity for further chemical exploration to improve the pharmacological profile.
Future research should focus on a more systematic investigation of the SAR of the 2-(4-chlorophenyl)oxazole core itself. This includes the synthesis and evaluation of a broader range of derivatives with diverse substituents at the C4 and C5 positions of the oxazole ring, as well as on the 2-phenyl ring. Elucidating the precise molecular targets and mechanisms of action through techniques such as kinase profiling and apoptosis assays will be crucial for the rational design of more effective and selective anticancer drugs based on this promising scaffold.
References
-
Liu, X.-H., Lv, P.-C., Xue, J.-Y., Song, B.-A., & Zhu, H.-L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930–3935. [Link]
-
Ahsan, M. J., Singh Rathod, V. P., Singh, M., Sharma, R., Jadav, S. S., et al. (2013). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Medicinal Chemistry, 3(6), 294-297. [Link]
-
Demian, B. D., Youssif, B. G., & Abdel-Wahab, B. F. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7795-7810. [Link]
-
Basan, S., D'hooge, F., & Ekinci, D. (2020). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Research in Pharmaceutical Sciences, 15(5), 481–491. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved from [Link]
Sources
- 1. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Antic-cancer Activity of Novel Oxazole Compounds In Vitro
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is a paramount objective. Among the myriad of heterocyclic compounds being investigated, oxazole derivatives have garnered significant attention due to their demonstrated potential as potent anticancer agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in-vitro validation of the anticancer activity of novel oxazole compounds. Drawing from established methodologies and field-proven insights, this document will navigate the critical experimental stages, from initial cytotoxicity screening to the elucidation of the underlying mechanisms of action.
The anticancer properties of oxazole derivatives stem from their ability to interact with various molecular targets within cancer cells, leading to the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest. A thorough in-vitro evaluation is the foundational step in characterizing the therapeutic potential of these novel compounds before they can be considered for further preclinical and clinical development.
Section 1: Foundational Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating a novel oxazole compound is to determine its cytotoxic or cytostatic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.
Principle of the MTT Assay: This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT, primarily by mitochondrial dehydrogenases, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. Consequently, a decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel oxazole compound and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Data Presentation: Comparative Cytotoxicity
The IC50 values of the novel oxazole compounds should be compared against a standard anticancer drug, such as Doxorubicin, across a panel of cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) after 48h |
| Novel Oxazole 1 | MCF-7 (Breast) | [Insert Value] |
| Novel Oxazole 2 | A549 (Lung) | [Insert Value] |
| Doxorubicin | MCF-7 (Breast) | [Insert Value] |
| Doxorubicin | A549 (Lung) | [Insert Value] |
Caption: Comparative IC50 values of novel oxazole compounds and Doxorubicin.
Caption: Workflow of the MTT cytotoxicity assay.
Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays
Following the confirmation of cytotoxic activity, the next crucial step is to determine the mode of cell death induced by the novel oxazole compounds. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically does not elicit an inflammatory response.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
Principle of the Annexin V/PI Assay: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with the novel oxazole compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure the inclusion of the apoptotic population.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Principle of Apoptosis Detection by Annexin V/PI Staining.
Section 3: Investigating Cell Cycle Perturbations
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method to investigate these effects.
Principle of Cell Cycle Analysis with PI: PI is a fluorescent dye that intercalates with DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the novel oxazole compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting data on the fluorescence intensity of PI.
Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) in the treated population compared to the control group indicates that the oxazole compound interferes with cell cycle progression at that checkpoint.
Section 4: Probing the Molecular Mechanisms: Western Blotting
To delve deeper into the molecular pathways activated by the novel oxazole compounds, Western blotting is an indispensable technique. This method allows for the detection and quantification of specific proteins involved in apoptosis and cell cycle regulation.
Principle of Western Blotting: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is subsequently probed with primary antibodies specific to the target proteins. A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for the visualization and quantification of the protein of interest.
Key Apoptotic Markers for Western Blot Analysis:
-
Caspase-3: A key executioner caspase in the apoptotic pathway. Its cleavage from an inactive pro-caspase (35 kDa) to an active form (17/19 kDa fragments) is a hallmark of apoptosis.
-
PARP (Poly (ADP-ribose) polymerase): A substrate of activated caspase-3. Cleavage of PARP (116 kDa) into an 89 kDa fragment is another indicator of apoptosis.
-
Bcl-2 family proteins: These proteins regulate the intrinsic apoptotic pathway. An altered ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can signify the induction of apoptosis.
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Data Presentation: Western Blot Analysis
| Treatment | Pro-Caspase-3 (35 kDa) | Cleaved Caspase-3 (17/19 kDa) | Full-length PARP (116 kDa) | Cleaved PARP (89 kDa) |
| Control | [Band Intensity] | [Band Intensity] | [Band Intensity] | [Band Intensity] |
| Novel Oxazole 1 | [Band Intensity] | [Band Intensity] | [Band Intensity] | [Band Intensity] |
| Doxorubicin | [Band Intensity] | [Band Intensity] | [Band Intensity] | [Band Intensity] |
Caption: Representative Western blot data showing the effect of a novel oxazole compound on apoptotic markers.
Caption: General workflow for Western blot analysis.
Conclusion
The in-vitro validation of novel oxazole compounds is a multi-faceted process that requires a systematic and logical progression of experiments. By employing a combination of cytotoxicity assays, apoptosis detection methods, cell cycle analysis, and Western blotting, researchers can robustly characterize the anticancer activity of these promising therapeutic agents. The data generated from these in-vitro studies are critical for establishing a compound's mechanism of action and for making informed decisions regarding its advancement into further preclinical and clinical investigation. This guide provides a foundational framework to ensure that such evaluations are conducted with scientific rigor and integrity, ultimately contributing to the development of the next generation of cancer therapeutics.
References
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). Bentham Science. [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
- van Engeland, M., Nieland, L. J., Ramaekers, F. C., Schutte, B., & Reutelingsperger, C. P. (1998).
- Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of cell biology.
- Towbin, H., Staehelin, T., & Gordon, J. (1979). Electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets: procedure and some applications.
A Predictive Efficacy Analysis of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole and Structurally Related Analogs
Introduction
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The 2,4,5-trisubstituted oxazole framework allows for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles. This guide focuses on a specific, yet under-investigated molecule: 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole . Due to a lack of direct experimental data for this compound in the public domain, this document provides a predictive comparison of its potential efficacy by examining structurally similar compounds. By analyzing the structure-activity relationships (SAR) of related oxazole derivatives, we can infer the likely biological activities and guide future research directions for this promising molecule.
Our analysis will focus on two primary areas of therapeutic potential suggested by the structural motifs of the target compound: anticancer and anti-inflammatory activities. The presence of a chlorophenyl group is common in anti-inflammatory agents, while the chloromethyl moiety can act as a reactive handle for covalent modification of biological targets, a strategy sometimes employed in anticancer drug design.[4][5]
Comparative Efficacy of Structurally Similar Oxazole Derivatives
To build a predictive profile for this compound, we will analyze the reported activities of analogs where key structural features are conserved or minimally altered. The core structure can be deconstructed into three key positions: the 2-position (4-chlorophenyl), the 4-position (chloromethyl), and the 5-position (methyl).
Anticancer Activity
The anticancer potential of oxazole derivatives is well-documented, with many compounds exhibiting potent activity against various cancer cell lines.[2][3][6] A structurally related compound, 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-oxazole , is commercially available and noted for its utility as an intermediate in the synthesis of anti-cancer agents.[5] This suggests that the core scaffold of our target compound is indeed relevant for antiproliferative activity.
Further evidence comes from studies on 2,4,5-trisubstituted oxazoles. For instance, compounds with a substituted phenyl ring at the 2-position have demonstrated significant antiproliferative effects.[7] The nature and position of substituents on the phenyl ring, as well as the groups at the 4 and 5 positions of the oxazole ring, play a crucial role in determining the potency and selectivity of these compounds.[8]
| Compound/Derivative Class | Key Structural Features | Reported Anticancer Activity (IC50) | Target Cell Line(s) | Reference(s) |
| 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-oxazole | 2-(4-fluorophenyl), 4-(chloromethyl), 5-methyl | Not explicitly reported, but used as an intermediate for anti-cancer agents. | Not specified | [5] |
| 2,4,5-trisubstituted oxazoles (general) | Varied substituents at 2, 4, and 5 positions | Good antiproliferative activity, comparable to 5-fluorouracil in some cases. | Human prostatic and squamous cell carcinoma | [7] |
| 1,3-Oxazole sulfonamides | Halogenated aniline derivatives | GI50 values in the low micromolar to nanomolar range. | NCI-60 human tumor cell lines (particularly leukemia) | [8] |
Based on this data, it is reasonable to hypothesize that This compound possesses antiproliferative properties. The 4-chlorophenyl group is a common feature in many biologically active compounds, and the chloromethyl group at the 4-position could potentially engage in interactions with nucleophilic residues in target proteins, possibly leading to irreversible inhibition.
Anti-inflammatory Activity
The presence of a 2-(4-chlorophenyl) moiety is a recurring theme in compounds with anti-inflammatory activity.[4] Several studies have explored oxazole derivatives as inhibitors of key inflammatory mediators.[1][9] For instance, certain naphthoxazole derivatives bearing a 2-(4-chlorophenyl) substituent have been shown to inhibit lipoxygenase (LOX), a key enzyme in the inflammatory cascade.[1]
| Compound/Derivative Class | Key Structural Features | Reported Anti-inflammatory Activity | Target/Assay | Reference(s) |
| 2-(4-chlorophenyl)naphtho[1,2-d]oxazole | 2-(4-chlorophenyl) fused to a naphthalene ring | Significant LOX inhibition. | Lipoxygenase (LOX) inhibition assay | [1] |
| Thiazole/oxazole substituted benzothiazoles | 2-(4-chlorophenyl)benzothiazole core | Potent anti-inflammatory and analgesic effects. | Carrageenan-induced rat paw edema | [4] |
| General Oxazole Derivatives | Varied substitutions | Promising anti-inflammatory activity. | Carrageenan-induced rat paw edema | [9][10][11] |
Given these findings, This compound is a strong candidate for possessing anti-inflammatory properties. The 2-(4-chlorophenyl) group is a key pharmacophore for this activity. The contribution of the 4-(chloromethyl) and 5-methyl groups would need to be experimentally determined, but they likely influence the compound's overall physicochemical properties and binding affinity to inflammatory targets.
Experimental Protocols
To empirically determine the efficacy of this compound and validate the predictions made in this guide, the following experimental workflows are recommended.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the test compound on cancer cell lines.
Workflow Diagram:
MTT Assay Workflow
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This widely used animal model assesses the in vivo acute anti-inflammatory activity of a compound.[9][10][11]
Workflow Diagram:
Carrageenan-Induced Paw Edema Workflow
Step-by-Step Methodology:
-
Animal Handling: Use adult Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours after.
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Determine the percentage inhibition of edema by the test compound in comparison to the control group.
Conclusion and Future Directions
While direct experimental evidence for the biological efficacy of this compound is currently unavailable, a comparative analysis of structurally similar compounds strongly suggests its potential as both an anticancer and an anti-inflammatory agent. The presence of the 2-(4-chlorophenyl) moiety is a strong indicator of anti-inflammatory properties, while the overall 2,4,5-trisubstituted oxazole scaffold, particularly with a reactive 4-(chloromethyl) group, points towards possible antiproliferative activity.
The experimental protocols detailed in this guide provide a clear path forward for the empirical validation of these predictions. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to elucidate its precise mechanism of action and therapeutic potential. Further SAR studies, involving modifications at all three positions of the oxazole ring, will be crucial for optimizing the potency and selectivity of this promising chemical scaffold.
References
- Soares, A. R., et al. (2025).
- Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
- Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
- Kumar, A., et al. (2021).
-
Chem-Impex. (n.d.). 4-Chloromethyl-2-(4-fluorophenyl)-5-methyl-oxazole. Retrieved from [Link]
- Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry.
- Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Medicinal Chemistry.
- Garg, A. K., et al. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
- Kamal, A., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters.
- Wang, C., et al. (2013). Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists. ChemMedChem.
- Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry.
- Kakkar, S., & Narasimhan, B. (2019).
- Li, Y., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Topics in Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 7. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. jddtonline.info [jddtonline.info]
A Researcher's Guide to the Biological Evaluation of Substituted 4-(Chloromethyl)oxazoles: A Comparative Framework
For researchers, scientists, and drug development professionals, the journey from a synthesized chemical library to a promising drug candidate is paved with rigorous biological evaluation. This guide provides an in-depth, technically-grounded framework for assessing a library of substituted 4-(chloromethyl)oxazoles, a class of heterocyclic compounds recognized for their diverse and potent biological activities.
Oxazole derivatives are prominent structural motifs in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The 4-(chloromethyl)oxazole scaffold, in particular, offers a reactive handle for further chemical modification, making it an attractive starting point for the development of novel therapeutic agents. This guide will navigate the critical steps of biological evaluation, from initial cytotoxicity profiling to mechanistic studies, providing a comparative perspective against alternative therapeutic strategies.
I. Foundational Screening: Assessing Cytotoxicity and Establishing a Therapeutic Window
The initial step in evaluating any new chemical library is to determine the inherent cytotoxicity of the compounds. This is crucial for identifying a therapeutic window and prioritizing molecules with minimal off-target effects.[6][7] A tiered approach, starting with a broad cytotoxicity screen across multiple cell lines, is recommended.
Experimental Workflow: High-Throughput Cytotoxicity Screening
A common and robust method for initial cytotoxicity profiling is the use of quantitative high-throughput screening (qHTS).[6][7] This allows for the rapid assessment of a large number of compounds at multiple concentrations.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate a panel of relevant human cell lines (e.g., a cancer cell line like HeLa or a "normal" cell line like HEK 293) in 384-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add the library of substituted 4-(chloromethyl)oxazoles to the cells in a dose-response format (e.g., 7-point concentration series ranging from 0.1 nM to 100 µM). Include appropriate controls (vehicle-only and a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) for each compound.
This initial screen will identify compounds with potent cytotoxic activity and those with a favorable therapeutic index. It is essential to perform these assays on both cancerous and non-cancerous cell lines to assess for selective toxicity.[6][7]
II. Target-Based Evaluation: Unraveling the Mechanism of Action
Following the initial cytotoxicity screen, promising "hit" compounds should be investigated for their mechanism of action. Given the diverse biological activities of oxazoles, a number of potential targets could be explored, including enzymes and signaling pathways critical for cell survival and proliferation.
A. Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting the activity of specific enzymes. A standard operating procedure for an enzymatic activity inhibition assay is crucial for obtaining reliable and reproducible results.[8]
Protocol 2: Generic Enzyme Inhibition Assay
-
Reaction Setup: In a suitable buffer, combine the target enzyme, the library compound (at various concentrations), and a pre-determined concentration of the enzyme's substrate. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to detect competitive inhibitors effectively.[9]
-
Initiation and Incubation: Initiate the reaction by adding the final component (e.g., substrate or enzyme) and incubate at the optimal temperature for the enzyme.
-
Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9][10]
B. Signaling Pathway Analysis
Substituted oxazoles may also exert their effects by modulating specific signaling pathways. For instance, if the compounds show selective cytotoxicity towards cancer cells, investigating their impact on key cancer-related pathways like the PI3K/Akt or MAPK pathways would be a logical next step.
Diagram 1: Hypothetical Experimental Workflow for Biological Evaluation
Caption: A streamlined workflow for the biological evaluation of a chemical library.
III. Comparative Analysis: Benchmarking Against Existing Alternatives
To understand the true potential of a new chemical series, it is essential to compare its performance against existing drugs or tool compounds that target the same biological space. This comparative analysis provides context for the potency, selectivity, and novelty of the 4-(chloromethyl)oxazole library.
Table 1: Hypothetical Comparative Data for a Lead 4-(Chloromethyl)oxazole
| Compound | Target/Pathway | IC50 (nM) | Cytotoxicity (HeLa, IC50 µM) | Cytotoxicity (HEK 293, IC50 µM) | Selectivity Index (Normal/Cancer) |
| Lead Oxazole (Cpd-X) | Kinase Y | 50 | 1.2 | > 25 | > 20.8 |
| Reference Drug A | Kinase Y | 75 | 2.5 | 15 | 6.0 |
| Reference Drug B | Kinase Z | 120 | 5.0 | 10 | 2.0 |
This table illustrates how a lead compound from the oxazole library might compare favorably to existing drugs in terms of both potency and selectivity.
IV. Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization
Systematic modification of the substituents on the oxazole ring and analysis of the resulting changes in biological activity are crucial for understanding the structure-activity relationship (SAR).[1][2][11] This knowledge guides the rational design of more potent and selective analogs.
Diagram 2: Illustrative Structure-Activity Relationship
Caption: A simplified diagram illustrating SAR principles for the oxazole scaffold.
V. Early ADME Profiling: Assessing Drug-like Properties
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk drug candidates and improve the efficiency of the drug discovery process.[12][13][14][15] In vitro ADME assays provide essential data on a compound's potential bioavailability and metabolic stability.[12][13][16]
Key in vitro ADME assays to consider include:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic clearance.[12][13]
-
Permeability: Evaluated using cell-based models like Caco-2 to predict intestinal absorption.[12]
-
Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and efficacy.[12]
-
CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[12][17]
Conclusion
The biological evaluation of a library of substituted 4-(chloromethyl)oxazoles requires a systematic and multi-faceted approach. By integrating high-throughput screening, detailed mechanistic studies, comparative analysis, and early ADME profiling, researchers can effectively identify and optimize promising lead compounds. This comprehensive guide provides a robust framework to navigate the complexities of early-stage drug discovery and unlock the therapeutic potential of this versatile chemical scaffold.
References
-
Charles River Laboratories. In Vitro ADME Assays. [Link]
-
ICE Bioscience. In Vitro ADME Assays and Services. [Link]
-
BioDuro. In Vitro ADME. [Link]
-
Royal Society of Chemistry. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Agilent. ADME Assays. [Link]
-
National Center for Biotechnology Information. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. [Link]
-
PubMed. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening. [Link]
-
ResearchGate. Structure activity relationship of synthesized compounds. [Link]
-
PubMed Central. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. [Link]
-
National Center for Biotechnology Information. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. [Link]
-
PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]
-
National Center for Biotechnology Information. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. [Link]
-
African Journals Online. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]
-
National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
-
Frederick National Laboratory for Cancer Research. Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. [Link]
-
National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. [Link]
-
Semantic Scholar. Cytotoxicity tests for high-throughput drug discovery. [Link]
-
Stanford Libraries. Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. [Link]
-
Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]
-
National Center for Biotechnology Information. A comprehensive review on biological activities of oxazole derivatives. [Link]
-
bioRxiv. A highly stringent high-throughput screening assay for identifying transcription-modulating agents of HIV-1 latency. [Link]
-
PubMed. Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists. [Link]
-
PubMed. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. [Link]
-
ResearchGate. (PDF) A comprehensive review on biological activities of oxazole derivatives. [Link]
-
PubMed. Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. [Link]
-
International Journal of Medical and Pharmaceutical Research. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]
-
MDPI. Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. [Link]
-
PubMed. Synthesis and biological evaluation of novel azole derivatives as selective potent inhibitors of brassinosteroid biosynthesis. [Link]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmpr.in [ijmpr.in]
- 6. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. agilent.com [agilent.com]
- 17. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Confirmation of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For heterocyclic compounds such as 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole, a molecule with potential applications in medicinal chemistry, a multi-faceted spectroscopic approach is not just recommended, but essential.[1][2] This guide provides a comprehensive framework for researchers to confirm the structure of this target molecule, comparing predicted spectral data with anticipated experimental outcomes. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
The Strategic Importance of Orthogonal Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the connectivity and spatial relationships of atoms within the molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like CDCl₃ is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the surrounding functional groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.9-8.1 | Doublet | 2H | Ar-H (ortho to oxazole) | Protons on the 4-chlorophenyl ring ortho to the electron-withdrawing oxazole ring are expected to be deshielded and appear downfield. |
| ~7.4-7.6 | Doublet | 2H | Ar-H (meta to oxazole) | Protons on the 4-chlorophenyl ring meta to the oxazole ring will be less deshielded than the ortho protons. |
| ~4.6 | Singlet | 2H | -CH₂Cl | The methylene protons adjacent to the electronegative chlorine atom and the oxazole ring are expected to be significantly deshielded. |
| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons attached to the oxazole ring will appear as a singlet in the upfield region. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~161 | C=N (Oxazole C2) | The carbon atom double-bonded to nitrogen in the oxazole ring is expected to be significantly downfield. |
| ~149 | C-O (Oxazole C5) | The carbon atom adjacent to the oxygen in the oxazole ring. |
| ~136 | C-Cl (Aromatic) | The aromatic carbon atom bonded to the chlorine atom. |
| ~129 | Ar-C (ortho to oxazole) | Aromatic carbons ortho to the oxazole substituent. |
| ~128 | Ar-C (meta to oxazole) | Aromatic carbons meta to the oxazole substituent. |
| ~127 | Ar-C (ipso) | The aromatic carbon atom attached to the oxazole ring. |
| ~125 | C-CH₂Cl (Oxazole C4) | The carbon atom of the oxazole ring bearing the chloromethyl group. |
| ~35 | -CH₂Cl | The aliphatic carbon of the chloromethyl group. |
| ~11 | -CH₃ | The methyl carbon, appearing in the upfield region. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., PENDANT or DEPT) can be used to aid in the assignment of carbon multiplicities. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₁₁H₉Cl₂NO, the expected monoisotopic mass is approximately 241.0061 g/mol .[3]
Predicted Mass Spectrum Data
Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺) and several characteristic fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (M, M+2, M+4).
| Predicted m/z | Ion | Rationale |
| ~241/243/245 | [C₁₁H₉Cl₂NO]⁺ (M⁺) | The molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |
| ~206/208 | [M - Cl]⁺ | Loss of a chlorine radical. |
| ~192/194 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |
| ~139/141 | [ClC₆H₄CO]⁺ | Fragmentation of the oxazole ring leading to the 4-chlorobenzoyl cation. |
| ~111/113 | [ClC₆H₄]⁺ | The 4-chlorophenyl cation. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Analyze the resulting ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements, which can further confirm the elemental composition of the fragments.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds.
Predicted Infrared Absorption Data
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~3100-3000 | C-H stretch (aromatic) | Characteristic stretching vibrations of C-H bonds on the phenyl and oxazole rings. |
| ~2950-2850 | C-H stretch (aliphatic) | Stretching vibrations of the methyl and chloromethyl groups. |
| ~1650-1600 | C=N stretch | Characteristic stretching vibration of the carbon-nitrogen double bond within the oxazole ring.[4] |
| ~1590-1450 | C=C stretch (aromatic) | Skeletal vibrations of the aromatic phenyl ring. |
| ~1250-1000 | C-O-C stretch | Asymmetric and symmetric stretching vibrations of the ether linkage within the oxazole ring.[1][4] |
| ~850-800 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond on the aromatic ring. |
| ~750-650 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond in the chloromethyl group. |
Experimental Protocol for Infrared Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a quicker analysis, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a solution.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.[5] The presence of the 4-chlorophenyl and oxazole rings suggests that the compound will absorb in the UV region.
Predicted UV-Vis Absorption Data
| Predicted λmax (nm) | Electronic Transition | Rationale |
| ~250-280 | π → π* | This absorption is expected due to the conjugated π-system of the 2-(4-chlorophenyl)-5-methyloxazole core. Substituents on the oxazole ring can influence the absorption characteristics.[5] |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile, of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference. The absorption spectrum should be recorded over a range of approximately 200-400 nm.
Integrated Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Integrated workflow for the spectroscopic confirmation of the target molecule.
Conclusion
The structural elucidation of this compound is a critical step in its development for potential applications. By systematically applying a suite of spectroscopic techniques—NMR, MS, IR, and UV-Vis—and comparing the experimental data with the predicted values outlined in this guide, researchers can achieve an unambiguous structural confirmation. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for further investigation of this promising heterocyclic compound.
References
- AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing.
- Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies.
- Connect Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Connect Journals.
- JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
- PubChem. (n.d.). 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole. PubChem.
- ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. ResearchGate.
- Sigma-Aldrich. (n.d.). 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Sigma-Aldrich.
Sources
assessing the purity of synthesized 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole by HPLC
An In-Depth Technical Guide to Assessing the Purity of Synthesized 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole by High-Performance Liquid Chromatography
As a Senior Application Scientist, this guide provides a comprehensive framework for the purity assessment of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The accurate determination of its purity is paramount for ensuring the reliability and reproducibility of downstream applications. This document moves beyond a simple recitation of methods to offer a comparative analysis of HPLC strategies, grounded in the principles of chromatographic separation and validated against industry standards.
The Analytical Imperative: Why Purity Matters
The subject molecule, this compound, possesses multiple reactive sites. The chloromethyl group is susceptible to nucleophilic substitution, while the oxazole ring itself can participate in various reactions[1]. Consequently, impurities arising from the synthesis—such as unreacted starting materials, isomers, or degradation products—can lead to unpredictable side reactions, lower yields in subsequent steps, and introduce confounding variables in biological assays.
The synthesis of substituted oxazoles, often achieved through methods like the Robinson-Gabriel synthesis or the van Leusen reaction, can generate a profile of related impurities[2][3]. Therefore, a robust analytical method is not merely a quality control checkpoint but a critical tool for synthetic route optimization. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the industry standard for separating and quantifying small organic molecules due to its high resolution, sensitivity, and reproducibility[4][5].
Strategic Method Development: A Comparative Approach
The choice of HPLC parameters directly impacts the quality of the separation. For a hydrophobic molecule like this compound, a reversed-phase (RP) approach is the logical starting point, where a nonpolar stationary phase is paired with a polar mobile phase[5][6]. We will compare two common RP-HPLC strategies: a rapid screening method and a high-resolution method.
-
Method A: Rapid Isocratic Elution. This approach is designed for high-throughput screening where speed is essential. It uses a constant mobile phase composition to quickly elute the main compound.
-
Method B: High-Resolution Gradient Elution. This method employs a changing mobile phase composition, starting with a higher polarity and gradually increasing the organic solvent concentration. This is ideal for separating the main peak from closely eluting impurities that might be missed in a fast isocratic run[7].
The following workflow outlines the process from sample preparation to final purity analysis.
Caption: High-level workflow for HPLC purity assessment.
Comparative Data Summary
The table below presents hypothetical data from the two methods to illustrate the trade-offs between speed and resolution.
| Parameter | Method A (Rapid Isocratic) | Method B (High-Resolution Gradient) | Rationale for Performance |
| Column | C18, 50 x 4.6 mm, 2.7 µm | C18, 150 x 4.6 mm, 3.5 µm | A longer column provides more theoretical plates, enhancing separation efficiency. |
| Mobile Phase | 75% Acetonitrile / 25% Water | Gradient: 60% to 90% Acetonitrile over 10 min | Gradient elution effectively separates compounds with different hydrophobicities. |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | A slightly lower flow rate can improve resolution on longer columns. |
| Run Time | 5 minutes | 15 minutes | The gradient and longer column necessitate a longer analysis time. |
| Retention Time (Main Peak) | 2.8 min | 9.5 min | Longer retention generally correlates with better separation. |
| Resolution (Main Peak vs. Impurity 1) | 1.4 | 2.5 | A resolution ≥ 2.0 indicates baseline separation, which is achieved by Method B. |
| Tailing Factor (Main Peak) | 1.3 | 1.1 | Better peak shape (closer to 1.0) is often seen with optimized gradient methods. |
| Best Use Case | Routine in-process control, reaction monitoring. | Final product release, impurity profiling, method validation. | Choose the method that aligns with the analytical objective. |
Recommended Protocol: High-Resolution RP-HPLC (Method B)
This detailed protocol for Method B provides a robust system for accurately determining the purity of this compound and resolving potential process-related impurities.
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: C18 stationary phase, 150 mm length x 4.6 mm I.D., 3.5 µm particle size.[8]
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Sample Diluent: Acetonitrile.
-
Sample: Synthesized this compound.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (Oxazole and phenyl rings provide strong UV absorbance at this wavelength).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 min: 60% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 60% B
-
15.0 min: 60% B (Post-run equilibration)
-
Step-by-Step Procedure
-
Mobile Phase Preparation: Prepare the required volumes of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Degas both solvents using an appropriate method, such as sonication or vacuum filtration.
-
System Preparation: Purge the HPLC system with the mobile phases. Equilibrate the column with the initial mobile phase composition (60% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Standard/Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (diluent only) to confirm a clean baseline, followed by the sample injection.
-
Data Acquisition: Run the sequence.
-
Data Processing: After the run is complete, integrate the peaks in the resulting chromatogram. Calculate the purity using the area percent normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Caption: Detailed experimental workflow for Method B.
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the developed method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10][11] Validation demonstrates that the method is reliable, reproducible, and accurate.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or matrix components.[12][13] | Peak for the main compound is well-resolved from other peaks (Resolution > 2.0). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[12] | Correlation coefficient (r²) ≥ 0.998 for a plot of concentration vs. peak area. |
| Accuracy | To measure the closeness of the test results to the true value. Often assessed via spike/recovery experiments.[9][13] | Recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] | Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9] | Typically a signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).[14] | System suitability parameters (e.g., resolution, tailing) remain within acceptable limits. |
Conclusion
The purity assessment of synthesized this compound is effectively achieved using a validated, high-resolution reversed-phase HPLC method. While rapid isocratic methods serve well for in-process checks, a gradient elution strategy using a C18 column provides the necessary resolution to separate and accurately quantify the main compound while profiling potential process-related impurities. Adherence to a systematic protocol and rigorous method validation in line with ICH guidelines ensures that the purity data generated is accurate, reliable, and fit for purpose in a demanding research and drug development environment.[10][11]
References
-
Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites. PubMed Central. Available at: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
Reversed Phase Chromatography. Cytiva. Available at: [Link]
- HPLC method for purifying organic compounds.Google Patents.
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). Available at: [Link]
-
Reversed-phase chromatography. Wikipedia. Available at: [Link]
-
Comprehensive Solid-Phase Extraction Method for Persistent Organic Pollutants. Validation and Application to the Analysis of Persistent Chlorinated Pesticides. ACS Publications. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
-
Synthesis of 4-chloromethyl-2-p-chlorophenyl-5-methylimidazole hydrochloride. Mol-Instincts. Available at: [Link]
-
Development, validation and application of an HPLC method for phenol electrooxidation products in the presence of chloride. Ingenta Connect. Available at: [Link]
-
Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
-
Oxazole.pdf. CUTM Courseware. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. ualberta.ca [ualberta.ca]
- 8. Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles: A Comparative Analysis
Introduction: The Enduring Significance of the Oxazole Scaffold
The 2,4,5-trisubstituted oxazole motif is a privileged heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its prevalence in medicinal chemistry underscores the importance of efficient and versatile synthetic strategies for its construction. The ability to introduce a diverse array of substituents at the 2, 4, and 5-positions allows for the fine-tuning of steric and electronic properties, which is crucial for optimizing biological activity and developing novel therapeutic agents. This guide provides a comparative analysis of the most prominent synthetic routes to 2,4,5-trisubstituted oxazoles, offering insights into their mechanisms, substrate scope, and practical considerations to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Classical Approaches: The Foundation of Oxazole Synthesis
The venerable methods for oxazole synthesis have laid the groundwork for heterocyclic chemistry and continue to be relevant in modern synthetic laboratories.
The Robinson-Gabriel Synthesis
First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, the Robinson-Gabriel synthesis is a robust and straightforward method for the formation of oxazoles via the cyclodehydration of 2-acylamino ketones.[2][3] This reaction is typically promoted by strong acids, which facilitate the intramolecular cyclization and subsequent dehydration to furnish the aromatic oxazole ring.
Mechanism and Causality:
The reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack from the enol form of the adjacent ketone, leading to a five-membered cyclic intermediate. Subsequent dehydration, driven by the formation of a stable aromatic system, yields the 2,4,5-trisubstituted oxazole. The choice of a strong acid and dehydrating agent is critical to drive the equilibrium towards the product.
Sources
A Comparative Guide to the In Vivo Efficacy of Promising Oxazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The oxazole heterocycle is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2][3]. Its unique electronic characteristics and ability to engage in diverse molecular interactions make it a privileged scaffold in the design of targeted therapies[4]. This guide provides a comparative analysis of the in vivo efficacy of two promising oxazole-containing drug candidates, Crenolanib and Adavosertib (AZD1775), focusing on their performance in preclinical cancer models, the causality behind the experimental designs, and the detailed protocols that validate their therapeutic potential.
Candidate 1: Crenolanib (A Benzimidazole-Oxazole Derivative)
Crenolanib is a potent, orally available tyrosine kinase inhibitor (TKI) that targets class III receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors (PDGFRα/β). Its primary indication is for Acute Myeloid Leukemia (AML) harboring FLT3 mutations, which are common drivers of this aggressive malignancy and are associated with poor clinical outcomes[5][6].
Mechanism of Action: Targeting FLT3 in AML
FLT3 is a receptor tyrosine kinase that, when mutated (e.g., via internal tandem duplication or ITD), becomes constitutively active, leading to uncontrolled proliferation of myeloid precursors. Crenolanib is a Type I TKI, meaning it binds to the active conformation of the kinase's ATP-binding pocket, effectively shutting down the aberrant downstream signaling cascades (e.g., PI3K/AKT, MAPK) that drive leukemic cell survival and growth. A key advantage of Crenolanib is its potent activity against the D835 kinase domain mutation, a common mechanism of resistance to other FLT3 inhibitors[5][6][7][8].
In Vivo Efficacy in a Drug-Resistant AML Xenograft Model
The trustworthiness of preclinical data hinges on the use of clinically relevant models. For Crenolanib, a key challenge was to demonstrate efficacy against resistance-conferring mutations. Researchers therefore utilized a murine xenograft model established with human AML cells (MOLM-13) engineered to express a dual FLT3-ITD/D835Y mutation, which confers resistance to first-generation FLT3 inhibitors like sorafenib[5][8].
Experimental Rationale:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used because they cannot reject the transplanted human cancer cells, allowing the tumor to grow.
-
Cell Line: The MOLM-13 cell line is widely used as it harbors the FLT3-ITD mutation. The sorafenib-resistant, D835Y-mutated version specifically tests Crenolanib's ability to overcome known clinical resistance[5].
-
Bioluminescence Imaging: Cells are transduced with a luciferase gene. This allows for non-invasive, longitudinal monitoring of the total tumor burden in real-time by measuring light emission after injecting the substrate, luciferin. This is a powerful method for assessing systemic disease like leukemia and is more robust than relying solely on survival endpoints.
-
Controls: A vehicle control group (receiving the solvent without the drug) is essential to demonstrate that any observed anti-tumor effect is due to the drug itself and not the delivery vehicle.
Detailed Experimental Protocol: AML Xenograft Study
-
Cell Culture & Implantation:
-
Culture MOLM-13-RES-luc cells (expressing FLT3-ITD/D835Y and luciferase) under standard sterile conditions.
-
On Day 0, inject 5 x 10⁶ cells intravenously (i.v.) into sub-lethally irradiated 6- to 8-week-old NOD/SCID mice. The irradiation helps to further suppress the host immune system, improving engraftment.
-
-
Treatment Regimen:
-
After 3 days to allow for cell engraftment, randomize mice into two groups (n=10 per group):
-
Vehicle Control: Administer vehicle (e.g., 0.5% methylcellulose) by oral gavage once daily.
-
Crenolanib Group: Administer Crenolanib at a clinically relevant dose (e.g., 30 mg/kg) by oral gavage once daily.
-
-
-
Efficacy Monitoring:
-
Bioluminescence Imaging: Once weekly, anesthetize mice and administer D-luciferin (150 mg/kg) intraperitoneally. After 10 minutes, image the mice using an in vivo imaging system (IVIS) to quantify the bioluminescent signal (photon flux).
-
Survival: Monitor mice daily for signs of morbidity (weight loss, lethargy, hind-limb paralysis). The primary endpoint is survival. Euthanize mice when they meet pre-defined endpoint criteria.
-
-
Data Analysis:
-
Compare the tumor burden between groups using the bioluminescence data (e.g., with a two-way ANOVA).
-
Analyze survival data using Kaplan-Meier curves and compare them with a log-rank test. A p-value < 0.05 is considered statistically significant.
-
In Vivo Efficacy Data Summary
| Drug Candidate | Indication | Animal Model | Key Efficacy Metric | Result | Citation |
| Crenolanib | Drug-Resistant AML | MOLM-13-RES Xenograft | Prolonged Survival | Significantly prolonged survival compared to vehicle control (P < .01) | [5] |
| Crenolanib | Drug-Resistant AML | MOLM-13-RES Xenograft | Tumor Burden | Significantly reduced leukemic cell growth as measured by bioluminescence | [5] |
Candidate 2: Adavosertib (AZD1775, A Pyrazolopyrimidine-Oxazole Derivative)
Adavosertib is a first-in-class, potent, and selective small-molecule inhibitor of the WEE1 kinase[9][10]. WEE1 is a critical regulator of the G2/M cell cycle checkpoint. The therapeutic strategy behind WEE1 inhibition is to exploit a common vulnerability of cancer cells: the loss of the G1 checkpoint, often due to mutations in the TP53 tumor suppressor gene[11].
Mechanism of Action: Synthetic Lethality via Checkpoint Ablation
Normal cells have two primary checkpoints to halt the cell cycle and repair DNA damage: the G1/S checkpoint (controlled by p53) and the G2/M checkpoint (controlled by WEE1). Many cancers, such as high-grade serous ovarian cancer, have mutated TP53, making their G1 checkpoint dysfunctional[9][11]. These cells become critically dependent on the G2/M checkpoint to repair DNA damage before entering mitosis.
By inhibiting WEE1 with Adavosertib, this last line of defense is removed. The cancer cells are forced to enter mitosis prematurely with damaged DNA, leading to a phenomenon called "mitotic catastrophe" and subsequent apoptotic cell death[10][11]. This approach, where inhibiting one protein (WEE1) is lethal only in the context of a pre-existing mutation (in TP53), is a classic example of synthetic lethality.
In Vivo Efficacy in an Ovarian Cancer Xenograft Model
To test this hypothesis in vivo, researchers often use patient-derived xenograft (PDX) models or established cell line xenografts with known TP53 mutations. The combination of Adavosertib with a DNA-damaging agent like carboplatin is a key clinical strategy, as the chemotherapy induces the DNA damage that the WEE1 inhibitor then capitalizes on[9][12].
Experimental Rationale:
-
Animal Model: Athymic nude or NOD/SCID mice are used to host human ovarian cancer xenografts.
-
Tumor Model: Subcutaneous injection of a TP53-mutated ovarian cancer cell line (e.g., OVCAR3) allows for easy and precise measurement of tumor volume over time using calipers. This is the gold standard for assessing solid tumor growth inhibition.
-
Combination Therapy: The study design must include arms for vehicle, Adavosertib alone, carboplatin alone, and the combination. This is crucial to demonstrate synergy—that the combination is more effective than the additive effects of each single agent.
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I Study Evaluating WEE1 Inhibitor AZD1775 As Monotherapy and in Combination With Gemcitabine, Cisplatin, or Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
The procedures outlined herein are grounded in the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and guided by best practices in laboratory safety.
Hazard Assessment and Triage: Understanding the Risks
Before any disposal process begins, a thorough understanding of the potential hazards is critical. Based on the chemical structure—a chlorinated phenyl group, a chloromethyl reactive site, and an oxazole core—we can infer the following primary hazards:
-
Toxicity: Halogenated organic compounds can exhibit significant toxicity if ingested, inhaled, or absorbed through the skin. Similar compounds are often classified as harmful or toxic.[1][2][3]
-
Corrosivity: The presence of the chloromethyl group suggests the potential for the compound to be corrosive, causing severe skin burns and eye damage upon contact.[4][5][6][7]
-
Environmental Hazard: Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life. Improper disposal can lead to long-term ecological damage.[8][9]
Due to these inherent risks, 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole must be treated as hazardous waste .
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the anticipated chemical properties.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves (minimum thickness of 4 mil) | Nitrile gloves offer good protection against chlorinated solvents and many organic compounds.[10][11][12][13][14] Always inspect gloves for tears or degradation before use. For prolonged contact, consider double-gloving or using thicker gloves. |
| Eye Protection | Chemical safety goggles and a face shield | Provides protection against splashes and vapors that can cause severe eye irritation or damage.[4][5][6] |
| Lab Coat | Flame-resistant lab coat with tight-fitting cuffs | Protects skin from accidental contact and prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is essential to prevent inhalation of potentially toxic vapors or dust. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2][4][5] |
Spill Management: Immediate and Controlled Response
Accidents happen. A well-defined spill response plan is crucial for minimizing exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before re-entering the area, don the full PPE outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading. For solid spills, gently cover the material with an absorbent to prevent dust from becoming airborne.
-
Neutralize (if applicable and safe): For small, manageable spills, a neutralizing agent may be considered if the chemical's reactivity is well understood. However, for an unknown or highly reactive compound, this step should be skipped.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools if the compound is in a flammable solvent.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated PPE, absorbent materials, and cleaning supplies must be placed in the hazardous waste container.
-
Seek Medical Attention: If there is any skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][3][4][5][6]
Disposal Workflow: A Step-by-Step Decision Process
The disposal of this compound must adhere to the "cradle-to-grave" management of hazardous materials as mandated by the EPA's RCRA.[15][16][17][18] This means its journey from your lab to its final disposal is rigorously tracked and documented.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Detailed Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Collect pure, solid this compound and any contaminated disposable lab supplies (e.g., weigh boats, contaminated gloves) in a dedicated, robust, and sealable container.
-
Liquid Waste: If the compound is in a solvent, collect the solution in a compatible, leak-proof, and sealable container. Ensure the container material is resistant to chlorinated organic solvents.
-
-
Labeling:
-
Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Corrosive").[17]
-
-
Segregation and Storage:
-
Institutional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Your EHS office will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
-
Ultimate Disposal Method:
-
The preferred and most environmentally sound method for the disposal of chlorinated organic compounds is high-temperature incineration.[8][19] This process breaks down the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride. The hydrogen chloride is then removed from the exhaust stream using scrubbers.[8]
-
Conclusion: A Culture of Safety
The responsible disposal of this compound is a critical component of our professional and ethical obligations as scientists. By adhering to these procedures, we not only comply with federal and local regulations but also foster a culture of safety and environmental responsibility within our laboratories. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
-
Dunn, K. L. (1971). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 5(4), 342-344. Retrieved from [Link]
-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]
-
Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
WorkSafe GEAR Australia. (2025, December 16). Are Nitrile Gloves Chemical Resistant? Retrieved from [Link]
-
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
-
ACS Publications. (2023, April 4). Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. Retrieved from [Link]
-
SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS. Retrieved from [Link]
Sources
- 1. staging.keyorganics.net [staging.keyorganics.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. worksafegear.com.au [worksafegear.com.au]
- 13. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 14. soscleanroom.com [soscleanroom.com]
- 15. epa.gov [epa.gov]
- 16. Hazardous waste - Wikipedia [en.wikipedia.org]
- 17. axonator.com [axonator.com]
- 18. youtube.com [youtube.com]
- 19. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole, focusing on the critical role of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure to build a culture of intrinsic safety within your laboratory.
Understanding the Hazard: A Prerequisite for Protection
Before any handling protocols are established, a thorough understanding of the compound's hazard profile is essential. This compound is classified with several key hazards that directly inform our PPE strategy. According to safety data sheets, this compound is harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2][3] These classifications necessitate a multi-faceted approach to personal protection, ensuring all potential routes of exposure—ingestion, dermal contact, and inhalation—are adequately addressed.
The Hierarchy of Controls: Situating PPE in a Broader Safety Context
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. A robust safety protocol always begins with eliminating or substituting the hazard where possible, followed by implementing engineering and administrative controls. PPE is designed to protect you when these other controls cannot entirely eliminate the risk.
Caption: The Hierarchy of Controls, prioritizing measures from most to least effective.
Core PPE Requirements: Your Essential Armor
Based on the hazard profile, the following PPE is mandatory when handling this compound in any form (solid or in solution).
Eye and Face Protection: Shielding from Irritants
-
Rationale: The compound is classified as causing serious eye irritation.[2] Accidental splashes are a primary risk during weighing, transfer, and reaction workups.
-
Protocol:
-
Mandatory: Wear ANSI Z87-certified chemical safety goggles that provide a complete seal around the eyes.[4] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[4]
-
Recommended for High-Risk Tasks: When handling larger quantities (>5g) or performing operations with a significant splash risk (e.g., quenching a reaction, pressure filtration), supplement goggles with a full-face shield.[5]
-
Skin and Body Protection: The Primary Barrier
-
Rationale: The compound causes skin irritation, and repeated dermal contact with halogenated organic compounds can lead to systemic absorption.[2][3]
-
Protocol:
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure cuff is required.[4] This should be kept fully buttoned to provide maximum coverage.
-
Gloves: Nitrile gloves are the standard for providing splash protection against a wide range of chemicals.[4] For prolonged handling or in situations with a high risk of immersion, consider double-gloving or using thicker, chemical-resistant gloves. Always check the manufacturer's compatibility chart for specific solvents being used.
-
Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[4]
-
Respiratory Protection: Guarding Against Inhalation
-
Rationale: The compound may cause respiratory irritation.[2][3] This is particularly a concern when handling the solid powder, which can become airborne.
-
Protocol:
-
Primary Control: All handling of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Secondary Control: If a fume hood is not available or if engineering controls are insufficient to prevent the generation of dust or aerosols, a NIOSH-approved respirator is required.[7] A half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filters would be appropriate.
-
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends beyond personal protection to include operational procedures and proper disposal.
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Wash hands thoroughly.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on the respirator (if required), ensuring a proper fit-check.
-
Put on safety goggles.
-
Put on gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat, turning it inside out as you remove it.
-
Wash hands.
-
Remove safety goggles.
-
Remove the respirator (if used).
-
Wash hands thoroughly with soap and water.
Spill Response and Disposal
-
Spill Containment: In the event of a spill, evacuate the immediate area and alert colleagues.[6] Don appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material like vermiculite or sand.[2] Collect the material into a sealed container for hazardous waste.[6]
-
Disposal of Contaminated Materials: All PPE that comes into contact with this compound must be considered contaminated.
-
Disposable Items: Gloves, bench paper, and other disposable items should be placed in a designated hazardous waste container.
-
Chemical Waste: The compound and any solutions containing it must be disposed of in accordance with local, state, and federal regulations.[6][8] Do not pour chemical waste down the drain.[9]
-
Summary of PPE Recommendations
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Lab Coat, Nitrile Gloves | Required: Chemical Fume Hood |
| Preparing Solutions | Safety Goggles | Lab Coat, Nitrile Gloves | Required: Chemical Fume Hood |
| Running Reaction | Safety Goggles | Lab Coat, Nitrile Gloves | Required: Chemical Fume Hood |
| Workup/Extraction | Safety Goggles, Face Shield | Lab Coat, Nitrile Gloves | Required: Chemical Fume Hood |
| Spill Cleanup | Safety Goggles, Face Shield | Lab Coat, Double Gloves | NIOSH-Approved Respirator |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[2][6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[11]
By integrating these expert-driven protocols and understanding the rationale behind them, your team can handle this compound with the highest degree of safety, fostering a laboratory environment where scientific advancement and personal well-being are mutually reinforcing.
References
- MedchemExpress. (2025). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole.
- Fluorochem. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- BASF. (2022). Safety data sheet according to UN GHS 4th rev.
- The Sarpong Group, University of California, Berkeley. (2016). Carcinogens Standard Operating Procedure.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- University of Minnesota. (n.d.). Personal Protective Equipment. Retrieved from Environmental Health & Safety Services.
- United States Environmental Protection Agency. (2025). Personal Protective Equipment.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Chemistry LibreTexts. (2021). Proper Protective Equipment.
- American College of Clinical Pharmacy. (n.d.). EMERGENCY PREPAREDNESS - TOXICOLOGY.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- National Oceanic and Atmospheric Administration. (n.d.). chlormephos - Report.
- University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from URI Environmental Health and Safety.
- State of Michigan. (n.d.). Revised Recommendations for Medical Providers regarding Chemical Terrorism.
- Georganics. (2011). (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet.
- Benchchem. (2025). In-Depth Technical Guide to the Safety and Handling of 4-Chlorophenyl-2-pyridinylmethanol.
Sources
- 1. 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole DiscoveryCPR 137090-44-9 [sigmaaldrich.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hazmatschool.com [hazmatschool.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.uri.edu [web.uri.edu]
- 9. georganics.sk [georganics.sk]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. sarponggroup.com [sarponggroup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
